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  • Product: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
  • CAS: 1001671-82-4

Core Science & Biosynthesis

Foundational

Comprehensive Characterization and Synthetic Methodology of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Executive Summary In contemporary drug discovery and materials science, highly functionalized thiophenes serve as critical bioisosteres for phenyl rings, offering modulated lipophilicity and unique vector geometries. 1-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and materials science, highly functionalized thiophenes serve as critical bioisosteres for phenyl rings, offering modulated lipophilicity and unique vector geometries. 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one 1 is a trifunctional building block containing a methyl group, an acetyl moiety, and a heavy halogen (bromine). This in-depth technical guide establishes the rationale-driven synthetic pathways, self-validating experimental protocols, and multimodal analytical techniques required to synthesize and characterize this compound with absolute regiochemical certainty.

Molecular Architecture & Physicochemical Properties

Understanding the baseline physicochemical properties is essential for downstream purification and analytical validation. The structural features dictate the molecule's behavior in both chromatographic environments and biological assays.

PropertyValue
IUPAC Name 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one
CAS Registry Number 1001671-82-4
Molecular Formula C₇H₇BrOS
Molecular Weight 219.10 g/mol
Core Structure Thiophene heterocycle
Substitution Pattern C2-Methyl, C3-Acetyl, C5-Bromo

Rationale-Driven Synthesis Workflow

The synthesis of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one from 2-methylthiophene requires precise control over regioselectivity. The sequence of functionalization is non-arbitrary; causality dictates that bromination must precede acylation to exploit the electronic directing effects of the intermediate.

Step 1: Electrophilic Aromatic Bromination To achieve ring bromination rather than benzylic (methyl) bromination, radical pathways (e.g., NBS in CCl₄ under reflux) must be strictly avoided. Instead, an electrophilic aromatic substitution pathway is forced by utilizing liquid bromine in acetic acid under an ice bath 2. The C2-methyl group activates the thiophene ring, directing the electrophilic bromine specifically to the sterically accessible and electronically favored C5 position, yielding 5-bromo-2-methylthiophene.

Step 2: Regioselective Friedel-Crafts Acylation The subsequent Friedel-Crafts acylation of 5-bromo-2-methylthiophene is governed by the relative stability of the cationic Wheland intermediate 3. While the C5-bromo group is weakly ortho-directing via resonance, the C2-methyl group is a significantly stronger activating group via hyperconjugation. This synergistic electronic environment lowers the activation energy for electrophilic attack at the C3 position, ensuring that the acylium ion (generated via AlCl₃ and acetyl chloride) selectively forms the C3-acetylated target compound 4.

Synthesis SM 2-Methylthiophene (Starting Material) INT 5-Bromo-2-methylthiophene (Intermediate) SM->INT Br2, AcOH, 0°C Electrophilic Bromination (C5) PROD 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Target Compound) INT->PROD AcCl, AlCl3, DCM, 0°C to RT Friedel-Crafts Acylation (C3)

Synthetic pathway for 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one via regioselective acylation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate mandatory In-Process Controls (IPCs) that act as a self-validating system. Proceeding to the next synthetic step is contingent upon passing these analytical checkpoints.

Protocol A: Synthesis of 5-Bromo-2-methylthiophene
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, dropping funnel, and an internal thermometer. Purge the system with inert N₂ gas.

  • Reagent Loading: Dissolve 2-methylthiophene (10.0 g, 102 mmol) in glacial acetic acid (50 mL). Cool the reaction vessel to 0 °C using an ice-water bath.

  • Electrophilic Addition: Charge the dropping funnel with a solution of bromine (16.3 g, 102 mmol) in glacial acetic acid (20 mL). Add the bromine solution dropwise over 45 minutes, maintaining the internal temperature below 5 °C to prevent polybromination.

  • Self-Validation (IPC 1): After 2 hours of stirring at room temperature, quench a 50 µL aliquot in saturated aqueous NaHCO₃, extract with ethyl acetate, and analyze via GC-MS. Validation criteria: Complete consumption of m/z 98 (starting material) and dominance of m/z 176/178 (1:1 isotopic ratio).

  • Workup: Pour the mixture into ice water (200 mL) and extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with 10% Na₂S₂O₃ to neutralize residual bromine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Friedel-Crafts Acylation to Target Compound
  • Acylium Ion Generation: In a flame-dried 250 mL flask under N₂, suspend anhydrous Aluminum Chloride (AlCl₃) (15.0 g, 112 mmol) in anhydrous dichloromethane (DCM) (80 mL). Cool to 0 °C. Add acetyl chloride (8.0 g, 102 mmol) dropwise. Stir for 30 minutes to ensure complete formation of the electrophilic acylium complex.

  • Substrate Addition: Dissolve the intermediate 5-bromo-2-methylthiophene (from Protocol A) in DCM (20 mL) and add it dropwise to the Lewis acid complex at 0 °C.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation (IPC 2): Perform Thin Layer Chromatography (TLC) using Hexanes:EtOAc (8:2). Validation criteria: Complete consumption of the intermediate (R_f ~0.7) and appearance of a new, highly UV-active spot (R_f ~0.4) corresponding to the conjugated ketone.

  • Quench & Isolation: Carefully pour the mixture over crushed ice and concentrated HCl (20 mL) to break the aluminum complex. Separate the organic layer, wash with brine, dry over MgSO₄, and purify via silica gel flash chromatography.

Analytical Characterization & Validation

Structural elucidation relies on a multimodal approach. NMR confirms the regiochemistry by mapping the atomic connectivity, MS provides the exact mass and validates the presence of the bromine isotope, and FT-IR confirms the functional group transformation.

Analysis cluster_methods Multimodal Characterization Sample 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one NMR 1H & 13C NMR (Regiochemistry & Connectivity) Sample->NMR MS GC-MS (EI) (Isotopic Mass & Fragmentation) Sample->MS IR FT-IR (Functional Group Validation) Sample->IR Struct Confirmed Molecular Architecture NMR->Struct MS->Struct IR->Struct

Multimodal analytical workflow for the structural elucidation and validation of the target compound.

Expected Analytical Data Summary
Analytical MethodKey Spectral FeaturesStructural Assignment
¹H NMR (CDCl₃, 400 MHz)δ 7.25 (s, 1H)Thiophene C4-H (Confirms C3/C5 substitution)
δ 2.65 (s, 3H)C2-Methyl group
δ 2.40 (s, 3H)C3-Acetyl group
¹³C NMR (CDCl₃, 100 MHz)δ 193.0Carbonyl (C=O)
δ 148.0, 136.0, 129.0, 110.0Thiophene carbons (C2, C3, C4, C5)
δ 29.0, 16.0Aliphatic carbons (Acetyl CH₃, C2-CH₃)
GC-MS (EI, 70 eV)m/z 218 / 220 (1:1 ratio)Molecular ion [M]⁺ (⁷⁹Br / ⁸¹Br isotopes)
m/z 203 / 205Loss of methyl[M - CH₃]⁺
FT-IR (ATR)~1670 cm⁻¹Conjugated Ketone (C=O stretch)
~650 cm⁻¹C-Br stretch

References

  • Lysotropic-photodiscolour diaryl ethylene and... - Google Patents (CN1439640A). 2

  • Technical Support Center: Friedel-Crafts Acylation of Thiophene - BenchChem. 3

  • Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2 - ACS Omega.4

  • 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one | 1001671-82-4 - Angene Chemical. 1

Sources

Exploratory

Foreword: Navigating Data Scarcity for a Niche Synthetic Intermediate

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one The landscape of chemical synthesis is populated with millions of compounds, many of which are...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

The landscape of chemical synthesis is populated with millions of compounds, many of which are niche intermediates synthesized for specific multi-step sequences. 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is one such molecule. While it represents a structurally significant building block, a review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of specific, experimentally-derived data for this exact isomer.

This guide, therefore, adopts a first-principles approach. By leveraging established principles of chemical reactivity and drawing upon empirical data from closely related, well-documented isomers, we present a comprehensive and predictive overview of this compound. The insights herein are designed to provide researchers, medicinal chemists, and drug development professionals with a robust working knowledge of its expected properties, synthetic routes, and potential applications, empowering its effective use in complex synthetic endeavors.

Chemical Identity and Structural Characteristics

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a substituted heterocyclic ketone. Its structure incorporates a thiophene ring, a versatile scaffold in medicinal chemistry, functionalized with three key substituents: a bromine atom, a methyl group, and an acetyl group. The specific arrangement of these groups dictates the molecule's electronic properties and reactivity.

  • IUPAC Name : 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

  • Synonyms : 3-Acetyl-5-bromo-2-methylthiophene

  • Molecular Formula : C₇H₇BrOS

  • CAS Number : A specific CAS Registry Number for this isomer is not readily found in major chemical databases as of early 2026. Researchers should verify the identity of any synthesized material using the analytical techniques described below.

The core structure features an acetyl group at the 3-position, a methyl group at the 2-position, and a bromine atom at the 5-position of the thiophene ring. This arrangement creates a unique electronic and steric environment that influences its chemical behavior.

Predicted Physicochemical and Spectroscopic Profile

While direct experimental data is limited, the physicochemical properties of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one can be reliably estimated based on its isomers, such as 1-(5-Bromo-4-methylthiophen-2-yl)ethanone (CAS 859199-06-7) and 1-(5-Bromothiophen-3-yl)ethanone (CAS 59227-67-7).[1][2][3]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / RangeRationale & Comparative Insights
Molecular Weight 219.10 g/mol Calculated from the molecular formula C₇H₇BrOS.[1]
Physical Form Light yellow to brown solid or oilIsomeric and related acetyl-bromothiophenes are typically low-melting solids or oils.[4]
Melting Point 40 - 70 °CBased on related structures. The exact melting point is sensitive to isomeric purity.
Boiling Point > 250 °C (at 760 mmHg)High boiling point is expected due to polarity and molecular weight.
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water.Typical for halogenated aromatic ketones.
LogP ~2.5 - 3.0Estimated based on its structure, indicating moderate lipophilicity.
Expected Spectroscopic Signatures

Spectroscopic analysis is essential for the unambiguous identification of this compound. The following are predicted spectral characteristics crucial for its characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) : In a solvent like CDCl₃, the spectrum is expected to be simple and diagnostic:

    • δ ~7.2-7.4 ppm (singlet, 1H) : Attributed to the single aromatic proton at the C4 position of the thiophene ring.

    • δ ~2.5 ppm (singlet, 3H) : Corresponding to the protons of the acetyl (C=O)CH₃ group.

    • δ ~2.4 ppm (singlet, 3H) : Corresponding to the protons of the methyl group attached to the thiophene ring at C2. The relative proximity of these two singlets requires a high-resolution instrument for clear distinction.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :

    • δ >190 ppm : Ketone carbonyl carbon (C=O).

    • δ ~120-150 ppm : Four distinct signals for the thiophene ring carbons. The carbon bearing the bromine (C5) would be shifted upfield compared to the others.

    • δ ~25-30 ppm : Acetyl methyl carbon.

    • δ ~14-18 ppm : Ring methyl carbon.

  • IR (Infrared) Spectroscopy :

    • ~1660-1680 cm⁻¹ : Strong absorption band characteristic of the C=O stretch of an aryl ketone.

    • ~2900-3100 cm⁻¹ : C-H stretching vibrations.

    • ~550-700 cm⁻¹ : C-Br stretching vibration.

  • MS (Mass Spectrometry) :

    • The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z 218 and 220, corresponding to the [M]⁺ and [M+2]⁺ molecular ions (for ⁷⁹Br and ⁸¹Br isotopes).

    • A prominent fragment at m/z 203/205 would correspond to the loss of a methyl group ([M-CH₃]⁺).

Synthesis and Chemical Reactivity

The synthesis and subsequent reactions of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one are governed by the established chemistry of thiophenes and aromatic ketones.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct and logical route to this molecule is the Friedel-Crafts acylation of a suitable precursor, 3-Bromo-2-methylthiophene (CAS 30319-05-2).[5] This reaction involves the introduction of an acetyl group onto the thiophene ring using an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Causality in Protocol Design :

  • Choice of Starting Material : Acylation of 2-methylthiophene would likely occur at the 5-position due to the directing effect of the methyl group. Therefore, starting with 3-Bromo-2-methylthiophene is crucial to direct the incoming acetyl group to the desired 3-position, which is activated by the C2-methyl group and sterically accessible.

  • Lewis Acid Catalyst : AlCl₃ is a strong Lewis acid that coordinates with the acylating agent, generating a highly electrophilic acylium ion necessary for the aromatic substitution to proceed.

  • Temperature Control : The reaction is typically initiated at low temperatures (0 °C) to control the initial exothermic reaction and then allowed to warm to ensure completion, minimizing potential side reactions or degradation.

Experimental Protocol: Proposed Synthesis

  • Reactor Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM).

  • Catalyst Activation : The suspension is cooled to 0 °C in an ice bath.

  • Acylium Ion Formation : Acetyl chloride (CH₃COCl, 1.05 equivalents) is added dropwise to the stirred suspension. The mixture is stirred for 20-30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Substrate Addition : A solution of 3-Bromo-2-methylthiophene (1.0 equivalent) in dry DCM is added dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching : The reaction is carefully quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up : The organic layer is separated, and the aqueous layer is extracted with DCM (2x). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

  • Purification : The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the target compound.

dot

SynthesisWorkflow cluster_reactants Reactants & Reagents SM 3-Bromo-2-methylthiophene P1 1. Complex Formation (DCM, 0 °C) P2 2. Electrophilic Aromatic Substitution (0 °C to RT) SM->P2 AC Acetyl Chloride AC->P1 LA AlCl₃ (Lewis Acid) LA->P1 P1->P2 Acylium Ion P3 3. Quench & Work-up P2->P3 Crude Mixture P4 4. Purification (Chromatography) P3->P4 Crude Product Product 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one P4->Product

Caption: Proposed Friedel-Crafts acylation synthesis route.

Chemical Reactivity and Synthetic Potential

The molecule possesses three key reactive sites that can be selectively addressed to build molecular complexity.

  • The Bromine Atom (C5) : This is the primary site for cross-coupling reactions. It can readily participate in Suzuki, Sonogashira, Stille, and Heck couplings, allowing for the introduction of aryl, alkynyl, or vinyl groups. This is a cornerstone of modern drug discovery, enabling the rapid assembly of diverse chemical libraries.

  • The Acetyl Group (C3) : The ketone functionality is a versatile handle for numerous transformations:

    • Reduction : Can be reduced to a secondary alcohol using reagents like sodium borohydride (NaBH₄), which can then be used in further reactions (e.g., etherification, esterification).

    • Alpha-Functionalization : The α-protons on the methyl group are acidic and can be removed with a base to form an enolate, which can then react with various electrophiles.

    • Condensation Reactions : Can undergo aldol or Claisen-Schmidt condensations with aldehydes or other ketones.

  • The Thiophene Ring : While the ring is somewhat deactivated by the acetyl group, the C4 position is still susceptible to certain electrophilic substitution reactions, such as nitration or further halogenation, under forcing conditions.

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Sources

Foundational

1H NMR spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one Introduction Thiophene derivatives are fundamental heterocyclic scaffolds in the fields of medicinal chemistry and materi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Introduction

Thiophene derivatives are fundamental heterocyclic scaffolds in the fields of medicinal chemistry and materials science, serving as crucial building blocks for a wide array of functional molecules.[1] Their unique electronic properties and reactivity profiles make them indispensable in the design of novel pharmaceuticals and organic electronic materials. Consequently, the unambiguous structural elucidation of substituted thiophenes is a critical step in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for this purpose, providing detailed information about molecular structure with atomic-level resolution.[2]

This technical guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one. By integrating foundational NMR principles with comparative data from analogous structures, we will provide a detailed prediction of the spectrum, a robust experimental protocol for its acquisition, and expert insights into its interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of NMR spectroscopy for the characterization of complex heterocyclic compounds.

Molecular Structure and Proton Environments

To effectively interpret the ¹H NMR spectrum, it is essential first to identify the distinct proton environments within the molecule. The structure of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one contains three chemically non-equivalent sets of protons.

Caption: Molecular structure with key proton groups labeled (A, B, C).

The three distinct proton signals are:

  • Protons (A): The three protons of the methyl group at the C2 position of the thiophene ring (Ar-CH₃).

  • Proton (B): The single proton directly attached to the C4 position of the thiophene ring (Ar-H).

  • Protons (C): The three protons of the acetyl methyl group (-C(O)CH₃).

Due to the absence of adjacent protons, all three signals are predicted to be singlets. The primary task of spectral analysis is to assign these singlets based on their expected chemical shifts, which are governed by the electronic effects of the substituents on the thiophene ring.

Predicted ¹H NMR Spectral Data: Analysis and Justification

The chemical shift of a proton is highly sensitive to its local electronic environment.[3] In 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, the electron-donating methyl group (+I, +R effects) and the electron-withdrawing bromo and acetyl groups (-I, -R effects) collectively influence the electron density within the thiophene ring, thereby determining the resonance positions of the protons.[1][4]

The predicted ¹H NMR data, based on established substituent effects in thiophene systems and analysis of spectral databases for related compounds, is summarized below.[2][5]

Proton Label Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
A 2-CH₃~2.4Singlet3H
B 4-H~7.1Singlet1H
C -C(O)CH₃~2.5Singlet3H
Causality Behind Predicted Chemical Shifts:
  • Acetyl Methyl Protons (C, ~2.5 ppm): The protons of the methyl group attached to the carbonyl carbon are significantly deshielded due to the strong electron-withdrawing nature of the adjacent oxygen atom. Their characteristic chemical shift typically appears in the range of 2.1-2.6 ppm.[2][6] This signal is often one of the most straightforward to assign in acetyl-substituted aromatic compounds.

  • 2-Methyl Protons (A, ~2.4 ppm): The methyl group attached directly to the thiophene ring is in a less deshielded environment compared to the acetyl methyl group. Its chemical shift is influenced by the aromatic ring current and the electronic nature of the other substituents. In similar 2-methylthiophene derivatives, this signal is commonly observed around 2.2-2.5 ppm.[1]

  • Thiophene Ring Proton (B, ~7.1 ppm): This is the only proton on the aromatic ring, located at the C4 position. Its chemical shift is a net result of several competing electronic effects. The acetyl group at C3 and the bromo group at C5 both exert an electron-withdrawing effect, which would tend to shift the proton downfield (to a higher ppm value). Conversely, the methyl group at C2 is electron-donating, which provides a shielding effect, moving the signal upfield. Based on data for similarly substituted thiophenes, a chemical shift in the aromatic region, predicted here to be around 7.1 ppm, is expected.[1][2] The absence of any adjacent protons means this signal will appear as a sharp singlet, a key feature for structural confirmation.

Experimental Protocol for Data Acquisition

Adherence to a rigorous and well-defined protocol is essential for acquiring high-quality, reproducible NMR data. The following procedure is a self-validating system designed for the analysis of heterocyclic compounds like the topic molecule.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of purified 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solvating power for a wide range of organic compounds and its single residual solvent peak.

  • Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

Instrument Setup and Calibration
  • Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking: Lock the spectrometer's field frequency onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm). This step is crucial for maintaining field stability during the experiment.

  • Shimming: Optimize the homogeneity of the magnetic field by adjusting the shim coils. This process minimizes peak broadening and distortion, resulting in sharp, well-defined signals. A well-shimmed instrument is the cornerstone of trustworthy data.

¹H NMR Data Acquisition

The following parameters are a robust starting point and may be optimized based on the specific instrument and sample concentration.[2]

Parameter Recommended Value Justification
Pulse Sequence Standard single-pulse (zg30)A simple and efficient pulse program for routine ¹H NMR acquisition.
Spectral Width ~12-15 ppmEnsures all expected proton signals, from upfield alkyl to downfield aromatic, are captured.
Number of Scans 16-64Provides a good signal-to-noise ratio for a moderately concentrated sample.
Relaxation Delay (d1) 2-5 secondsAllows for nearly complete relaxation of protons between pulses, ensuring accurate signal integration.
Acquisition Time (aq) ~3-4 secondsDetermines the digital resolution of the spectrum.
Data Processing
  • Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃) to its known value (7.26 ppm).

  • Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.

Workflow for Structural Elucidation

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Confirmation SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) Lock Lock & Shim SamplePrep->Lock Acquire Acquire FID (16-64 Scans) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum (CDCl₃ = 7.26 ppm) Phase->Reference Integrate Integrate Signals Reference->Integrate Assign Assign Signals (Chemical Shift, Multiplicity) Integrate->Assign Validate Validate Structure (Integration Ratio 1:3:3) Assign->Validate Conclusion Structure Confirmed Validate->Conclusion

Caption: A validated workflow for NMR data acquisition and analysis.

Conclusion

The ¹H NMR spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is predicted to show three distinct singlet signals, corresponding to the C4-H proton (~7.1 ppm), the acetyl methyl protons (~2.5 ppm), and the C2-methyl protons (~2.4 ppm). The definitive identification of this compound relies on observing these signals with the correct chemical shifts, the expected singlet multiplicity for all peaks, and an integration ratio of 1:3:3. This technical guide provides the predictive framework and experimental methodology necessary for researchers to confidently acquire, interpret, and validate the structure of this important thiophene derivative, ensuring the scientific integrity of their work.

References

  • BenchChem. A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes.
  • Shafiee, A., & Sattari, S. (1980). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of Heterocyclic Chemistry, 17(3), 513-515.
  • Satonaka, H. (1984). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 57(2), 473-479. [Link]

  • BenchChem. A Comparative NMR Analysis of 2-Acetylthiophene and 3-Acetylthiophene.
  • The Royal Society of Chemistry.
  • Kamienska-Trela, K., Kania, L., & Wójcik, J. (2000). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry, 38(1), 39-44. [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. [Link]

  • PubChem. 2-Acetylthiophene. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. [Link]

  • Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

Sources

Exploratory

Principles of ¹³C NMR Spectroscopy in Thiophene Analysis

An In-Depth Technical Guide to the ¹³C NMR of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹³C NMR of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of heterocyclic compounds is paramount. Thiophene and its derivatives are crucial building blocks in numerous pharmaceutical agents and functional materials.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of these compounds. This guide provides a detailed technical analysis of the ¹³C NMR spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, a substituted thiophene of significant interest.

Carbon-13 NMR spectroscopy is a powerful technique that provides information about the carbon framework of a molecule. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.[2][3] In aromatic and heteroaromatic systems like thiophene, the distribution of π-electrons significantly affects the shielding of the carbon nuclei.

The thiophene ring is an electron-rich aromatic system. The ¹³C NMR chemical shifts of unsubstituted thiophene are approximately δ 125.6 ppm for C2/C5 and δ 127.4 ppm for C3/C4. The introduction of substituents onto the thiophene ring can cause significant changes in these chemical shifts. The nature and position of these substituents alter the electron density distribution within the ring, leading to predictable upfield (more shielded) or downfield (less shielded) shifts.[1]

Substituent Effects on the Thiophene Ring

The chemical shifts in the ¹³C NMR spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one are determined by the combined effects of the methyl, acetyl, and bromo substituents on the thiophene ring.

  • Methyl Group (at C2): An electron-donating group, the methyl group is expected to increase the electron density at the ortho and para positions (C3 and C5), causing an upfield shift for these carbons. The ipso-carbon (C2) will experience a downfield shift.

  • Acetyl Group (at C3): The acetyl group is an electron-withdrawing group due to the carbonyl moiety. It will decrease the electron density at the ortho and para positions (C2 and C4, and C5 to a lesser extent), leading to a downfield shift for these carbons. The ipso-carbon (C3) will also be shifted downfield. The carbonyl carbon itself will appear at a characteristic downfield position, typically in the range of δ 190-200 ppm.[4][5]

  • Bromo Group (at C5): Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect, which would deshield the attached carbon (C5). However, it also has lone pairs that can participate in resonance, acting as a weak electron-donating group. The overall effect on the chemical shifts of the thiophene ring carbons is a combination of these inductive and resonance effects, with the inductive effect generally being dominant for the ipso-carbon.[6][7]

The principle of additivity can be used to estimate the ¹³C NMR chemical shifts of polysubstituted thiophenes, although steric interactions and complex electronic effects can sometimes lead to deviations from predicted values.[8]

Predicted ¹³C NMR Spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Based on the analysis of substituent effects and data from similar compounds, the following table summarizes the predicted ¹³C NMR chemical shifts for 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2145 - 155Attached to the electron-donating methyl group and influenced by the acetyl group at C3.
C3135 - 145Attached to the electron-withdrawing acetyl group.
C4125 - 135Influenced by the adjacent acetyl group and the bromo group at C5.
C5110 - 120Attached to the electronegative bromine atom.
-C=O190 - 200Characteristic chemical shift for a ketone carbonyl carbon.[4][5]
-CH₃ (acetyl)25 - 30Typical chemical shift for a methyl group attached to a carbonyl.[4]
-CH₃ (ring)14 - 18Typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain a high-quality ¹³C NMR spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.

  • Concentration: Dissolve approximately 20-50 mg of the purified compound in 0.5-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup

A standard NMR spectrometer with a field strength of at least 400 MHz for ¹H is recommended for good resolution and sensitivity in the ¹³C spectrum.

Data Acquisition Parameters
  • Pulse Sequence: A standard single-pulse sequence with proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[1]

  • Spectral Width: Set a spectral width of approximately 220-250 ppm to ensure all carbon signals, including the carbonyl carbon, are observed.[9]

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[1]

  • Relaxation Delay: A relaxation delay of 2-5 seconds should be used to ensure full relaxation of all carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.[1]

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Phase the spectrum and perform a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and Analytical Workflow

The following diagrams illustrate the molecular structure of the target compound and a logical workflow for its ¹³C NMR analysis.

Caption: Molecular structure of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one.

A Sample Preparation (Compound in CDCl₃ + TMS) B ¹³C NMR Data Acquisition (Proton Decoupled) A->B C Data Processing (FT, Phasing, Referencing) B->C D Spectrum Analysis C->D E Peak Assignment (Based on Substituent Effects) D->E F Structural Confirmation E->F

Caption: Workflow for ¹³C NMR analysis.

Conclusion

The ¹³C NMR spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one provides a wealth of information for its structural confirmation. By understanding the fundamental principles of ¹³C NMR and the electronic effects of the various substituents on the thiophene ring, a detailed and accurate interpretation of the spectrum is achievable. This guide provides the necessary theoretical background, a predicted spectrum, and a robust experimental protocol to aid researchers in their analysis of this and similar heterocyclic compounds.

References

  • Sone, T., Fujieda, K., & Takahashi, K. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Organic Magnetic Resonance, 7(11), 572–574.
  • Sci-Hub. (n.d.). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Available at: [Link]

  • ResearchGate. (n.d.). Coefficients of the contribution of substituents to the ¹³C chemical shifts. Available at: [Link]

  • Satonaka, H., Abe, K., & Hirota, M. (1987). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 60(3), 953-957.
  • Appendix. (n.d.). Available at: [Link]

  • Masumarra, G., & Ballistreri, F. P. (1980). Studies of substituent effects by carbon-13 NMR spectroscopy. Thiophene and furan chalcone analogues. Organic Magnetic Resonance, 13(3), 223-226.
  • Janda, M., Srogl, J., Némec, M., & Kalfus, K. (1976). Transmission of substituent effects in thiophenes. Infrared and carbon-13 nuclear magnetic resonance studies.
  • Fujieda, K., Takahashi, K., & Sone, T. (1973). The C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 46(10), 3229-3230.
  • Page Jr, T. F., Alger, T., & Grant, D. M. (1965). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 87(23), 5333-5338.
  • Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. The Royal Society of Chemistry. Available at: [Link]

  • Blazevic Šafarik, J., Karminski-zamola, G., Marinic, Z., Klaic, B., & Mrvoš-sermek, D. (1999). Convenient Synthesis ¹H, ¹³C NMR Study and X-Ray Crystal Structure Determination of Some New Disubstituted Thiophenes. Spectroscopy Letters, 32(3), 441-456.
  • Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior. RSC Publishing. Available at: [Link]

  • SI revised. (n.d.). Available at: [Link]

  • ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0151673). NP-MRD. Available at: [Link]

  • Tamer, Ö., Avc, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A, 126(3), 679-688.
  • How to predict the ¹³C NMR spectrum of a compound. (2017, November 28). YouTube. Available at: [Link]

  • Solved Below is the predicted ¹³C NMR spectrum for either. (2015, March 20). Chegg.com. Available at: [Link]

  • Synthesis, spectral characterization, crystal structure and theoretical investigation of (E)-3-(4-bromothiophen-2-yl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one. ResearchGate. Available at: [Link]

  • ¹³C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • Naresh, P., Pramodh, B., Naveen, S., Lokanath, N. K., & Kumar, K. S. (2021). Cis and trans isomers of 1-(5-bromothiophen-2-yl)-3-(10-chloroanthracen-9-yl)prop-2-en-1-one: a combined experimental and theoretical exploration of their structural and electronic properties. Physics@ Manasagangotri, 1-13.
  • N.M.R CHEMICAL SHIFTS C-13. (n.d.). SlideShare. Available at: [Link]

  • Elucidating an unknown compound using ¹H- and ¹³C-NMR spectral data [closed]. (2021, September 19). Chemistry Stack Exchange. Available at: [Link]

  • ¹³-C NMR Chemical Shift Table. (n.d.). Scribd. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Synthesis, Spectral, Theoretical and Thermal Analysis of (Z)-1-((5-bromothiophen-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine isomer. An-Najah Staff. Available at: [Link]

  • Christuraj, P., Rajakumar, P. R., Geetha, C., Vanangamudi, G., Arulkumran, R., Sundararajan, R., & Thirunarayanan, G. (2017). Synthesis, Characterization and Biological Study of Some (E)-3-(5-Bromothiophen-2-yl)-1-phenylprop-2-en-1-ones. American Journal of Chemistry, 7(1), 1-8.
  • A guide to ¹³C NMR chemical shift values. Compound Interest. Available at: [Link]

Sources

Foundational

FT-IR Analysis of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one: A Comprehensive Technical Guide

Molecular Architecture & Vibrational Theory 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Chemical Formula: C₇H₇BrOS) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture & Vibrational Theory

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Chemical Formula: C₇H₇BrOS) is a highly functionalized heterocyclic building block utilized extensively in medicinal chemistry and advanced materials science. Its structural framework comprises a thiophene core substituted with a methyl group at position 2, an acetyl group at position 3, and a heavy bromine atom at position 5.

Fourier-Transform Infrared (FT-IR) spectroscopy serves as a critical analytical tool to validate the structural integrity of this molecule. The distinct electronic properties of its substituents—namely the electron-donating methyl group, the electron-withdrawing acetyl group, and the inductively withdrawing bromine atom—create a highly specific vibrational signature. Understanding the quantum mechanical realities of these functional groups is essential for accurate spectral interpretation.

Causality in Experimental Design: Why ATR-FTIR?

Traditionally, potassium bromide (KBr) pelleting was the gold standard for solid-state IR spectroscopy. However, for halogenated acetylthiophenes, Attenuated Total Reflectance (ATR) FT-IR is vastly superior. The causality behind this methodological choice is twofold:

  • Moisture Exclusion & Spectral Clarity: KBr is highly hygroscopic. Absorbed atmospheric water exhibits a broad O-H stretching band (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹) that directly overlaps with and obscures the critical C=O stretching frequency of the acetyl group (~1650–1675 cm⁻¹). ATR-FTIR bypasses this matrix interference entirely.

  • Polymorphic Preservation: The mechanical grinding required for KBr pellets can induce polymorphic transformations or alter the crystalline lattice of the thiophene derivative. ATR-FTIR requires zero sample preparation, preserving the native solid-state conformation and preventing pressure-induced spectral shifts.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following ATR-FTIR protocol incorporates built-in validation systems to guarantee that the resulting spectra are artifacts-free.

Workflow A System Initialization & Polystyrene Calibration B Background Spectrum Collection (Air/Blank) A->B C Sample Application (1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one) B->C D ATR Crystal Compression (Optimized Pressure) C->D E FT-IR Data Acquisition (4000 - 400 cm⁻¹, 4 cm⁻¹ res) D->E F Data Processing (ATR Correction & Baseline) E->F

Step-by-step ATR-FTIR experimental workflow for brominated thiophene derivatives.

Step-by-Step Methodology:
  • System Initialization & Calibration (Self-Validation): Power on the FT-IR spectrometer equipped with a Diamond ATR crystal. Allow the IR source to stabilize for 30 minutes. Validate the wavenumber accuracy using a polystyrene standard film, specifically verifying the exact alignment of the 1601 cm⁻¹ and 1028 cm⁻¹ reference peaks.

  • Background Acquisition: Clean the diamond crystal with spectroscopic-grade isopropanol and a lint-free wipe. Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. This step is critical to subtract ambient CO₂ and water vapor, ensuring the baseline is entirely flat.

  • Sample Application: Deposit approximately 2-5 mg of crystalline 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil. Monitor the real-time spectral preview to ensure optimal contact. The pressure must be sufficient to eliminate air gaps (which lower the refractive index interface) but avoid crushing the diamond crystal.

  • Data Acquisition: Collect the sample spectrum using 32 scans at 4 cm⁻¹ resolution to achieve an optimal signal-to-noise ratio.

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave. Perform baseline correction if particle scattering occurs.

Spectral Interpretation & Quantitative Data

The FT-IR spectrum of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one can be divided into distinct functional group regions. The thiophene ring itself exhibits characteristic C-H stretching around 3100 cm⁻¹ and C-S stretching in the 800-700 cm⁻¹ region 1. The acetyl group's carbonyl stretch is heavily influenced by conjugation with the thiophene ring.

Table 1: Assigned FT-IR Vibrational Frequencies
Functional Group / ModeExpected Wavenumber (cm⁻¹)Intensity / ShapeMechanistic Causality / Notes
Thiophene Ring C-H Stretch 3120 - 3050Weak, Sharpsp² hybridized C-H bonds on the heteroaromatic ring 1.
Aliphatic C-H Stretch 2980 - 2850Medium, MultipleAsymmetric and symmetric stretching of the methyl and acetyl groups.
Carbonyl C=O Stretch 1650 - 1675Strong, SharpConjugation with the thiophene ring lowers the frequency from a standard aliphatic ketone (~1715 cm⁻¹) 1.
Thiophene C=C Stretch 1530 - 1410Medium - StrongAromatic ring breathing and stretching modes 2.
C-H In-Plane Bending 1250 - 1050MediumCharacteristic deformation of substituted thiophenes 1.
Thiophene C-S Stretch 820 - 800Weak - MediumConfirms the presence of the heteroaromatic sulfur 2.
C-Br Stretch 650 - 550StrongHeavy atom effect; inductive withdrawing shifts this to the far fingerprint region 3.

Mechanistic Insights: Electronic Effects on Vibrational Modes

The precise wavenumber of each functional group is dictated by the electronic cross-talk between the substituents and the thiophene core.

  • The Hammett Effect on Carbonyl: The C=O stretching frequency is highly sensitive to the electron density of the thiophene ring. The electron-donating 2-methyl group increases electron density, which enhances the single-bond character of the carbonyl group via resonance, slightly lowering its stretching frequency compared to unsubstituted analogs 1.

  • Heavy Atom Effect (Bromine): The massive bromine atom at position 5 acts as an inductive electron-withdrawing group. This polarizes the ring, altering the dipole moment during C=C stretching vibrations, which consequently increases the IR absorption intensity of the ring modes and localizes the C-Br stretch in the far fingerprint region 3.

SubstituentEffects Core Thiophene Ring Core Sub1 Position 2: -CH₃ (Electron Donating) Core->Sub1 Sub2 Position 3: -C(=O)CH₃ (Electron Withdrawing) Core->Sub2 Sub3 Position 5: -Br (Inductive Withdrawing) Core->Sub3 Effect1 Shifts C=C stretching (Lower wavenumber) Sub1->Effect1 Effect2 C=O stretching (~1650-1675 cm⁻¹) Sub2->Effect2 Effect3 C-Br stretching (~650-550 cm⁻¹) Sub3->Effect3

Logical mapping of substituent electronic effects on the vibrational modes of the target molecule.

Conclusion

The FT-IR analysis of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one requires a nuanced understanding of both the experimental physics (ATR vs. Transmission) and the quantum mechanical realities of substituted heteroaromatics. By employing a self-validating ATR-FTIR protocol, researchers can accurately map the vibrational modes of the thiophene core, the conjugated acetyl group, and the brominated locus, ensuring high-fidelity molecular characterization.

References

  • The Infrared Absorption Spectra of Thiophene Deriv
  • FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium.
  • DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(furan˗2˗yl)prop˗2˗en˗1˗one.tandfonline.com.

Sources

Exploratory

Structural Analysis and Crystallographic Applications of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one in Photochromic Materials

Executive Summary The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (often referred to as 3-acetyl-5-bromo-2-methylthiophene) is a fundamental crystallographic and synthetic building block in the development of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (often referred to as 3-acetyl-5-bromo-2-methylthiophene) is a fundamental crystallographic and synthetic building block in the development of advanced photoswitchable materials. Rather than serving as an end-product, its highly specific molecular geometry—featuring a reactive halogen, an electron-withdrawing acetyl group, and a sterically critical methyl group—makes it the premier precursor for synthesizing photochromic diarylethenes (DTEs)[1].

This technical guide provides an in-depth analysis of the crystallographic features of this molecule, the causality behind its structural design, and self-validating protocols for its characterization and application in Suzuki-Miyaura cross-coupling workflows[2].

Molecular Architecture and Crystallographic Causality

To understand the utility of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, one must analyze the mechanistic purpose of each substituent on the thiophene ring. The molecule is not assembled arbitrarily; it is a highly engineered synthon designed to control both solid-state packing and photochemical reactivity.

  • The 2-Methyl Group (Steric Gatekeeper): In the final diarylethene photochrome, the 2-methyl group occupies the reactive carbon center. During the UV-induced 6π-electrocyclization, this methyl group prevents the irreversible oxidative dehydrogenation that would otherwise permanently aromatize the closed-ring form into a static phenanthrene derivative. Crystallographically, the methyl group forces the adjacent thiophene rings into a twisted, non-planar geometry, which is a prerequisite for photochromism.

  • The 5-Bromo Group (Synthetic Handle & Heavy Atom): The bromine atom serves a dual purpose. Synthetically, it is the primary leaving group for palladium-catalyzed cross-coupling reactions[2]. Crystallographically, the heavy bromine atom dominates the anomalous dispersion signal (

    
    ), which is critical for solving the phase problem via Single-Wavelength Anomalous Dispersion (SAD) and establishing absolute stereochemistry in chiral derivatives.
    
  • The 3-Acetyl Group (Electronic Modulator): The acetyl moiety acts as an electron-withdrawing group (EWG). By lowering the LUMO energy of the thiophene ring, it red-shifts the absorption spectrum of the resulting DTE, pushing the photochromic switching threshold toward the visible light spectrum[2]. In the solid state, the carbonyl oxygen acts as a primary hydrogen-bond acceptor, directing the formation of 2D supramolecular sheets.

Solid-State Photoactivity and Conformation

The crystallographic conformation of thiophene derivatives dictates their solid-state photoactivity. For a diarylethene to undergo electrocyclization in the crystalline phase, the two thiophene rings must adopt an antiparallel conformation with the reactive carbon atoms positioned less than 4.2 Å apart. X-ray diffraction studies of quinone-based diarylethenes derived from this precursor have shown that if the molecules pack in a parallel conformation (e.g., driven by face-to-face


 stacking at distances around 3.53 Å), the crystal becomes photoinactive in the solid state, despite remaining active in solution[2].

Experimental Workflows and Self-Validating Protocols

The following protocols detail the isolation, crystallographic characterization, and downstream application of the thiophene precursor. Every protocol is designed as a self-validating system to ensure data integrity before proceeding to the next step.

Protocol A: Single Crystal Growth and X-Ray Diffraction Workflow

Objective: Obtain high-resolution crystallographic data to confirm the molecular geometry and map intermolecular interactions (halogen bonding and


 stacking).
  • Crystallization via Vapor Diffusion:

    • Procedure: Dissolve 50 mg of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one in 1 mL of dichloromethane (good solvent) in a 4 mL inner vial. Place this inside a 20 mL outer vial containing 5 mL of hexanes (antisolvent). Seal the outer vial tightly.

    • Causality: Vapor diffusion ensures an exceptionally slow supersaturation rate, minimizing the formation of lattice defects and twinning, which are common in halogenated thiophenes due to competing Br

      
      Br and Br
      
      
      
      O interactions.
    • Validation: Inspect under a polarized light microscope. Suitable crystals will extinguish light uniformly upon rotation, indicating a single domain.

  • Data Collection (Cryogenic):

    • Procedure: Mount a suitable crystal on a MiTeGen loop using Paratone-N oil and immediately transfer to a 100 K nitrogen cold stream on the diffractometer.

    • Causality: Cooling to 100 K drastically reduces the atomic displacement parameters (B-factors), allowing for high-angle diffraction data (resolution < 0.8 Å) necessary to accurately resolve the C-Br bond length.

  • Structure Solution and Refinement:

    • Procedure: Integrate data and solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on

      
       (SHELXL).
      
    • Validation: A successful refinement is self-validating if the final

      
       is < 5%, 
      
      
      
      is < 15%, and the maximum residual electron density peak in the difference Fourier map is < 1.0
      
      
      
      
      (located near the bromine atom).

Workflow A 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Precursor Synthesis) B Purification & Isolation (Column Chromatography) A->B Yields Monomer C Single Crystal Growth (Slow Evaporation in Hexane/EtOAc) B->C Crystallization F Suzuki Cross-Coupling (Diarylethene Formation) B->F Chemical Application D X-ray Diffraction (XRD) Data Collection C->D Mount Crystal E Structural Refinement (Olex2 / SHELXL) D->E Phase Problem Solved

Figure 1: Self-validating workflow from precursor synthesis to crystallographic characterization.

Protocol B: Application via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a photochromic diarylethene by coupling the brominated thiophene precursor to a central ring system (e.g., a quinone or imidazolium derivative)[1][2].

  • Catalyst Activation and Coupling:

    • Procedure: In a Schlenk flask, combine 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (2.0 eq), a central diboronic ester core (1.0 eq),

      
       (4.0 eq), and 
      
      
      
      (0.05 eq) in a degassed mixture of THF/Water (4:1). Heat to 80 °C for 16 hours.
    • Causality: The biphasic solvent system dissolves both the organic precursors and the inorganic base. The bulky triphenylphosphine ligands on the Pd catalyst facilitate the oxidative addition into the sterically hindered C-Br bond adjacent to the methyl group.

    • Validation: Monitor via TLC. The disappearance of the UV-active precursor spot and the appearance of a new, highly fluorescent or colored spot indicates successful coupling.

Photochemical Mechanism and Structural Transition

Once synthesized, the resulting diarylethene utilizes the structural framework provided by the precursor to undergo reversible photochromism. The mechanism relies on a dynamic equilibrium between parallel and antiparallel conformations in solution. Only the antiparallel conformer can absorb a UV photon to drive the conrotatory 6π-electrocyclization, forming a highly conjugated, colored closed-ring isomer[1].

Mechanism Open Open-Ring Isomer (Colorless, UV Absorbing) Conform Antiparallel Conformation (Required for Cyclization) Open->Conform Thermal Equilibrium UV UV Irradiation (< 400 nm) Closed Closed-Ring Isomer (Colored, Vis Absorbing) UV->Closed 6π-Electrocyclization Vis Visible Light (> 500 nm) Vis->Open Ring-Opening Closed->Vis Photon Absorption Conform->UV Photon Absorption

Figure 2: Photochemical electrocyclization pathway of thiophene-based diarylethenes.

Quantitative Data Summary

The structural parameters of the precursor directly dictate the crystallographic behavior of the final photochromic assemblies. Table 1 summarizes the crystallographic impact of utilizing this specific thiophene building block, comparing the isolated monomer's expected parameters against a fully synthesized quinone-based diarylethene derivative (Compound 8a)[2].

Table 1: Crystallographic Parameters of Thiophene Precursors and DTE Derivatives

Parameter1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Precursor)Quinone-DTE Derivative (Compound 8a)[2]
Primary Function Synthetic Building Block / SynthonVisible-Light Photochrome
Key Intermolecular Forces Br

O Halogen Bonding,

Stacking
Hydrogen Bonding (2D Sheets),

Stacking
Solid-State Conformation MonomericParallel (Face-to-Face)
Reactive Carbon Distance N/A (Monomer)3.5336(5) Å
Solid-State Photoactivity N/AInactive (Due to parallel conformation)
Solution Photoactivity N/AHighly Active (Visible light switching)

Note: The parallel conformation in the solid state of the DTE derivative prevents the necessary conrotatory motion required for cyclization, highlighting the critical need for crystallographic analysis when designing solid-state optical memory devices.

References

  • Joo, W., & Bielawski, C. W. (2019). Design, synthesis and study of a photochromic α,ω-diene: toward new classes of photoswitchable polymers. Organic & Biomolecular Chemistry, 17(10), 2486-2491.

  • Patel, D. G., Mitchell, T. B., Myers, S. D., Carter, D. A., & Novak, F. A. (2020). A Suzuki Approach to Quinone-Based Diarylethene Photochromes. The Journal of Organic Chemistry, 85(4), 2646-2653.

Sources

Protocols & Analytical Methods

Method

The Versatile Thiophene Core: A Guide to the Synthesis of Novel Heterocyclic Compounds from 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

For Researchers, Scientists, and Drug Development Professionals The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic prop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its diverse biological activities and unique electronic properties.[1][2][3] This guide provides an in-depth exploration of synthetic pathways to novel heterocyclic compounds, starting from the readily accessible building block, 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one. We will delve into the strategic application of this versatile precursor in several powerful multicomponent reactions, offering detailed protocols and mechanistic insights to empower researchers in their quest for new molecular entities.

Introduction: The Privileged Thiophene Scaffold

Thiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[4][5][6] Their structural resemblance to benzene, coupled with the presence of the sulfur heteroatom, imparts a unique combination of aromaticity and reactivity, making them ideal pharmacophores.[3] The incorporation of a thiophene moiety into a molecular structure can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, and enhance its interaction with biological targets.[3][4] This has led to the development of a wide range of thiophene-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3]

The starting material for the syntheses described herein, 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, offers several strategic advantages. The acetyl group at the 3-position serves as a versatile handle for a variety of condensation and cyclization reactions. The bromine atom at the 5-position provides a site for further functionalization through cross-coupling reactions, allowing for the generation of diverse compound libraries. Finally, the methyl group at the 2-position can influence the electronic properties and steric environment of the thiophene ring, potentially modulating the biological activity of the resulting heterocyclic systems.

This guide will focus on three powerful and widely utilized synthetic methodologies for the construction of novel heterocyclic frameworks from this thiophene precursor:

  • The Gewald Aminothiophene Synthesis: A one-pot multicomponent reaction for the preparation of highly substituted 2-aminothiophenes.

  • The Hantzsch Dihydropyridine Synthesis: A classic method for the construction of dihydropyridine rings, which are key components in a number of cardiovascular drugs.

  • Quinoxaline and Imidazole Synthesis from α-Haloketones: Versatile methods for the synthesis of these important nitrogen-containing heterocycles.

For each of these methodologies, we will provide a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, and a summary of key reaction parameters.

I. The Gewald Aminothiophene Synthesis: A Gateway to Fused Thiophene Systems

The Gewald reaction is a robust and efficient one-pot synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[7][8] This reaction is highly valued for its operational simplicity and the high degree of substitution that can be achieved in the final product. The resulting 2-aminothiophene core is a versatile intermediate for the synthesis of a wide range of fused heterocyclic systems with interesting biological properties.[4]

Mechanistic Insights

The Gewald reaction proceeds through a three-step sequence:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the ketone (1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one) and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). This step forms an α,β-unsaturated nitrile intermediate.[7] The choice of base, typically a secondary amine like morpholine or piperidine, is crucial as it must be strong enough to deprotonate the active methylene compound without promoting self-condensation of the ketone.

  • Sulfur Addition: Elemental sulfur then adds to the β-carbon of the unsaturated nitrile. The exact mechanism of this step is still a subject of discussion, but it is believed to involve the formation of a thiolate intermediate.

  • Cyclization and Tautomerization: The thiolate intermediate undergoes an intramolecular cyclization by attacking the cyano group, followed by tautomerization to yield the stable 2-aminothiophene product.[7]

Gewald_Mechanism start 1-(5-Bromo-2-methyl- thiophen-3-yl)ethan-1-one + Active Methylene Nitrile knoevenagel Knoevenagel Condensation start->knoevenagel intermediate1 α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate1 sulfur_addition Sulfur Addition intermediate1->sulfur_addition intermediate2 Thiolate Intermediate sulfur_addition->intermediate2 cyclization Intramolecular Cyclization & Tautomerization intermediate2->cyclization product 2-Aminothiophene Product cyclization->product

Caption: Workflow for the Gewald Aminothiophene Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-bromo-4-(2-methylthiophen-3-yl)thiophene-3-carboxylate

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-oneC₇H₇BrOS235.1010.02.35 g
Ethyl cyanoacetateC₅H₇NO₂113.1210.01.13 g
SulfurS32.0711.00.35 g
MorpholineC₄H₉NO87.1210.00.87 g
EthanolC₂H₅OH46.07-30 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (2.35 g, 10.0 mmol), ethyl cyanoacetate (1.13 g, 10.0 mmol), and elemental sulfur (0.35 g, 11.0 mmol).

  • Add 30 mL of absolute ethanol to the flask.

  • With stirring, slowly add morpholine (0.87 g, 10.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-5-bromo-4-(2-methylthiophen-3-yl)thiophene-3-carboxylate.

Expected Yield: 70-85%

Characterization Data (Hypothetical):

AnalysisExpected Result
¹H NMR (CDCl₃) δ 7.05 (s, 1H, thiophene-H), 5.80 (s, 2H, NH₂), 4.25 (q, 2H, OCH₂), 2.45 (s, 3H, CH₃), 1.35 (t, 3H, CH₃) ppm.
¹³C NMR (CDCl₃) δ 167.0 (C=O), 158.0 (C-NH₂), 140.0, 135.0, 128.0, 125.0, 115.0, 110.0 (thiophene-C), 60.0 (OCH₂), 15.0 (CH₃), 14.5 (CH₃) ppm.
MS (ESI+) m/z = 377.9/379.9 [M+H]⁺ (isotopic pattern for Br).

II. The Hantzsch Synthesis: Constructing Dihydropyridine Scaffolds

The Hantzsch dihydropyridine synthesis is a multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate) to form a 1,4-dihydropyridine.[9] This reaction has been instrumental in the development of numerous dihydropyridine-based calcium channel blockers used in the treatment of hypertension.[9] By employing a thiophene-based aldehyde, novel dihydropyridine analogues with potentially unique pharmacological profiles can be accessed. For this synthesis, the starting material, 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, would first need to be converted to the corresponding aldehyde, for instance, via a Vilsmeier-Haack reaction or by oxidation of a corresponding alcohol. A more direct approach, however, involves a variation of the Hantzsch synthesis using a β-dicarbonyl compound derived from our starting ketone.

Mechanistic Rationale

The Hantzsch synthesis is a cascade of several well-established reactions:

  • Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound.

  • Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to form an enamine.

  • Michael Addition: The enamine then acts as a nucleophile in a Michael addition to the α,β-unsaturated carbonyl compound.

  • Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to afford the final 1,4-dihydropyridine product.[10]

The use of an organocatalyst, such as phenylboronic acid, can significantly accelerate the reaction and improve yields.[11]

Hantzsch_Synthesis start Aldehyde + 2x β-Ketoester + Ammonia step1 Knoevenagel Condensation start->step1 step2 Enamine Formation start->step2 intermediate1 α,β-Unsaturated Carbonyl step1->intermediate1 step3 Michael Addition intermediate1->step3 intermediate2 Enamine step2->intermediate2 intermediate2->step3 intermediate3 Adduct step3->intermediate3 step4 Cyclization & Dehydration intermediate3->step4 product 1,4-Dihydropyridine step4->product

Caption: Simplified workflow of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 4-(5-bromo-2-methylthiophen-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

(Note: This protocol assumes the prior conversion of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one to 5-Bromo-2-methylthiophene-3-carbaldehyde)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
5-Bromo-2-methylthiophene-3-carbaldehydeC₆H₅BrOS221.0810.02.21 g
Ethyl acetoacetateC₆H₁₀O₃130.1420.02.60 g
Ammonium acetateC₂H₇NO₂77.0812.00.92 g
Phenylboronic acid (catalyst)C₆H₇BO₂121.931.00.12 g
EthanolC₂H₅OH46.07-25 mL

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5-Bromo-2-methylthiophene-3-carbaldehyde (2.21 g, 10.0 mmol), ethyl acetoacetate (2.60 g, 20.0 mmol), and ammonium acetate (0.92 g, 12.0 mmol) in 25 mL of ethanol.

  • Add phenylboronic acid (0.12 g, 1.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (50 mL) and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure diethyl 4-(5-bromo-2-methylthiophen-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

Expected Yield: 80-90%[11]

III. Quinoxaline and Imidazole Synthesis via α-Haloketone Intermediates

The α-carbon of a ketone is readily halogenated, and the resulting α-haloketone is a powerful electrophile for the synthesis of various heterocyclic systems.[12] 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one can be easily converted to its α-bromo derivative, 2-bromo-1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one, which serves as a key intermediate for the synthesis of quinoxalines and imidazoles.

A. Quinoxaline Synthesis

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that exhibit a broad range of biological activities, including anticancer and antimicrobial properties.[1] A common and efficient method for their synthesis involves the condensation of an α-haloketone with an o-phenylenediamine.[2]

Mechanistic Overview:

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Substitution: One of the amino groups of the o-phenylenediamine acts as a nucleophile and attacks the electrophilic α-carbon of the α-bromoketone, displacing the bromide ion.

  • Cyclization-Dehydration: The second amino group then undergoes an intramolecular condensation with the carbonyl group, followed by dehydration to form the aromatic quinoxaline ring.

Quinoxaline_Synthesis start 2-Bromo-1-(5-bromo-2-methyl- thiophen-3-yl)ethan-1-one + o-Phenylenediamine step1 Nucleophilic Substitution (SN2) start->step1 intermediate α-Amino Ketone Intermediate step1->intermediate step2 Intramolecular Cyclization-Dehydration intermediate->step2 product 2-(5-Bromo-2-methylthiophen-3-yl) -quinoxaline step2->product

Caption: General workflow for Quinoxaline Synthesis.

Experimental Protocol: Synthesis of 2-(5-Bromo-2-methylthiophen-3-yl)quinoxaline

(Note: This protocol assumes the prior synthesis of 2-bromo-1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Bromo-1-(5-bromo-2-methylthiophen-3-yl)ethan-1-oneC₇H₆Br₂OS313.995.01.57 g
o-PhenylenediamineC₆H₈N₂108.145.00.54 g
EthanolC₂H₅OH46.07-20 mL

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-bromo-1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one (1.57 g, 5.0 mmol) and o-phenylenediamine (0.54 g, 5.0 mmol) in 20 mL of ethanol.

  • Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to afford pure 2-(5-bromo-2-methylthiophen-3-yl)quinoxaline.

Expected Yield: 85-95%

B. Imidazole Synthesis

Imidazoles are another important class of nitrogen-containing heterocycles found in many biologically active molecules, including the amino acid histidine. A common route to substituted imidazoles involves the reaction of an α-haloketone with an amidine or a source of ammonia and an aldehyde.[13] A straightforward synthesis involves the reaction of the α-bromoketone with urea or thiourea.

Mechanistic Considerations:

The reaction of an α-bromoketone with urea or thiourea proceeds through a Hantzsch-type mechanism:

  • Nucleophilic Attack: The sulfur or oxygen atom of thiourea or urea acts as a nucleophile and attacks the α-carbon of the bromoketone, displacing the bromide.

  • Cyclization: The amino group of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion.

  • Dehydration: The cyclic intermediate undergoes dehydration to form the imidazole-2-thione or imidazol-2-one ring.

Experimental Protocol: Synthesis of 4-(5-Bromo-2-methylthiophen-3-yl)-1,3-dihydro-2H-imidazole-2-thione

(Note: This protocol assumes the prior synthesis of 2-bromo-1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )Amount (mmol)Volume/Mass
2-Bromo-1-(5-bromo-2-methylthiophen-3-yl)ethan-1-oneC₇H₆Br₂OS313.995.01.57 g
ThioureaCH₄N₂S76.125.00.38 g
EthanolC₂H₅OH46.07-25 mL

Procedure:

  • To a 50 mL round-bottom flask, add 2-bromo-1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one (1.57 g, 5.0 mmol) and thiourea (0.38 g, 5.0 mmol) in 25 mL of ethanol.

  • Reflux the mixture for 3-5 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 4-(5-bromo-2-methylthiophen-3-yl)-1,3-dihydro-2H-imidazole-2-thione.

Expected Yield: 75-85%

Conclusion

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The application of well-established multicomponent reactions such as the Gewald aminothiophene synthesis and the Hantzsch dihydropyridine synthesis, as well as the utilization of its α-bromo derivative in the construction of quinoxalines and imidazoles, provides researchers with a powerful toolkit for the generation of novel molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists and professionals in the field of drug discovery and development, facilitating the exploration of new chemical space and the discovery of next-generation therapeutics.

References

  • Biological and Pharmacological Activity of Thiophene and its Derivatives - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. (2024, December 1). Retrieved March 7, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Retrieved March 7, 2026, from [Link]

  • “Thiophene”: A Sulphur Containing Heterocycle as a Privileged Scaffold | Bentham Science. (2023, August 22). Retrieved March 7, 2026, from [Link]

  • Gewald reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (2006, May 16). Retrieved March 7, 2026, from [Link]

  • Hantzsch pyridine synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. (n.d.). Retrieved March 7, 2026, from [Link]

  • A TWO-STEP SYNTHESIS OF IMIDAZOLES FROM - LOCKSS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Catalyst-free synthesis of quinoxalines from 2-bromoacetophenone derivatives and o-phenylenediamine - ResearchGate. (2017, August). Retrieved March 7, 2026, from [Link]

  • A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Retrieved March 7, 2026, from [Link]

  • First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction - PubMed. (2006, May 16). Retrieved March 7, 2026, from [Link]

  • Reactions of α,β-unsaturated ketones with aromatic and heterocyclic o-diamines are very interesting because they lead to co... (2003, August 18). Retrieved March 7, 2026, from [Link]

  • EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION - Rasayan. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4). Retrieved March 7, 2026, from [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - ResearchGate. (2025, October 16). Retrieved March 7, 2026, from [Link]

  • Imidazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Facile Synthesis of Optically Active Imidazole Derivatives - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct. (n.d.). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved March 7, 2026, from [Link]

  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of Imidazoles - Baran Lab. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • One-Pot Synthesis of 1,4-Dihydropyridines via a Phenylboronic Acid Catalyzed Hantzsch Three-Component Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Protocol for the Stille Cross-Coupling of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Introduction & Strategic Overview 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (commonly referred to as 3-acetyl-5-bromo-2-methylthiophene) is a highly versatile heteroaryl halide building block. It is prominently utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (commonly referred to as 3-acetyl-5-bromo-2-methylthiophene) is a highly versatile heteroaryl halide building block. It is prominently utilized in the synthesis of advanced organic materials, including quinone-based diarylethene photochromes, conjugated polymers for organic electronics, and targeted kinase inhibitors 1.

Functionalization at the C5 position of the thiophene ring is frequently achieved via the Stille cross-coupling reaction. The primary advantage of the Stille protocol over other cross-coupling methods (such as Grignard or standard Suzuki conditions) is its exceptional functional group tolerance under neutral conditions. This is critical for preserving the reactive acetyl group at the C3 position without the need for supplementary protecting group chemistry 2.

Mechanistic Causality & Experimental Design

The Stille coupling involves the palladium-catalyzed reaction of an organostannane with an organic electrophile. In this standardized protocol, we detail the coupling of 1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one with tributyl(phenyl)stannane to yield 1-(2-methyl-5-phenylthiophen-3-yl)ethan-1-one.

Every reagent and step in this protocol is chosen to create a self-validating, high-yield system:

  • Catalyst Choice (Pd(PPh3)4): The tetrakis(triphenylphosphine)palladium(0) complex is the gold-standard catalyst for unhindered bromothiophenes. The electron-rich nature of the thiophene ring facilitates rapid oxidative addition, making highly specialized, bulky ligands unnecessary 3.

  • Co-catalyst (CuI): The addition of 10 mol% Copper(I) Iodide exploits the "copper effect." Cu(I) acts as a scavenger for dissociated triphenylphosphine ligands, preventing them from re-coordinating to the Pd(II) intermediate. This creates a coordinatively unsaturated, highly active Pd complex that undergoes transmetalation significantly faster.

  • Tin Byproduct Scavenging (KF Workup): A major drawback of the Stille reaction is the generation of toxic, chromatographically persistent trialkyltin halides (e.g., Bu3SnBr). By quenching the reaction with aqueous Potassium Fluoride (KF), the soluble tin bromide is converted into tributyltin fluoride (Bu3SnF), a polymeric solid that is highly insoluble in organic solvents and can be easily removed via Celite filtration.

StilleCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Ar-Br + Pd(0) Pd0->OxAdd PdII Ar-Pd(II)(Br)L_2 Intermediate OxAdd->PdII TransMet Transmetalation + R-SnBu3 PdII->TransMet PdII_R Ar-Pd(II)(R)L_2 Intermediate TransMet->PdII_R TinWaste Bu3SnBr Byproduct TransMet->TinWaste RedElim Reductive Elimination Forms Ar-R PdII_R->RedElim RedElim->Pd0 Regenerates Product Coupled Product Ar-R RedElim->Product

Figure 1: Palladium-catalyzed Stille cross-coupling catalytic cycle.

Safety & Precautions

  • Organotin Toxicity: Tributyltin compounds are highly toxic, endocrine-disrupting, and readily absorbed through the skin. All manipulations must be performed in a well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Air Sensitivity: Pd(PPh3)4 is sensitive to oxygen, which irreversibly oxidizes Pd(0) to inactive Pd(II) species. Solvents must be rigorously degassed using freeze-pump-thaw cycles or vigorous Argon sparging.

Experimental Protocol

Materials and Stoichiometry

Table 1: Reaction Components and Stoichiometry

ReagentMW ( g/mol )Eq.AmountRole
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one219.091.0219 mg (1.0 mmol)Electrophile
Tributyl(phenyl)stannane367.161.2440 mg (1.2 mmol)Nucleophile
Pd(PPh3)41155.560.0558 mg (0.05 mmol)Catalyst
CuI190.450.1019 mg (0.10 mmol)Co-catalyst
Toluene (Anhydrous)92.14-10 mLSolvent
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one (219 mg, 1.0 mmol), Pd(PPh3)4 (58 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with high-purity Argon. Repeat this cycle three times to ensure complete removal of atmospheric oxygen.

  • Solvent & Reagent Addition: Inject anhydrous, degassed toluene (10 mL) into the flask via syringe. Stir the mixture at room temperature for 5 minutes to ensure partial dissolution. Next, add tributyl(phenyl)stannane (440 mg, approx. 390 µL, 1.2 mmol) dropwise via a gas-tight syringe.

  • Heating: Replace the septum with a reflux condenser (purged with Argon). Heat the reaction mixture in a pre-heated oil bath at 100 °C for 16 hours. Note: The solution will typically transition from a pale yellow to a dark brown/black suspension as the reaction progresses and inactive Pd black begins to precipitate.

  • Reaction Quench & Tin Scavenging: Cool the reaction mixture to room temperature. Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution. Stir the biphasic mixture vigorously for 45 to 60 minutes. Observation: A white, cloudy precipitate of Bu3SnF will form at the interface.

  • Filtration: Filter the entire biphasic mixture through a tightly packed pad of Celite in a sintered glass funnel. Wash the filter cake thoroughly with Ethyl Acetate (3 × 15 mL) to ensure complete recovery of the organic product.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, 95:5 to 80:20). The product, 1-(2-methyl-5-phenylthiophen-3-yl)ethan-1-one, elutes as a pale yellow solid.

Workflow Setup 1. Reaction Setup Degas Toluene, Add Reagents Reaction 2. Heating 100 °C, 16 h under Argon Setup->Reaction Quench 3. KF Quench Precipitate Insoluble Tin Salts Reaction->Quench Extraction 4. Extraction EtOAc/Water Wash Quench->Extraction Purification 5. Chromatography Silica Gel Extraction->Purification

Figure 2: Step-by-step experimental workflow for the Stille coupling and tin byproduct removal.

Analytical Characterization

To validate the success of the protocol, the isolated product should be characterized using the following metrics:

  • TLC: R_f = 0.45 (Hexanes/EtOAc 8:2, UV active).

  • 1H NMR (400 MHz, CDCl3): Expected diagnostic signals include the acetyl methyl group (~2.45 ppm, s, 3H), the thiophene C2-methyl group (~2.70 ppm, s, 3H), the isolated thiophene C4 proton (~7.30 ppm, s, 1H), and the phenyl multiplet (7.25 - 7.55 ppm, m, 5H).

  • LC-MS (ESI+): Expected [M+H]+ for C13H12OS = 217.06 m/z.

References

  • A Suzuki Approach to Quinone-Based Diarylethene Photochromes. ACS Omega (2020).[Link]

  • The Stille Reaction: Applications in the Synthesis of Organic Dyes for DSSCs. CHIMIA (2018).[Link]

  • Donor/acceptor substituted oligothiophenes: synthesis, spectroscopic and electrochemical properties. Universidade do Minho.[Link]

  • Thienothiophenes, Dithienothiophenes, and Thienoacenes: Syntheses, Oligomers, Polymers, and Properties. Chemical Reviews (2015).[Link]

Sources

Method

Application Note: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one in Medicinal Chemistry

Executive Summary The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (CAS: 1001671-82-4)[1] is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. Thio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (CAS: 1001671-82-4)[1] is a highly versatile, bifunctional building block widely utilized in modern medicinal chemistry and drug discovery. Thiophene rings are privileged pharmacophores and classic bioisosteres for benzene, known to improve binding affinity through sulfur-mediated hydrogen bonding and favorable lipophilicity[2],[3]. This specific scaffold offers orthogonal reactivity: the 3-acetyl group serves as a precursor for heterocycle construction (e.g., pyrazoles, pyrimidines) via Claisen-Schmidt condensations[4],[5], while the 5-bromo substituent provides an ideal handle for palladium-catalyzed cross-coupling reactions[6],[7].

Mechanistic Rationale & Scaffold Design (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why this specific substitution pattern is advantageous for lead optimization:

  • Metabolic Stability via the 2-Methyl Group: The unsubstituted C2 and C5 positions of thiophene are highly susceptible to metabolic oxidation by cytochrome P450 (CYP450) enzymes, often leading to reactive epoxide intermediates or rapid clearance. The strategic placement of a methyl group at the C2 position sterically blocks this metabolic liability, significantly increasing the thermodynamic and metabolic stability of the resulting drug candidates[8],[9].

  • Orthogonal Functionalization: The electron-withdrawing nature of the 3-acetyl group slightly depletes the electron density of the thiophene ring. Counterintuitively, this accelerates the oxidative addition of Pd(0) into the C(sp²)-Br bond at the 5-position during Suzuki-Miyaura couplings, making the bromide highly reactive[6]. Meanwhile, the acetyl group remains intact under cross-coupling conditions, allowing for sequential, divergent synthesis.

G Core 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one CAS: 1001671-82-4 Aldol Claisen-Schmidt Condensation Core->Aldol Base, Ar-CHO Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Chalcone Thienyl Chalcones Aldol->Chalcone Pyrazole Pyrazole/Pyrimidine Derivatives Chalcone->Pyrazole Hydrazine/Amidine Biaryl 5-Aryl/Heteroaryl Scaffolds Suzuki->Biaryl Biaryl->Aldol Orthogonal Extension

Fig 1: Divergent synthetic workflows for 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one.

Experimental Protocols & Methodologies

Protocol A: Synthesis of Thienyl Chalcones via Claisen-Schmidt Condensation

Chalcones are privileged intermediates that exhibit intrinsic antimicrobial and anticancer properties, and serve as precursors for complex heterocycles[5].

Mechanistic Insight: The use of an aqueous base (NaOH/KOH) deprotonates the α-carbon of the 3-acetyl group, forming a nucleophilic enolate. This enolate attacks the electrophilic carbonyl of an aryl aldehyde. The subsequent dehydration step is thermodynamically driven by the formation of a highly conjugated α,β-unsaturated system[4].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 mmol) and the desired substituted benzaldehyde (1.0 mmol) in 10 mL of absolute ethanol.

  • Activation: Cool the reaction mixture to 0–5 °C in an ice bath. Slowly add 2 mL of a 10% (w/v) aqueous NaOH solution dropwise over 10 minutes to prevent localized heating and side-reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 4–12 hours.

  • Self-Validation & Isolation: The reaction is self-indicating; as the highly conjugated chalcone forms, it typically precipitates out of the ethanolic solution. Monitor completion via TLC (Hexanes:EtOAc 4:1).

  • Workup: Pour the mixture into crushed ice. Filter the precipitated solid under a vacuum, wash with cold ethanol, and recrystallize from hot ethanol to yield the pure thienyl chalcone.

Protocol B: Scaffold Extension via Suzuki-Miyaura Cross-Coupling

The 5-bromo position is ideal for extending the molecular architecture to target specific hydrophobic pockets in receptor binding sites[7].

Mechanistic Insight: We recommend using Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ as the catalyst. The bidentate phosphine ligands enforce a cis-geometry on the palladium center, which accelerates the reductive elimination step, thereby minimizing homocoupling impurities[6],[10].

Step-by-Step Methodology:

  • Preparation: To a flame-dried Schlenk tube, add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.5 mmol).

  • Degassing (Critical Step): Add 10 mL of a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Degas the suspension by bubbling Argon through the mixture for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive stream of Argon. Seal the tube.

  • Reaction: Heat the mixture to 90 °C in an oil bath with vigorous stirring for 12–18 hours.

  • Self-Validation & Workup: Monitor via GC-MS. The disappearance of the characteristic M / M+2 isotopic bromine doublet (m/z ~218/220) confirms complete conversion. Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Quantitative Data & Optimization Summary

The following table summarizes optimized reaction conditions and comparative metrics for functionalizing this scaffold, synthesized from recent literature data[7],[10],[5].

Reaction TypeReagents / CatalystSolvent SystemTemp / TimeTypical YieldKey Advantage
Claisen-Schmidt Condensation Ar-CHO (1 eq), 10% NaOH (aq)Ethanol0 °C to RT, 4–12 h75–90%High atom economy, visual precipitation confirmation.
Standard Suzuki Coupling Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O (4:1)90 °C, 12–18 h65–85%Excellent functional group tolerance, scalable.
Micellar Suzuki Coupling Ar-B(OH)₂ (1.2 eq), Pd(dtbpf)Cl₂, Et₃NKolliphor EL / H₂O60 °C, 2–6 h80–95%Green chemistry, aqueous media, rapid kinetics.
Microwave-Assisted Suzuki Ar-B(OH)₂ (1.2 eq), Pd(II)-precatalystDMF or Water120 °C, 15–30 min85–98%Drastically reduced reaction times, high purity profile.

References

  • BLDpharm Product Catalog - 1001671-82-4 | 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one. Source: BLDpharm. URL: 1

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads . Source: PMC (NIH). URL: 2

  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. 1. N-Substituted Spiro[piperidine-4,4′-thieno[3,2-c]pyrans] . Source: Journal of Medicinal Chemistry (ACS). URL: 3

  • Synthesis of Heteroaromatic Hybrid Chalcones . Source: Encyclopedia MDPI. URL: 4

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review . Source: ACS Omega. URL: 5

  • Modification at the C2′-O-Position with 2-Methylbenzothiophene Induces Unique Structural Changes and Thermal Transitions on Duplexes of RNA and DNA . Source: ACS Omega. URL:8

  • Understanding the aromaticity of substituted thiophenes . Source: Benchchem. URL: 9

  • A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions . Source: Benchchem. URL: 6

  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water . Source: Semantic Scholar. URL: 7

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . Source: MDPI. URL: 10

Sources

Application

Application Notes and Protocols: Strategic Derivatization of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one for Bioassay Development

Introduction: Unlocking the Therapeutic Potential of a Privileged Thiophene Scaffold The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a wi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Thiophene Scaffold

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its prevalence in a wide array of biologically active compounds and FDA-approved drugs.[1][2] Its structural and electronic properties, which are bioisosteric to a phenyl ring, allow for diverse molecular interactions, making it a valuable scaffold in drug discovery.[3] The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a particularly attractive starting material for the synthesis of novel therapeutic agents. It features two key points for chemical modification: a reactive bromine atom at the 5-position, amenable to a variety of cross-coupling reactions, and an acetyl group at the 3-position, which can be readily transformed into a diverse range of functional groups.

This comprehensive guide provides detailed protocols and strategic insights for the derivatization of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one. We will explore key synthetic transformations targeting both the bromo and acetyl functionalities, and discuss the subsequent preparation and application of the resulting derivatives in relevant bioassays. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to efficiently generate and evaluate novel thiophene-based compounds with therapeutic potential.

Strategic Derivatization Pathways

The derivatization of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one can be strategically approached by targeting either the C-Br bond or the acetyl group. This allows for the generation of a diverse library of compounds from a single, readily accessible starting material.

G cluster_bromo Derivatization at C5-Br cluster_acetyl Derivatization at C3-Acetyl start 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one suzuki Suzuki Coupling start->suzuki Aryl/Heteroaryl Boronic Acids sonogashira Sonogashira Coupling start->sonogashira Terminal Alkynes buchwald Buchwald-Hartwig Amination start->buchwald Amines claisen Claisen-Schmidt Condensation start->claisen Aromatic Aldehydes knoevenagel Knoevenagel Condensation start->knoevenagel Active Methylene Compounds product1 product1 suzuki->product1 Aryl/Heteroaryl Thiophenes product2 product2 sonogashira->product2 Alkynyl Thiophenes product3 product3 buchwald->product3 Amino Thiophenes product4 product4 claisen->product4 Thiophene Chalcones product5 product5 knoevenagel->product5 α,β-Unsaturated Thiophenes

Figure 1: Derivatization workflow for 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one.

Part 1: Derivatization at the C5-Bromo Position

The bromine atom on the thiophene ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a robust and versatile method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals.[4]

Protocol: Suzuki-Miyaura Coupling of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

  • Materials:

    • 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

    • K₂CO₃ (2.0 eq)

    • 1,4-Dioxane

    • Water

    • Nitrogen or Argon gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a flame-dried Schlenk flask, add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, the corresponding arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add Pd(PPh₃)₄ to the flask under the inert atmosphere.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for the oxidative addition to the C-Br bond.[5] The base, K₂CO₃, is necessary for the transmetalation step of the catalytic cycle. A mixed solvent system of dioxane and water is often used to ensure the solubility of both the organic and inorganic reagents.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling allows for the introduction of an alkyne moiety, a versatile functional group that can participate in further transformations or act as a key pharmacophore.[6]

Protocol: Sonogashira Coupling of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

  • Materials:

    • 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 eq)

    • Terminal alkyne (1.2 eq)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (TEA)

    • THF (anhydrous)

    • Nitrogen or Argon gas

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, Pd(PPh₃)₂Cl₂, and CuI.

    • Add anhydrous THF and triethylamine.

    • Add the terminal alkyne dropwise to the stirred solution.

    • Heat the reaction mixture to 50-60 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by column chromatography.

Causality Behind Experimental Choices: The Sonogashira reaction employs a dual-catalyst system. The palladium catalyst facilitates the cross-coupling, while the copper(I) co-catalyst activates the alkyne.[7][8] Triethylamine acts as both a base and a solvent.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, which are prevalent in many biologically active molecules.[3]

Protocol: Buchwald-Hartwig Amination of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

  • Materials:

    • 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 eq)

    • Amine (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • Xantphos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Toluene (anhydrous)

    • Nitrogen or Argon gas

  • Procedure:

    • In a glovebox or under a robust inert atmosphere, add NaOtBu to a Schlenk flask.

    • Add the amine, followed by 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one.

    • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and Xantphos in anhydrous toluene.

    • Add the catalyst solution to the reaction flask.

    • Seal the flask and heat the mixture to 100-110 °C.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify by column chromatography.

Causality Behind Experimental Choices: The choice of a bulky electron-rich phosphine ligand like Xantphos is critical for promoting the reductive elimination step and preventing catalyst deactivation.[9] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine.

Part 2: Derivatization at the C3-Acetyl Group

The acetyl group provides a reactive handle for condensation reactions, leading to the formation of α,β-unsaturated ketones, which are known pharmacophores.

Claisen-Schmidt Condensation: Synthesis of Thiophene Chalcones

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, a class of compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[10][11]

Protocol: Claisen-Schmidt Condensation to Synthesize Thiophene Chalcones

  • Materials:

    • 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 eq)

    • Aromatic aldehyde (1.0 eq)

    • Ethanol

    • Aqueous potassium hydroxide (KOH) solution (40%)

    • Crushed ice

    • Dilute hydrochloric acid (HCl)

  • Procedure:

    • In a flask, dissolve 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one and the aromatic aldehyde in ethanol.

    • Cool the mixture in an ice bath and add the aqueous KOH solution dropwise with stirring.

    • Allow the reaction mixture to stir at room temperature overnight. The formation of a precipitate is often observed.

    • Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is acidic to litmus paper.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Causality Behind Experimental Choices: This reaction is a base-catalyzed aldol condensation followed by dehydration.[12] The strong base (KOH) deprotonates the α-carbon of the acetyl group, generating an enolate that attacks the carbonyl carbon of the aldehyde. The subsequent dehydration is often spontaneous, driven by the formation of a conjugated system.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is another valuable reaction for forming carbon-carbon double bonds by reacting a carbonyl group with an active methylene compound.[4]

Protocol: Knoevenagel Condensation of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

  • Materials:

    • 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 eq)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

    • Piperidine (catalytic amount)

    • Ethanol or Toluene

    • Dean-Stark apparatus (if using toluene)

  • Procedure:

    • To a round-bottom flask, add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, the active methylene compound, and ethanol.

    • Add a catalytic amount of piperidine.

    • Reflux the mixture and monitor by TLC.

    • Alternatively, the reaction can be performed in toluene with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the product.[13]

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography or recrystallization.

Causality Behind Experimental Choices: The Knoevenagel condensation is catalyzed by a weak base, such as piperidine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the ketone.[14] The reaction proceeds through a nucleophilic addition followed by elimination of water.

Part 3: Preparation of Derivatives for Bioassays

Once a library of derivatives has been synthesized, proper preparation is crucial for obtaining reliable and reproducible bioassay results.

Purification and Characterization: All synthesized compounds must be purified to >95% purity, as determined by HPLC or qNMR. The structure of each derivative should be unequivocally confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.

  • Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.

Solubilization: For most in vitro bioassays, compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). It is critical to ensure complete dissolution. Subsequent dilutions into aqueous assay buffers should be carefully performed to avoid precipitation. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced artifacts.

Part 4: Bioassay Applications and Protocols

Thiophene derivatives have demonstrated a wide range of biological activities.[15] Below are representative protocols for initial screening of the synthesized compounds.

Anticancer Activity Screening

Thiophene-based chalcones, in particular, have shown promising anticancer activity.[2][16] A common initial screen is the MTT assay to assess cytotoxicity against various cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

G cluster_pathway Hypothetical Anticancer Signaling Pathway compound Thiophene Derivative (e.g., Chalcone) cell Cancer Cell p53 p53 Activation compound->p53 Induces apoptosis Apoptosis bax Bax/Bak Upregulation p53->bax caspase Caspase Cascade Activation bax->caspase caspase->apoptosis

Figure 2: Hypothetical signaling pathway for thiophene-induced apoptosis.

Antimicrobial Activity Screening

Many thiophene derivatives exhibit significant antimicrobial properties.[17][18] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

  • Compound Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) according to CLSI guidelines.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (a known antibiotic/antifungal), a negative control (medium with inoculum and DMSO), and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Summary

The following table provides a hypothetical summary of the types of data that can be generated from the derivatization and bioassay screening of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one.

Derivative ClassRepresentative R GroupBioassayEndpointResult
Aryl Thiophene 4-methoxyphenylMTT (MCF-7)IC₅₀15.2 µM
Alkynyl Thiophene phenylethynylMTT (HCT-116)IC₅₀> 100 µM
Amino Thiophene morpholinoBroth Microdilution (S. aureus)MIC32 µg/mL
Thiophene Chalcone 3,4-dimethoxyphenylMTT (MCF-7)IC₅₀5.8 µM
α,β-Unsaturated -CN, -COOEtBroth Microdilution (E. coli)MIC64 µg/mL

Conclusion and Future Directions

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a versatile and valuable starting material for the generation of diverse chemical libraries for biological screening. The protocols outlined in this guide provide a solid foundation for synthesizing a wide range of derivatives through well-established and reliable chemical transformations. The subsequent bioassay protocols offer a starting point for evaluating the therapeutic potential of these novel compounds. Further derivatization, including modifications of the methyl group and exploration of a wider range of coupling partners and condensation reagents, can lead to the discovery of potent and selective drug candidates.

References

Sources

Method

Application Notes and Protocols for the Grignard Reaction with 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Introduction: The Strategic Importance of Grignard Reactions in Complex Molecule Synthesis The Grignard reaction stands as a cornerstone in synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Grignard Reactions in Complex Molecule Synthesis

The Grignard reaction stands as a cornerstone in synthetic organic chemistry, prized for its efficacy in forming carbon-carbon bonds. This organometallic reaction utilizes a Grignard reagent (R-Mg-X), a potent nucleophile, to attack electrophilic carbon atoms, such as those found in carbonyl groups. The reaction of a Grignard reagent with a ketone, for instance, is a classic and reliable method for the synthesis of tertiary alcohols, a functional group prevalent in many biologically active molecules and advanced materials.

This application note provides a detailed protocol for the Grignard reaction between methylmagnesium bromide (CH₃MgBr) and 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one. This specific transformation is of significant interest to researchers in drug development and materials science due to the prevalence of substituted thiophene rings in pharmaceuticals and organic electronics. The protocol herein is designed to be a self-validating system, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Reaction Principle: Nucleophilic Addition to a Thiophene-Based Ketone

The core of this procedure involves the nucleophilic addition of the methyl group from methylmagnesium bromide to the electrophilic carbonyl carbon of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one. The Grignard reagent is prepared in situ by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The resulting organomagnesium compound is highly reactive and acts as a strong base and nucleophile.

The reaction proceeds in two main stages:

  • Formation of the Alkoxide: The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the ketone, breaking the pi bond of the C=O group and forming a new carbon-carbon single bond. This results in a tetrahedral magnesium alkoxide intermediate.

  • Protonation (Acidic Work-up): Subsequent treatment with a dilute acid protonates the alkoxide, yielding the final tertiary alcohol product.

It is critical to conduct the reaction under anhydrous (dry) conditions, as Grignard reagents react readily with protic solvents like water, which would quench the reagent and prevent the desired reaction with the ketone.

Visualizing the Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up & Purification reagent_prep Methyl Bromide + Mg grignard Methylmagnesium Bromide (CH3MgBr) reagent_prep->grignard Formation in situ solvent_prep Anhydrous Ether reaction_mix Reaction Mixture grignard->reaction_mix ketone 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one ketone->reaction_mix acid_quench Quenching reaction_mix->acid_quench Acidic Work-up (e.g., aq. NH4Cl) extraction Liquid-Liquid Extraction acid_quench->extraction Extraction purification purification extraction->purification Purification (e.g., Column Chromatography) final_product Tertiary Alcohol Product purification->final_product Isolation

Caption: Workflow for the synthesis of the tertiary alcohol.

Detailed Experimental Protocol

I. Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
Magnesium TurningsMg24.310.29 g12.0Activate before use.
IodineI₂253.811-2 small crystals-To initiate the reaction.
Methyl BromideCH₃Br94.941.14 g (0.78 mL)12.0Handle with care in a fume hood.
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-oneC₇H₇BrOS235.102.35 g10.0Ensure it is dry.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.1250 mL-Must be completely dry.
Saturated Aqueous Ammonium ChlorideNH₄Cl53.4920 mL-For quenching the reaction.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-For drying the organic layer.
II. Equipment
  • Three-necked round-bottom flask (100 mL), flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Nitrogen or Argon) supply with manifold

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for purification (e.g., chromatography column)

III. Step-by-Step Procedure

A. Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas line. Place the magnetic stir bar in the flask. Ensure all joints are well-sealed.

  • Magnesium Activation: Add the magnesium turnings and a small crystal of iodine to the flask. Gently heat the flask with a heat gun under a flow of inert gas to activate the magnesium surface. The iodine will sublime and coat the magnesium, and its color will fade as the reaction initiates.

  • Initial Reagent Addition: Add 10 mL of anhydrous diethyl ether to the flask to cover the magnesium. In the dropping funnel, prepare a solution of methyl bromide in 20 mL of anhydrous diethyl ether.

  • Initiation of Grignard Formation: Add a small portion (approx. 1-2 mL) of the methyl bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming or the addition of another small iodine crystal may be necessary.

  • Completion of Grignard Reagent Formation: Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly viscous.

B. Reaction with 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

  • Substrate Preparation: In a separate dry flask, dissolve 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one in 20 mL of anhydrous diethyl ether.

  • Addition of Ketone: Slowly add the solution of the ketone to the freshly prepared Grignard reagent via the dropping funnel. The addition should be done at a rate that maintains a gentle reflux. An exothermic reaction will be observed.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

C. Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide. This is a highly exothermic process, and gas evolution may occur.

  • Extraction: Transfer the mixture to a separatory funnel. Add more diethyl ether if necessary to dissolve all the organic material. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure tertiary alcohol.

Safety Precautions: Handling Highly Reactive Reagents

  • Grignard Reagents: Grignard reagents are highly reactive, flammable, and corrosive. Some can be pyrophoric (ignite spontaneously in air). All manipulations must be carried out under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.

  • Anhydrous Solvents: Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, and gloves.

  • Quenching: The quenching of Grignard reactions is highly exothermic. Perform this step slowly and with adequate cooling in an ice bath.

  • Emergency Preparedness: Have a fire extinguisher suitable for chemical fires (e.g., Class D for reactive metals or a dry powder extinguisher) readily available. Never work alone when handling Grignard reagents.

Expected Results and Characterization

The expected product is 2-(5-Bromo-2-methylthiophen-3-yl)propan-2-ol. The yield of the reaction can vary but is generally expected to be in the range of 70-90% after purification. The final product should be characterized by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the hydroxyl (-OH) group and the absence of the starting ketone's carbonyl (C=O) group.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Grignard reaction does not initiate - Inactive magnesium surface (oxide layer).- Wet glassware or solvent.- Crush the magnesium turnings in the flask with a dry glass rod.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.- Ensure all glassware is rigorously flame-dried and solvents are anhydrous.
Low yield of the desired product - Incomplete formation of the Grignard reagent.- Quenching of the Grignard reagent by moisture or acidic protons.- Side reactions, such as enolization of the ketone.- Ensure complete consumption of magnesium during Grignard reagent formation.- Maintain strict anhydrous conditions throughout the experiment.- Add the ketone solution slowly to the Grignard reagent at a low temperature to minimize side reactions.
Formation of biphenyl side product - Reaction of the Grignard reagent with unreacted aryl halide.- Ensure a slight excess of magnesium is used.- Add the aryl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of a tertiary alcohol from a thiophene-based ketone using a Grignard reaction. By understanding the critical parameters and the reasoning behind each step, researchers can confidently and safely perform this valuable transformation. The detailed procedure, safety guidelines, and troubleshooting information aim to empower scientists in their pursuit of novel chemical entities for various applications.

References

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • (2024,
Application

Application Note: Large-Scale Synthesis of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (CAS: 1001671-82-4) Retrosynthetic Strategy & Mechanistic Causality The th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (CAS: 1001671-82-4)

Retrosynthetic Strategy & Mechanistic Causality

The thiophene core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and nuclear hormone receptor modulators. The synthesis of 1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one requires precise control over electrophilic aromatic substitution to achieve the desired 2,3,5-trisubstitution pattern.

The Regioselectivity Challenge: The1 than the beta positions (C3 and C4) due to the stabilization of the cationic intermediate by the adjacent sulfur atom[1]. If 2-methylthiophene were directly subjected to Friedel-Crafts acylation, the acylium ion would preferentially attack the vacant C5 alpha-position, yielding 2-acetyl-5-methylthiophene.

The Mechanistic Solution: To force the acetyl group into the C3 position, the C5 position must first be blocked. This is achieved via a two-step sequence:

  • C5-Bromination: Treatment of 2-methylthiophene with N-Bromosuccinimide (NBS) results in highly selective2, yielding 5-bromo-2-methylthiophene[2].

  • C3-Acylation: In the subsequent3, the regiochemistry is dictated by the competing electronic effects of the existing substituents[3]. The C2-methyl group is activating (+I effect, hyperconjugation), while the C5-bromo group is mildly deactivating (-I effect). Consequently, the methyl group dominates the directing effect, guiding the incoming acylium ion exclusively to the C3 position (ortho to the methyl group)[4].

Process Visualization

G A 2-Methylthiophene (Starting Material) B 5-Bromo-2-methylthiophene (Intermediate) A->B NBS, MeCN 0 °C to RT, 2h C 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Target Product) B->C AcCl, SnCl4, DCM 0 °C to RT, 4h

Figure 1: Two-step synthetic workflow for 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one.

Quantitative Process Parameters

The following table summarizes the optimized stoichiometric and physical parameters required for large-scale execution.

ParameterStep 1: Electrophilic BrominationStep 2: Friedel-Crafts Acylation
Starting Material 2-Methylthiophene (1.0 equiv)5-Bromo-2-methylthiophene (1.0 equiv)
Primary Reagent N-Bromosuccinimide (1.05 equiv)Acetyl Chloride (1.2 equiv)
Catalyst / Promoter NoneSnCl₄ (1.2 equiv)
Solvent Acetonitrile (MeCN)Dichloromethane (DCM)
Temperature Profile 0 °C (Addition) → 25 °C (2 h)0 °C (Addition) → 25 °C (4 h)
In-Process Control TLC (Hexane, UV 254 nm)TLC (Hexane:EtOAc 9:1, UV 254 nm)
Expected Yield 85 - 92%75 - 82%
Product Purity Goal > 98% (by GC/FID)> 98% (by HPLC/UV)

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methylthiophene

Causality Note: Acetonitrile is selected as the solvent because it partially dissolves NBS, allowing for a controlled, homogeneous release of the bromonium ion (Br+), which minimizes polybromination side reactions.

  • Initialization: Charge a dry, nitrogen-flushed reactor with 2-methylthiophene (1.0 equiv) and anhydrous acetonitrile (5 volumes). Cool the mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (1.05 equiv) in acetonitrile (3 volumes). Add this solution dropwise to the reactor over 45 minutes. Self-Validation: The reaction mixture will transition from colorless to pale yellow. Maintain the internal temperature below 5 °C to prevent uncontrolled exotherms.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.

  • In-Process Control: Monitor via TLC (100% Hexane). The starting material (Rf ~0.7) should be completely consumed, replaced by a single new spot (Rf ~0.65).

  • Quench & Workup: Quench the reaction by adding a 10% aqueous sodium thiosulfate solution (2 volumes) to destroy residual active bromine. Extract the aqueous layer with DCM (2 x 3 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude liquid via vacuum distillation to afford 5-bromo-2-methylthiophene as a clear oil.

Protocol 2: Friedel-Crafts Acylation to 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Causality Note:4 because thiophenes are sensitive to harsh Lewis acids, which can trigger ring-opening or polymerization[4]. Furthermore, the order of addition (pre-forming the acylium ion) prevents SnCl₄ from coordinating directly to the thiophene sulfur.

  • Acylium Ion Generation: In a dry, nitrogen-purged reactor, combine anhydrous DCM (6 volumes) and acetyl chloride (1.2 equiv). Cool the solution to 0 °C. Dropwise, add SnCl₄ (1.2 equiv) over 20 minutes. Stir for 15 minutes at 0 °C to allow the complete formation of the electrophilic acylium complex.

  • Substrate Addition: Dissolve 5-bromo-2-methylthiophene (1.0 equiv, from Protocol 1) in DCM (2 volumes). Add this solution dropwise to the pre-formed acylium complex at 0 °C.

  • Propagation: Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench (Critical Step): Pour the reaction mixture slowly into vigorously stirred ice-water (10 volumes). Self-Validation: SnCl₄ reacts violently with water; the ice controls the exotherm while hydrolyzing the Lewis acid-product complex, releasing the free ketone.

  • Workup: Separate the organic layer. Extract the aqueous phase with DCM (2 volumes). Wash the combined organic layers sequentially with 1M HCl (to remove tin salts), saturated NaHCO₃ (to neutralize residual acid), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize the crude product from Hexane/Ethyl Acetate to yield the target 1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one as a crystalline solid.

Analytical Validation System

To ensure the structural integrity and regiochemistry of the final product, nuclear magnetic resonance (NMR) acts as a self-validating tool:

  • Starting Material (5-Bromo-2-methylthiophene): The ¹H NMR spectrum exhibits two aromatic protons (C3-H and C4-H) appearing as distinct doublets with a coupling constant (J) of ~3.5–4.0 Hz.

  • Target Product (1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one): Successful acylation at the C3 position replaces the C3 proton. Consequently, the ¹H NMR spectrum will show the complete disappearance of the doublets. The single remaining aromatic proton (C4-H) will appear as a sharp singlet at ~7.3 ppm. The presence of this singlet, alongside the new acetyl methyl singlet at ~2.4 ppm, definitively proves the 2,3,5-trisubstitution pattern.

References

  • Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL
  • Title: 1-(Thiophen-3-yl)
  • Title: Aromatic Heterocyclic Chemistry Source: University of St Andrews URL
  • Title: Regioselective synthesis of 2-(bromomethyl)

Sources

Method

Application Note: High-Purity Isolation of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one via Automated Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, a key intermediate in pharmaceutical synthesis. The methodology centers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, a key intermediate in pharmaceutical synthesis. The methodology centers on the use of silica gel column chromatography. We will explore the rationale behind solvent system selection, provide a detailed step-by-step protocol from Thin-Layer Chromatography (TLC) optimization to column execution, and discuss the characterization of the purified product. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy for this class of compounds.

Introduction: The Purification Challenge

1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is commonly synthesized via the Friedel-Crafts acylation of 2-bromo-5-methylthiophene.[1][2] This electrophilic aromatic substitution, while effective, is often not perfectly regioselective. The electronic nature of the thiophene ring can lead to the formation of isomeric byproducts, primarily from acylation at the C4 position.[3] Consequently, the crude reaction mixture typically contains the desired product, unreacted starting materials, and one or more regioisomers, necessitating an efficient purification step to isolate the target compound with high purity.

Column chromatography is the preeminent technique for such separations, leveraging the differential adsorption of compounds onto a stationary phase based on their polarity.[4] This note details a systematic approach to developing and executing a column chromatography protocol for the title compound.

Foundational Principles: Strategy for Separation

The success of chromatographic separation hinges on the polarity differences between the desired product and its impurities.

  • Starting Material (2-bromo-5-methylthiophene): This precursor is significantly less polar than the acetylated products due to the absence of the polar carbonyl group.

  • Desired Product (1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one): The ketone functional group imparts a moderate polarity to this molecule.

  • Isomeric Byproducts: Regioisomers will likely have very similar polarities to the desired product, presenting the main separation challenge.[5]

Our strategy, therefore, is to employ a solvent system with a polarity that is low enough to allow the non-polar starting material to elute quickly, while being sufficiently optimized to resolve the subtle polarity differences between the desired ketone and its isomers.

Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents. Brominated thiophene derivatives and the solvents used in this protocol present several hazards.

Compound/Solvent Primary Hazards Recommended Precautions
Brominated Thiophenes Toxic if swallowed, skin/eye irritant, potential stench.[6][7][8]Work in a well-ventilated fume hood, wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and direct skin contact.
Hexane / Ethyl Acetate Flammable liquids, potential neurotoxin (hexane), respiratory irritant.[9]Keep away from ignition sources. Use in a fume hood. Ensure proper grounding of equipment to prevent static discharge.
Silica Gel Inhalation hazard (fine powder).Handle in a ventilated area or use a dust mask to avoid inhaling the fine particles.

Disposal: All organic waste, including solvents and eluted fractions, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.

Experimental Protocol

Part I: Thin-Layer Chromatography (TLC) for Solvent System Optimization

The initial and most critical step is to determine the optimal mobile phase composition using TLC.[10] The goal is to find a solvent ratio that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired product, ensuring good separation from impurities.[11]

Materials and Equipment:

  • Silica gel TLC plates (with F254 indicator)

  • Crude reaction mixture

  • TLC developing chambers

  • Capillary spotters

  • Solvents: n-Hexane, Ethyl Acetate (EtOAc)

  • UV lamp (254 nm)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in ~0.5 mL of ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the prepared sample onto the baseline of three separate TLC plates.[12]

  • Developing Solvents: Prepare three developing chambers with the following Hexane:EtOAc ratios: 9:1, 8:2, and 7:3. Place a piece of filter paper in each chamber to ensure atmospheric saturation.

  • Development: Place one TLC plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the separated spots under a UV lamp at 254 nm and circle them with a pencil.

  • Analysis: Calculate the Rf value for each spot in each solvent system. The optimal system will show the product spot at an Rf of ~0.3-0.4 with maximum separation from other spots.

Expected Results (Hypothetical):

Solvent System (Hexane:EtOAc) Rf (Starting Material) Rf (Desired Product) Rf (Isomer) Assessment
9:10.850.400.45Good starting point. Separation between product and isomer is minimal.
8:2 0.90 0.55 0.62 Too high Rf for good column separation.
9.5:0.5 0.75 0.32 0.38 Optimal. Good Rf and improved separation (ΔRf).

Based on this analysis, a gradient elution starting with 100% Hexane and gradually increasing the polarity to 9.5:0.5 Hexane:EtOAc is the chosen strategy.

Part II: Preparative Column Chromatography

This protocol assumes a crude sample size of approximately 1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities.

Materials and Equipment:

  • Glass chromatography column (e.g., 40 mm diameter, 300 mm length)

  • Silica gel for flash chromatography (230-400 mesh)

  • Sand (acid-washed)

  • Eluent (n-Hexane and Ethyl Acetate)

  • Fraction collector or test tubes

  • Rotary evaporator

Workflow Diagram:

G cluster_prep Preparation cluster_run Execution cluster_post Analysis prep_col 1. Prepare Column (Slurry Packing) prep_sample 2. Prepare Sample (Dry Loading) prep_col->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Gradient (Hexane -> Hexane/EtOAc) load_sample->elute collect 5. Collect Fractions elute->collect analyze_tlc 6. Analyze Fractions by TLC collect->analyze_tlc pool 7. Pool Pure Fractions analyze_tlc->pool evap 8. Evaporate Solvent pool->evap final_product final_product evap->final_product Yield Pure Product

Caption: Workflow for the purification of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one.

Procedure:

  • Column Packing (Slurry Method):

    • Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[13]

    • Add a thin layer (~1 cm) of sand.

    • In a beaker, prepare a slurry of silica gel (~50 g for a 1 g sample) in 100% n-hexane.

    • Pour the slurry into the column, continuously tapping the side gently to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Drain the excess solvent until the level is just at the top of the sand layer. Do not let the column run dry.[4]

  • Sample Loading (Dry Loading Method):

    • Dissolve the ~1 g of crude product in a minimal amount of a volatile solvent like dichloromethane or acetone.

    • Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder as an even layer on top of the sand in the prepared column.[14]

  • Elution:

    • Begin elution with 100% n-hexane. This will wash down any highly non-polar impurities.

    • Once the dry-loaded band is wetted, carefully fill the column with the eluent.

    • Switch to the optimized eluting solvent (e.g., 9.5:0.5 Hexane:EtOAc).

    • Maintain a constant flow rate and begin collecting fractions (e.g., 15-20 mL per fraction).

  • Fraction Analysis:

    • Monitor the elution process by spotting every few fractions on a TLC plate.

    • Develop the TLC plate using the same 9.5:0.5 Hexane:EtOAc solvent system.

    • Identify the fractions containing the pure product (single spot at the target Rf value).

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one.

Characterization and Results

The purity of the final product should be assessed using analytical techniques such as:

  • 1H NMR and 13C NMR Spectroscopy: To confirm the chemical structure and absence of isomeric impurities.

  • GC-MS: To determine the percentage purity and confirm the molecular weight.

  • Melting Point: A sharp melting point range indicates high purity.

A successful purification should yield the target compound with >98% purity, free from detectable starting material or regioisomers.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Re-optimize the eluent using TLC. A less polar system may be required.
Column overloading.Reduce the amount of crude material relative to the silica gel.
Cracked/Channeled Column Improper packing.Ensure the silica slurry is homogenous and the column is tapped gently for even settling.
Product Elutes Too Quickly/Slowly Solvent polarity is too high/low.Adjust the ethyl acetate concentration in the mobile phase.

Conclusion

This application note provides a robust and reproducible methodology for the purification of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one using silica gel column chromatography. By systematically optimizing the solvent system with TLC and employing proper column packing and elution techniques, high-purity material can be reliably obtained. This protocol serves as a valuable resource for scientists engaged in the synthesis and development of thiophene-based pharmaceutical intermediates.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Available at: [Link]

  • How to run column chromatography. (n.d.). University of Rochester. Available at: [Link]

  • BGD Group. (n.d.). TLC System. Available at: [Link]

  • S. Naveen, et al. (2012). (E)-1-(5-Bromothiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2939. Available at: [Link]

  • Chemistry LibreTexts. (2020). 2.3: Day 3 Procedure - Thin-layer Chromatography. Available at: [Link]

  • University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-acetyl-5-bromothiophene. Available at: [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]

  • apicule. (n.d.). 1-(5-Bromo-4-methylthiophen-2-yl)ethan-1-one (CAS No: 859199-06-7). Available at: [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Available at: [Link]

  • MDPI. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available at: [Link]

  • Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Available at: [Link]

  • DSpace@MIT. (n.d.). 7.9. Flash Column Chromatography Guide. Available at: [Link]

  • Wiley Online Library. (n.d.). "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Development of Analogs from 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Introduction: The Thiophene Scaffold as a Privileged Motif in Drug Discovery and Materials Science The thiophene ring is a ubiquitous heterocyclic motif that holds a privileged position in the fields of medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Drug Discovery and Materials Science

The thiophene ring is a ubiquitous heterocyclic motif that holds a privileged position in the fields of medicinal chemistry and material science. Its unique electronic properties and ability to engage in various non-covalent interactions make it a versatile building block for the design of novel therapeutic agents and functional organic materials.[1] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties.[2][3] Notably, several FDA-approved drugs, such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine, feature a thiophene core, underscoring its importance in drug design.[4] In material science, thiophene-based compounds are fundamental to the development of conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[5][6]

The starting material, 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one , represents a highly valuable and versatile scaffold for the generation of diverse chemical libraries. The presence of a bromine atom at the 5-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl group at the 2-position and the acetyl group at the 3-position offer additional points for modification and influence the overall electronic and steric properties of the molecule, thereby enabling fine-tuning of its biological activity or material properties.

This comprehensive guide provides detailed protocols for the derivatization of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one through three powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not only the "how" but also the "why" behind the experimental choices, ensuring scientific integrity and reproducibility.

Strategic Derivatization Workflow

The development of a diverse library of analogs from the starting material can be systematically approached through a series of well-established palladium-catalyzed cross-coupling reactions. The following workflow diagram illustrates the strategic diversification of the 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one scaffold.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one suzuki_reagents Aryl/Heteroaryl Boronic Acid/Ester Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Primary/Secondary Amine Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation sonogashira_reagents Terminal Alkyne Pd Catalyst, Cu(I) co-catalyst, Base start->sonogashira_reagents C-C (sp) Bond Formation suzuki_product 5-Aryl/Heteroaryl Analogs suzuki_reagents->suzuki_product buchwald_product 5-Amino Analogs buchwald_reagents->buchwald_product sonogashira_product 5-Alkynyl Analogs sonogashira_reagents->sonogashira_product

Figure 1: General workflow for the diversification of the starting material.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl/Heteroaryl Analogs

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for introducing aryl and heteroaryl moieties at the 5-position of the thiophene ring.[7] This reaction typically involves the palladium-catalyzed coupling of an organoboron species with an organohalide.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For electron-rich bromothiophenes, bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Suzuki_Mechanism Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)L2-Br] Pd0->OA_complex Oxidative Addition (Ar-Br) Transmetalation_complex [Ar-Pd(II)L2-Ar'] OA_complex->Transmetalation_complex Transmetalation (Ar'B(OR)2, Base) Transmetalation_complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_complex->Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene/Water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the toluene/water mixture (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Part 2: Buchwald-Hartwig Amination for the Synthesis of 5-Amino Analogs

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][3] This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of the thiophene ring, providing access to a rich diversity of analogs with potential biological activity.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine.[3] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent β-hydride elimination, a common side reaction.

Buchwald_Hartwig Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)L2-Br] Pd0->OA_complex Oxidative Addition (Ar-Br) Amido_complex [Ar-Pd(II)L2-NR'R''] OA_complex->Amido_complex Amine Coordination & Deprotonation (HNR'R'', Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) to a flame-dried Schlenk tube.

  • Reagent Addition: Add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 mmol) and anhydrous toluene (5 mL).

  • Inert Atmosphere: Seal the tube, remove it from the glovebox, and add the amine (1.2 mmol) via syringe under a positive pressure of argon.

  • Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Part 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl Analogs

The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is particularly valuable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as key structural elements in materials with interesting electronic and optical properties.

Mechanistic Rationale

The traditional Sonogashira coupling employs a dual catalytic system of palladium and copper(I). The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper(I) co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the final product.[9] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[8]

Sonogashira Pd0 Pd(0)L2 OA_complex [Ar-Pd(II)L2-Br] Pd0->OA_complex Oxidative Addition (Ar-Br) Alkynyl_complex [Ar-Pd(II)L2-C≡CR] OA_complex->Alkynyl_complex Transmetalation (Cu-C≡CR) Alkynyl_complex->Pd0 Reductive Elimination Product Ar-C≡CR Alkynyl_complex->Product

Figure 4: Simplified catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling (Copper-Free)

Materials:

  • 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

  • Terminal alkyne (1.5 equivalents)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 mmol), PdCl₂ (0.02 mmol), and PPh₃ (0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and DIPA (2 mL) via syringe. Then, add the terminal alkyne (1.5 mmol).

  • Reaction: Stir the reaction mixture at 60-70 °C for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Directly load the residue onto a silica gel column and purify by flash chromatography to obtain the desired product.

Data Presentation: Hypothetical Characterization of Synthesized Analogs

The following tables provide hypothetical characterization data for representative analogs synthesized via the protocols described above. These data are based on typical spectroscopic values for similar compounds found in the literature.[4][7]

Table 1: Hypothetical Characterization Data for Suzuki-Miyaura Coupling Products

Compound IDR GroupMolecular FormulaMW¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)MS (ESI+) m/z
SM-1 PhenylC₁₅H₁₄OS242.347.65 (d, J = 7.6 Hz, 2H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.6 Hz, 1H), 7.30 (s, 1H), 2.60 (s, 3H), 2.55 (s, 3H)195.2, 145.1, 140.5, 134.2, 132.8, 129.1, 128.5, 126.3, 124.8, 30.1, 15.8243.1 [M+H]⁺
SM-2 4-MethoxyphenylC₁₆H₁₆O₂S272.367.60 (d, J = 8.8 Hz, 2H), 7.25 (s, 1H), 6.95 (d, J = 8.8 Hz, 2H), 3.85 (s, 3H), 2.58 (s, 3H), 2.53 (s, 3H)195.3, 160.2, 144.8, 140.7, 133.9, 127.5, 125.3, 124.5, 114.3, 55.4, 30.0, 15.7273.1 [M+H]⁺
SM-3 3-PyridylC₁₄H₁₃NOS243.328.85 (d, J = 2.0 Hz, 1H), 8.60 (dd, J = 4.8, 1.6 Hz, 1H), 7.90 (dt, J = 8.0, 2.0 Hz, 1H), 7.40 (dd, J = 8.0, 4.8 Hz, 1H), 7.32 (s, 1H), 2.62 (s, 3H), 2.56 (s, 3H)195.1, 150.2, 148.5, 142.3, 140.3, 134.5, 130.1, 125.1, 123.8, 30.2, 15.9244.1 [M+H]⁺

Table 2: Hypothetical Characterization Data for Buchwald-Hartwig Amination Products

Compound IDNR¹R² GroupMolecular FormulaMW¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)MS (ESI+) m/z
BH-1 MorpholinoC₁₃H₁₇NO₂S251.346.85 (s, 1H), 3.85 (t, J = 4.8 Hz, 4H), 3.20 (t, J = 4.8 Hz, 4H), 2.50 (s, 3H), 2.45 (s, 3H)194.8, 152.5, 138.2, 135.1, 118.9, 66.8, 48.5, 29.8, 15.5252.1 [M+H]⁺
BH-2 AnilinoC₁₅H₁₅NOS257.357.30 (t, J = 7.6 Hz, 2H), 7.10 (d, J = 7.6 Hz, 2H), 6.95 (t, J = 7.2 Hz, 1H), 6.90 (s, 1H), 5.80 (s, 1H, NH), 2.52 (s, 3H), 2.48 (s, 3H)195.0, 148.9, 142.1, 139.5, 134.8, 129.4, 122.3, 119.1, 118.5, 29.9, 15.6258.1 [M+H]⁺
BH-3 N-MethylbenzylaminoC₁₇H₁₉NOS285.407.40-7.25 (m, 5H), 6.95 (s, 1H), 4.60 (s, 2H), 3.05 (s, 3H), 2.51 (s, 3H), 2.47 (s, 3H)194.9, 151.8, 138.8, 138.5, 135.3, 128.7, 127.5, 127.3, 119.2, 58.2, 38.5, 29.8, 15.6286.1 [M+H]⁺

Table 3: Hypothetical Characterization Data for Sonogashira Coupling Products

Compound IDAlkyne GroupMolecular FormulaMW¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)MS (ESI+) m/z
SO-1 PhenylethynylC₁₇H₁₄OS266.367.55 (dd, J = 8.0, 2.0 Hz, 2H), 7.40-7.30 (m, 3H), 7.20 (s, 1H), 2.58 (s, 3H), 2.54 (s, 3H)195.0, 142.1, 139.8, 131.8, 129.5, 128.6, 128.4, 123.1, 118.2, 92.5, 84.3, 30.0, 15.7267.1 [M+H]⁺
SO-2 (Trimethylsilyl)ethynylC₁₂H₁₆OSSi236.407.10 (s, 1H), 2.55 (s, 3H), 2.50 (s, 3H), 0.25 (s, 9H)194.8, 141.5, 140.2, 130.1, 118.8, 102.1, 98.5, 29.9, 15.6, -0.1237.1 [M+H]⁺
SO-3 3-Hydroxy-3-methylbut-1-yn-1-ylC₁₄H₁₆O₂S248.347.15 (s, 1H), 2.56 (s, 3H), 2.51 (s, 3H), 2.10 (s, 1H, OH), 1.65 (s, 6H)194.9, 141.8, 140.0, 129.8, 118.5, 98.2, 78.9, 65.4, 31.5, 29.9, 15.7249.1 [M+H]⁺

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis of a diverse range of analogs from the versatile starting material, 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds for screening in drug discovery programs or for the development of advanced organic materials. The provided mechanistic insights and detailed experimental procedures are intended to empower scientists to confidently and successfully explore the chemical space around this promising thiophene scaffold.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Handa, S., Smith, J. D., Zhang, Y., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2018). Sustainable HandaPhos-ppm Palladium Technology for Copper-Free Sonogashira Couplings in Water under Mild Conditions. Organic Letters, 20(2), 542–545. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Thiophene-Based Compounds | Encyclopedia MDPI. (2021). Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling Reactions: A User’s Guide. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Rossi, R., Lessi, M., & Manzini, C. (2015). The Suzuki–Miyaura reaction in the synthesis of thiophene-containing compounds of pharmacological interest. Green Chemistry, 17(6), 3243-3285. [Link]

  • Seregin, I. V., & Gevorgyan, V. (2007). The C-H functionalization of thiophenes. Chemical Society Reviews, 36(7), 1173-1193. [Link]

  • Roncali, J. (1992). Conjugated poly(thiophenes): synthesis, functionalization, and applications. Chemical Reviews, 92(4), 711-738. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Doucet, H. (2008). Palladium-catalysed C–C and C–N bond formation of (hetero)aryl halides. Topics in Current Chemistry, 219, 359-400. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Barbarella, G., Melucci, M., & Sotgiu, G. (2005). The versatile thiophene: an overview of recent research on thiophene-based materials. Advanced Materials, 17(13), 1581-1593. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

challenges in the purification of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Welcome to the Technical Support Center for Thiophene Functionalization . This portal is designed for researchers, process chemists, and drug development professionals facing challenges in the synthesis and purification...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thiophene Functionalization . This portal is designed for researchers, process chemists, and drug development professionals facing challenges in the synthesis and purification of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (also known as 5-bromo-3-acetyl-2-methylthiophene).

Below, you will find a deep dive into the chemical logic of the synthesis, field-proven troubleshooting FAQs, self-validating experimental protocols, and consolidated analytical data.

I. The Chemical Logic & Mechanistic Workflow

Electrophilic aromatic substitution on thiophenes presents unique regioselectivity challenges. Direct acylation of 2-methylthiophene fails to produce the target compound because the reaction exhibits a strong inherent bias for the highly reactive α-positions (C2 and C5) over the β-positions (C3 and C4)[1].

To override this substrate bias, a two-step approach is required:

  • Regioselective Bromination : We intentionally block the highly reactive C5 position with a bromine atom.

  • Friedel-Crafts Acylation : With C2 and C5 blocked, the C2-methyl group (an electron-donating group) directs the incoming acetylium ion to the adjacent C3 position, successfully yielding the target compound.

SynthesisWorkflow A 2-Methylthiophene B 5-Bromo-2-methylthiophene A->B NBS, DMF/AcOH Regioselective C5 Bromination C 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Target: 3-Acetyl) B->C AcCl, SnCl4, CH2Cl2 Major Pathway (C3 Attack) D 1-(5-Bromo-2-methylthiophen-4-yl)ethan-1-one (Impurity: 4-Acetyl) B->D Minor Pathway (C4 Attack) E Debrominated / Polymerized Side Products B->E Halogen Dance (Excess/Harsh Lewis Acid)

Figure 1: Synthesis workflow of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one and side reactions.

II. Troubleshooting & FAQs

Q: Why am I seeing a mixture of 3-acetyl and 4-acetyl regioisomers in my crude NMR, and how can I improve the regioselectivity? A: While the methyl group at C2 strongly directs the incoming acyl group to the C3 position, the bromine at C5 has a weak counter-directing effect toward C4. If you are using a harsh Lewis acid like Aluminum Chloride (


) or allowing the reaction to exceed 0 °C, the transition state energy difference between C3 and C4 attack narrows, leading to the formation of the 4-acetyl impurity.
Solution: Switch to Stannic Chloride (

). It forms a bulkier, less aggressive electrophilic complex with acetyl chloride, enhancing the steric and electronic preference for the C3 position.

Q: I am observing significant loss of the bromine atom during the acylation step. What causes this "debromination" and how do I prevent it? A: Bromothiophenes are highly susceptible to "halogen dance" reactions—a process where the halogen migrates or is lost entirely via successive intermolecular halogen-metal exchanges[2]. When exposed to strong Lewis acids at elevated temperatures, the Lewis acid coordinates with the bromine, weakening the C-Br bond and triggering protodebromination. Solution: Maintain strict temperature control (0 °C) and use


 instead of 

. Ensure the reaction is quenched with cold dilute HCl rather than water alone to prevent localized exothermic spikes that drive late-stage degradation.

Q: The unreacted 5-bromo-2-methylthiophene and the target 3-acetyl product co-elute on my silica column. How can I efficiently purify the target compound? A: Both the starting material and the product are highly lipophilic. If you use a purely non-polar solvent (e.g., 100% hexanes), they will co-elute. Solution: Utilize a gradient solvent system. The newly introduced acetyl carbonyl group acts as a hydrogen bond acceptor. By running a gradient from 100% Hexanes to 5% Ethyl Acetate in Hexanes, the silica gel's silanol groups will interact strongly with the acetyl group, retarding the product's


 significantly compared to the non-polar starting material.

III. Self-Validating Experimental Protocols

Protocol A: Regioselective Bromination (Blocking the C5 Position)

Causality: N-Bromosuccinimide (NBS) provides a controlled, low-concentration release of electrophilic bromine, preventing the over-bromination typically seen with elemental


. The addition of acetic acid accelerates the generation of the active brominating species[3].
  • Setup: In a flame-dried round-bottom flask, dissolve 2-methylthiophene (1.0 eq) in a 1:1 mixture of anhydrous DMF and Acetic Acid (0.5 M concentration). Cool to 0 °C.

  • Addition: Add NBS (1.05 eq) in small portions over 30 minutes.

    • Validation Checkpoint: The solution should turn pale yellow. An immediate deep red/black color indicates runaway oxidation; if this occurs, discard and optimize cooling.

  • Reaction: Remove the ice bath and stir at room temperature for 16 hours[3].

    • Validation Checkpoint: Run a TLC (100% Hexanes). The starting material (

      
       0.90) should be completely consumed, replaced by a single UV-active spot (
      
      
      
      0.85).
  • Workup: Quench with water and extract with Hexanes. Wash the organic layer with 10% aqueous

    
     to destroy residual succinimide and unreacted bromine. Dry over 
    
    
    
    and concentrate in vacuo.
Protocol B: Friedel-Crafts Acylation (C3 Functionalization)

Causality:


 is added after the acetyl chloride to ensure the Lewis acid complexes with the acyl chloride rather than prematurely coordinating with the thiophene ring, which would trigger polymerization.
  • Setup: Dissolve the crude 5-bromo-2-methylthiophene (1.0 eq) and Acetyl Chloride (1.2 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an argon atmosphere. Cool strictly to 0 °C.

  • Activation: Add

    
     (1.1 eq) dropwise via syringe over 15 minutes.
    
  • Reaction: Stir at 0 °C for 2 hours.

    • Validation Checkpoint: Run a TLC (10% EtOAc/Hexanes). The target product should appear at

      
       0.45. If a heavy streak appears at the baseline (
      
      
      
      0.0), moisture has compromised the reaction, leading to polymerization.
  • Quench & Workup: Pour the reaction mixture slowly into a vigorously stirred beaker of ice-cold 1M HCl.

    • Causality: The acidic quench rapidly breaks the robust Sn-O complex without generating the excessive heat associated with a pure water quench. Extract with DCM, wash with brine, dry, and purify via gradient flash chromatography (0% to 5% EtOAc/Hexanes).

IV. Analytical & Chromatographic Data Summary

Use the following quantitative data to validate your fractions during purification.

CompoundRoleMW ( g/mol )Approx. Boiling PointTLC

(10% EtOAc/Hex)
Diagnostic

H NMR (CDCl

,

ppm)
2-Methylthiophene Starting Material98.17112 °C0.902.50 (s, 3H), 6.7–7.1 (m, 3H)
5-Bromo-2-methylthiophene Intermediate177.06170 °C0.852.45 (s, 3H), 6.55 (d, 1H), 6.85 (d, 1H)
1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one Target Product219.09~240 °C0.452.40 (s, 3H), 2.65 (s, 3H), 7.25 (s, 1H)
4-Acetyl Isomer Impurity219.09~240 °C0.402.40 (s, 3H), 2.60 (s, 3H), 7.40 (s, 1H)

V. References

  • Title: Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias Source: Kobe University URL:

  • Title: 2-(Bromomethyl)thiophene - Reaction Pathway and Intermediates Source: Benchchem URL:

  • Title: WO2018068017A1 - Heterocyclic compounds as inhibitors of ras and methods of use thereof Source: Google Patents URL:

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling for 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one . This substrate presents a unique set of chemoselective challenges: a sulfur-containing heteroaromatic core prone to catalyst poisoning, and a base-sensitive acetyl group at the 3-position.

Below, you will find field-proven troubleshooting logic, mechanistic FAQs, quantitative optimization data, and a self-validating experimental protocol.

Troubleshooting Workflow

SuzukiOptimization Start Reaction Stalls or Low Yield? Analyze Analyze Crude Mixture (LC-MS/TLC) Start->Analyze Aldol Aldol Byproducts (Acetyl Degradation) Analyze->Aldol Poison Unreacted Thiophene (Catalyst Poisoning) Analyze->Poison Deboron Boronic Acid Consumed, Thiophene Remains Analyze->Deboron SolAldol Switch to Mild Base (K3PO4, Cs2CO3) Aldol->SolAldol SolPoison Use Bulky Ligands (SPhos, XPhos) Poison->SolPoison SolDeboron Use Boronic Esters (Bpin) or Increase Catalyst Deboron->SolDeboron

Caption: Logical troubleshooting workflow for 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one Suzuki coupling.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: My reaction is stalling with unreacted starting material despite extended heating. Why is the catalyst failing? A: The primary culprit is catalyst poisoning via the thiophene ring. The sulfur atom acts as a "soft" ligand that strongly and irreversibly binds to the "soft" palladium metal center (chemisorption)[1]. This blocks the active coordination sites required for the catalytic cycle, effectively deactivating the catalyst[1].

  • The Solution: Transition away from simple phosphine ligands like PPh₃. Instead, utilize sulfur-resistant catalyst systems featuring bulky, electron-rich biarylphosphine ligands (e.g., SPhos or XPhos) or pre-formed palladacycles[1][2]. These bulky ligands sterically shield the palladium center from sulfur coordination while accelerating the oxidative addition step.

Q2: I am observing a dark, complex crude mixture with multiple byproducts. Could the acetyl group be reacting? A: Yes. The acetyl group at the 3-position contains acidic alpha-protons that are highly susceptible to base-catalyzed side reactions, such as aldol condensations or self-condensation, particularly at elevated temperatures.

  • The Solution: Optimize your base selection. The base's mechanistic role is to convert the neutral boronic acid into a highly reactive organoborate anion, which facilitates the rate-determining transmetalation step[3]. You do not need strong bases (like NaOH or KOtBu) to achieve this. Switching to milder bases such as K₃PO₄, Cs₂CO₃, or Na₂CO₃ in a biphasic solvent system (e.g., THF/H₂O) will suppress acetyl degradation while maintaining excellent transmetalation efficiency[4][5].

Q3: The thiophene starting material remains intact, but my boronic acid coupling partner is completely consumed. What is happening? A: You are observing protodeboronation, a competing side reaction where the boronic acid hydrolyzes into the corresponding arene[6]. This is especially common if you are coupling with electron-deficient or heteroaryl boronic acids.

  • The Solution: You must accelerate the cross-coupling cycle to outcompete the degradation pathway[6]. Use a highly active catalyst system (like Pd(OAc)₂ with SPhos) to speed up oxidative addition and reductive elimination[5][6]. Additionally, consider converting your free boronic acid to a pinacol ester (Bpin); Bpin esters hydrolyze slowly under basic conditions, acting as a slow-release mechanism that minimizes the concentration of unstable free boronic acid in the system[6].

Q4: I am detecting a byproduct that corresponds to the loss of the bromine atom (hydrodebromination). How do I prevent this? A: Dehalogenation occurs when the Pd-aryl intermediate undergoes protonation or


-hydride elimination (often from aliphatic alcohol solvents) instead of proceeding to transmetalation[4].
  • The Solution: This side reaction can be minimized by using milder bases, lowering the reaction temperature, and ensuring rigorous degassing of your solvents[4]. Avoid using primary or secondary alcohols (like ethanol or isopropanol) as the primary solvent if dehalogenation is severe; switch to 1,4-Dioxane or THF.

Quantitative Optimization Data

The following table summarizes the causal impact of different reaction parameters on the coupling of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, based on established optimization matrices for functionalized thiophenes[4][5][6].

Catalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield Impact & Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)NaOH (3.0)1,4-Dioxane / H₂O100<30% Yield. Severe aldol condensation of the acetyl group; high protodeboronation[6].
Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (2.5)Toluene / H₂O8050-60% Yield. Moderate conversion. Some catalyst poisoning observed due to insufficient steric shielding.
Pd(OAc)₂ / SPhos Cs₂CO₃ (2.0) THF / H₂O (4:1) 70 >85% Yield. Excellent chemoselectivity. Bulky ligand prevents sulfur poisoning; mild base protects acetyl group[5].
Pd₂(dba)₃ / XPhosK₃PO₄ (2.0)1,4-Dioxane / H₂O90>80% Yield. Highly active system outcompetes protodeboronation of unstable boronic acids[6].
Self-Validating Experimental Protocol

This methodology utilizes the optimized Pd(OAc)₂ / SPhos system to ensure high yields while protecting the sensitive acetyl moiety.

Reagents Required:

  • 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 equiv, 1.0 mmol)

  • Arylboronic acid or Aryl-Bpin (1.2 equiv)

  • Pd(OAc)₂ (2.0 mol%)

  • SPhos (4.0 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • THF / H₂O (4:1 v/v, 10 mL), thoroughly degassed

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, the arylboronic acid, and finely ground Cs₂CO₃.

  • Solvent Addition & Degassing: Add the THF/H₂O solvent mixture. Degas the suspension using three consecutive freeze-pump-thaw cycles.

    • Causality Check: Oxygen must be rigorously excluded to prevent oxidative homocoupling of the boronic acid and premature degradation of the phosphine ligand.

  • Catalyst Activation: Backfill the flask with Argon. Quickly add Pd(OAc)₂ and SPhos against a positive flow of Argon. Seal the flask.

    • Validation Checkpoint: Upon heating to ~40 °C, the mixture should transition from a yellow/orange suspension to a clear, reddish-brown solution. This color shift validates the successful reduction of Pd(II) to the active Pd(0)-SPhos catalytic species.

  • Reaction Execution: Heat the reaction mixture to 70 °C in a pre-heated oil bath. Stir vigorously for 4–6 hours.

    • Validation Checkpoint: Monitor via TLC or LC-MS. The disappearance of the starting material without the formation of highly polar baseline spots (indicative of acetyl degradation) confirms the chemoselectivity of the conditions.

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • R Discovery. "Suzuki Coupling Reactions Catalyzed with Palladacycles and Palladium(II) Complexes of 2‐Thiophenemethylamine‐Based Schiff Bases." Researcher.life. Available at: [Link]

  • R Discovery. "Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities." Researcher.life. Available at: [Link]

  • ResearchGate. "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction." ResearchGate. Available at:[Link]

Sources

Troubleshooting

workup procedure for reactions involving 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (CAS: 1001671-82-4)[1].

This bifunctional building block features two primary reactive sites: the C5-bromide (primed for palladium-catalyzed cross-couplings) and the C3-acetyl group (susceptible to enolization and alpha-halogenation). Because thiophene derivatives are electron-rich and sensitive to extreme pH, standard workup procedures often lead to polymerization, debromination, or intractable emulsions. This guide provides field-proven, self-validating protocols to ensure high-yield isolations.

Global Reaction & Workup Workflow

G SM 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Starting Material) Rxn1 Suzuki-Miyaura Coupling (C5 Position) SM->Rxn1 Pd Catalyst, Boronic Acid Rxn2 Alpha-Bromination (C3 Acetyl Group) SM->Rxn2 Br2 or NBS, Acidic Media Workup1 Celite Filtration & Aqueous Extraction Rxn1->Workup1 Prevents Pd-emulsions Workup2 Reductive Quench (Na2S2O3) & Bicarbonate Wash Rxn2->Workup2 Neutralizes active Br Purif Silica Gel Chromatography (Hexane/EtOAc) Workup1->Purif Workup2->Purif

Reaction and workup pathways for 1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one.

Section 1: Troubleshooting Suzuki-Miyaura Coupling Workups

Q: Why does my organic layer turn black and fail to separate during the aqueous workup of the Suzuki coupling? A: This is caused by the precipitation of colloidal Palladium(0) "black." In biphasic systems, these insoluble metallic nanoparticles aggregate at the liquid-liquid interface, acting as Pickering emulsifiers that stabilize oil-in-water emulsions[2]. Causality & Solution: Never transfer a crude palladium-catalyzed reaction directly to a separatory funnel. You must break the emulsion mechanically. Dilute the crude mixture with your extraction solvent (e.g., Ethyl Acetate) and filter it through a tightly packed Celite pad. A clear, amber-to-yellow filtrate is your self-validating cue that phase separation will be instantaneous.

Q: I am losing my coupled thiophene product in the aqueous layer when using highly polar boronic acids. How can I recover it? A: Thiophene derivatives with hydrogen-bonding substituents (e.g., if your boronic acid contained a hydroxyl or amine) have lower partition coefficients (LogP). Causality & Solution: Standard aqueous washes strip these polar products. Switch your extraction solvent from Ethyl Acetate to a 4:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA). Furthermore, saturate the aqueous layer with solid NaCl (brine) before extraction to leverage the "salting-out" effect, which forces the organic product into the organic phase[3].

Section 2: Troubleshooting Alpha-Bromination Workups

Q: I observe significant degradation and ring-brominated byproducts during the concentration of my alpha-brominated product. How do I prevent this? A: This is a classic quenching failure. Thiophene rings are inherently electron-rich. Even with the electron-withdrawing acetyl group at C3, the C2-methyl group provides hyperconjugative stabilization, making the ring highly susceptible to electrophilic attack by unquenched bromine (


) or N-Bromosuccinimide (NBS) as the solvent is removed[4].
Causality & Solution: You must perform a reductive quench. Before phase separation, vigorously stir the crude mixture with 10% aqueous Sodium Thiosulfate (

) until the distinct orange/red color of active bromine dissipates to a pale yellow. This chemically reduces

to inert

, protecting the thiophene core during solvent evaporation.

Section 3: General FAQs on Thiophene Handling

Q: What is the optimal pH for extracting 1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one derivatives? A: Maintain a pH between 5.5 and 8.0 . Why? Strong bases (pH > 9) will trigger base-catalyzed aldol condensations of the C3-acetyl group, leading to dark, tarry oligomers. Conversely, strong acids (pH < 3) can protonate the thiophene ring, initiating cationic polymerization. Always use saturated Sodium Bicarbonate (


) rather than Sodium Hydroxide (

) for neutralization.

Q: How do I resolve a stubborn emulsion if I forgot to filter through Celite? A: Follow the logical decision tree below to systematically break the emulsion without degrading the thiophene.

Emulsion Start Emulsion Forms During Liquid-Liquid Extraction Step1 Is the aqueous layer highly basic/polymeric? Start->Step1 Action1 Add Brine (NaCl) to increase ionic strength Step1->Action1 Yes Step2 Are there insoluble Pd catalyst particles? Step1->Step2 No Success Phase Separation Achieved Action1->Success Action2 Filter biphasic mixture through Celite pad Step2->Action2 Yes Action2->Success

Logical decision tree for resolving emulsions during thiophene extraction.

Quantitative Data: Solvent & Workup Optimization

To ensure optimal partitioning and stability of 1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one, utilize the following validated parameters during your workup:

ParameterRecommended ChoiceAvoidCausality / Rationale
Extraction Solvent Ethyl Acetate (EtOAc) or DCMDiethyl EtherEther peroxides can oxidize the thiophene sulfur; EtOAc provides an optimal LogP balance.
Quenching Agent (Halogens) 10%

(aq)
Water onlyWater leaves active electrophiles intact, leading to over-bromination during concentration.
Neutralization Base Sat.

(pH ~8)
1M

(pH ~14)
Strong bases trigger aldol condensation of the C3-acetyl group.
Drying Agent Anhydrous

Anhydrous


is slightly acidic and can coordinate with the acetyl oxygen, reducing isolated yield.

Step-by-Step Methodologies

Protocol 1: Self-Validating Workup for Suzuki-Miyaura Couplings

Use this protocol after coupling the C5-bromide with an aryl boronic acid[2].

  • Cooling & Dilution: Cool the reaction vessel to room temperature. Dilute the crude mixture with 3 volumes of Ethyl Acetate (EtOAc).

  • Catalyst Removal (Critical): Prepare a fritted funnel with a 1-inch pad of Celite. Wet-pack it with EtOAc. Filter the diluted reaction mixture through the Celite pad into a clean filter flask. Rinse the pad with an additional 1 volume of EtOAc. (Self-Validation: The filtrate must be free of black particulates).

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Add 1 volume of deionized water. Invert gently 3-4 times (do not shake vigorously). Vent and allow phases to separate.

  • Brine Wash: Drain the aqueous layer. Add 1 volume of saturated NaCl (brine) to the organic layer. Shake vigorously.

  • Drying & Concentration: Collect the organic layer, dry over anhydrous

    
     for 15 minutes, filter, and concentrate under reduced pressure (bath temperature < 40°C to prevent thermal degradation of the thiophene).
    
Protocol 2: Reductive Workup for Alpha-Bromination

Use this protocol after brominating the C3-acetyl group to form the alpha-bromo ketone[4].

  • Thermal Quench: Cool the reaction mixture to 0°C using an ice bath.

  • Reductive Quench (Critical): Slowly add 10% aqueous

    
     dropwise while stirring vigorously. Continue addition until the reaction mixture transitions from dark red/orange to a pale yellow. (Self-Validation: The color change confirms the complete reduction of active 
    
    
    
    /NBS).
  • Extraction: Transfer to a separatory funnel and extract with 2 volumes of Dichloromethane (DCM). DCM is preferred here as the alpha-bromo ketone is highly soluble in halogenated solvents.

  • Neutralization: Wash the organic layer with 1 volume of saturated

    
    . Caution: 
    
    
    
    gas will evolve. Vent the funnel frequently.
  • Isolation: Wash with brine, dry over

    
    , filter, and concentrate under high vacuum. Store the resulting alpha-bromo ketone at -20°C under Argon, as it is a potent lachrymator and prone to decomposition at room temperature.
    

References

  • AOBChem USA. "1-(5-Bromo-2-methyl-3-thienyl)ethanone Product Detail." AOBChem. Available at:[Link]

  • MDPI. "Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air." Molecules. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one Reactions

Welcome to the Advanced Diagnostics & Troubleshooting Hub. As application scientists, we frequently encounter challenges when functionalizing highly decorated heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Troubleshooting Hub. As application scientists, we frequently encounter challenges when functionalizing highly decorated heterocycles. The molecule 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one presents a unique trifecta of reactive sites: an aryl bromide (C5), an electron-rich thiophene core, and an enolizable methyl ketone (C3).

This guide provides field-proven causality analyses and self-validating protocols to rescue stalled reactions, bypassing rigid templates to focus directly on the chemistry.

Diagnostic Triage

Before altering your reaction conditions, identify the primary failure mode based on the functional group you are targeting.

DiagnosticWorkflow Start Reaction Failure 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one RxnType Which functional group is targeted? Start->RxnType C_Br C-Br Bond (Cross-Coupling) RxnType->C_Br Ketone Acetyl Group (Nucleophilic Addition) RxnType->Ketone Li_Hal C-Br Bond (Li-Halogen Exchange) RxnType->Li_Hal Poisoning Issue: Catalyst Poisoning by Thiophene Sulfur C_Br->Poisoning Enolization Issue: Competing Enolization or Steric Hindrance Ketone->Enolization SelfAttack Issue: Organolithium attacks unprotected ketone Li_Hal->SelfAttack Sol1 Use Bulky Ligands (e.g., XPhos, PEPPSI-IPr) Poisoning->Sol1 Sol2 Use Lewis Acid (e.g., Ti(OiPr)4) Enolization->Sol2 Sol3 Protect Ketone (Acetal Formation First) SelfAttack->Sol3

Diagnostic workflow for troubleshooting failed reactions based on the targeted functional group.

Module A: Palladium-Catalyzed Cross-Couplings (The C5-Br Bond)

Q: My Suzuki-Miyaura coupling stalls at 15-20% conversion despite using standard Pd(PPh3)4. What is happening at the molecular level? A: You are experiencing classical catalyst poisoning. The thiophene ring contains a sulfur atom with lone electron pairs that act as a "soft" ligand. These lone pairs coordinate strongly to the "soft" Pd(0) active species in the catalytic cycle. This off-cycle coordination forms a stable, inactive palladium-thioether complex, effectively titrating your catalyst out of the reaction and stalling conversion[1].

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition at C5-Br Pd0->OxAdd Standard Ligand Poison Coordination of Thiophene Sulfur to Pd Pd0->Poison Standard Ligand Bulky Bulky Ligands (Steric Shielding) Pd0->Bulky Active Pd(II) Intermediate (Productive Cycle) OxAdd->Active Dead Inactive Pd Complex (Reaction Stalls) Poison->Dead Bulky->OxAdd Prevents S-coordination

Mechanistic pathway showing catalyst poisoning by thiophene sulfur and rescue via bulky ligands.

Q: How do I rationally design a catalytic system to prevent this poisoning? A: The solution relies on steric shielding and accelerated oxidative addition. By employing sterically demanding, electron-rich ligands—such as XPhos or N-heterocyclic carbenes (NHCs) like PEPPSI-IPr—you create a protective steric umbrella around the palladium center[2]. This bulk physically prevents the thiophene sulfur from approaching the metal. Simultaneously, the strong


-donating nature of these ligands accelerates the oxidative addition into the C5-Br bond, pushing the catalyst through the productive cycle before deactivation can occur.
Data Dashboard: Catalyst/Ligand Screening Summary
Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O9015%Reaction stalled; black Pd(0) precipitation.
Pd(OAc)2 / PPh3K2CO3DMF10022%Significant protodehalogenation observed.
Pd2(dba)3 / XPhosK3PO41,4-Dioxane/H2O10085%Clean conversion; steric bulk prevents poisoning.
PEPPSI-IPr (2 mol%) CsF 1,4-Dioxane 100 92% Rapid oxidative addition; highly robust.
Validated Protocol: PEPPSI-IPr Catalyzed Suzuki Coupling

Self-Validating System: This protocol uses visual cues (color transitions) and TLC monitoring to confirm catalytic turnover.

  • Preparation: In an oven-dried Schlenk tube, combine 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous CsF (3.0 equiv)[2].

  • Degassing (Critical): Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly degrades electron-rich Pd species, mimicking the exact symptoms of sulfur poisoning. Removing it ensures the catalyst remains active.

  • Catalyst Addition: Backfill with nitrogen and quickly add PEPPSI-IPr (0.02 equiv) against a positive nitrogen flow.

  • Initiation: Heat the reaction to 100 °C.

    • Validation Check: The mixture should transition from a pale yellow suspension to a deep, homogeneous amber/brown within 15 minutes, indicating the formation of the active Pd(0) species and successful oxidative addition.

  • Completion: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (

    
    ) should be completely consumed within 4-6 hours.
    

Module B: Lithium-Halogen Exchange & Organometallic Reagents

Q: I attempted a lithium-halogen exchange at C5 using n-BuLi at -78 °C, but obtained a complex mixture with no desired electrophile incorporation. Why? A: The failure is due to competing electrophilicity. The


-butyllithium reagent is highly nucleophilic and basic. The acetyl group at C3 presents two immediate vulnerabilities: an electrophilic carbonyl carbon and acidic 

-protons. The

-BuLi will preferentially attack the unprotected ketone or deprotonate the

-position to form an enolate. This completely destroys your organolithium reagent before it can undergo the desired halogen-metal exchange at the C5-Br bond.

Q: What is the mandatory workaround for this substrate? A: You must mask the ketone's electrophilicity by converting it into a cyclic acetal (e.g., a 1,3-dioxolane) prior to introducing any organometallic reagents.

Validated Protocol: Ketone Protection (Acetalization)

Self-Validating System: This protocol utilizes a Dean-Stark apparatus where the stoichiometric collection of water proves the reaction's progress.

  • Setup: Dissolve the substrate (1.0 equiv) in anhydrous toluene (0.5 M) in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reagents: Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (approx. 110 °C).

    • Causality: Acetal formation is an equilibrium process. Toluene forms an azeotrope with water, allowing it to be physically removed from the system, driving the equilibrium entirely toward the protected product according to Le Chatelier's principle.

  • Validation Check: Monitor the Dean-Stark trap. As the acetal forms, water is generated and azeotropically removed. The reaction is complete when the theoretical volume of water has collected in the trap's sidearm (usually 12-16 hours).

  • Quench & Isolate: Cool to room temperature, quench with saturated aqueous NaHCO3 to neutralize the p-TsOH, and extract with EtOAc. The protected intermediate is now stable to

    
    -BuLi.
    

Module C: Ketone Functionalization (Reductive Amination)

Q: Why are the yields for reductive amination of the C3-acetyl group so low compared to standard benzaldehydes? A: Two factors are at play: thermodynamics and sterics. Ketones are inherently less electrophilic than aldehydes. Furthermore, the C3-acetyl group is sterically hindered by the adjacent C2-methyl group and the bulk of the thiophene ring itself. This makes the initial formation of the imine intermediate thermodynamically unfavorable, leading to poor conversion when using standard conditions (e.g., amine + NaBH(OAc)3 in DCE).

Q: How can I force the imine formation? A: Utilize a strong, oxophilic Lewis acid such as Titanium(IV) isopropoxide (Ti(OiPr)4). The titanium strongly coordinates to the ketone oxygen, highly activating the carbonyl carbon toward nucleophilic attack by the amine. Additionally, it acts as an irreversible water scavenger, driving the equilibrium entirely toward the imine before the reducing agent is introduced.

References

1.[2] A Suzuki Approach to Quinone-Based Diarylethene Photochromes. ACS Publications. 2.[1] Technical Support Center: Catalyst Poisoning in Reactions with 5-Bromo-2-chlorobenzo[d]thiazole. Benchchem.

Sources

Troubleshooting

Technical Support Center: Purification of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Welcome to the technical support and troubleshooting center for the isolation and purification of 1-(5-Bromo-2-methylthiophen-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals

Welcome to the technical support and troubleshooting center for the isolation and purification of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (CAS: 1001671-82-4). This compound is a critical heterocyclic building block in drug discovery. Its synthesis—typically via the Friedel-Crafts acetylation of 5-bromo-2-methylthiophene—presents unique purification challenges due to the electronic properties of the thiophene ring and its sensitivity to Lewis acids.

This guide provides field-proven, causality-driven methodologies to achieve high-purity isolation.

Quantitative Impurity Profiling

Before troubleshooting, it is critical to understand the physical and chemical differences between the target molecule and its common synthetic impurities.

Impurity ClassOrigin / CausalityRelative Polarity (TLC Rf)*Boiling Point TrendRecommended Removal Strategy
5-Bromo-2-methylthiophene Unreacted starting materialHigh (Rf ~ 0.80)Lower than targetBisulfite Adduct Formation
4-Acetyl Regioisomer Kinetic vs. thermodynamic control at C4Moderate (Rf ~ 0.45)Similar to targetSilica Gel Chromatography
Dibrominated Ketones Disproportionation / Over-brominationModerate (Rf ~ 0.50)Higher than targetFractional Distillation
Thiophene Oligomers (Tars) Lewis acid-catalyzed degradationLow (Rf ~ 0.00)Non-volatileShort-path Distillation / Silica Plug

*Assumes a 10% Ethyl Acetate in Hexanes mobile phase on standard silica gel.

Reaction Pathway & Impurity Generation

SynthesisPathway SM 5-Bromo-2-methylthiophene (Starting Material) Reagents AcCl, AlCl3 (Electrophilic Attack) SM->Reagents Target 1-(5-Bromo-2-methylthiophen- 3-yl)ethan-1-one (Target) Reagents->Target Major Pathway (C3 Attack) Regio 4-Acetyl Regioisomer (Impurity) Reagents->Regio Minor Pathway (C4 Attack) Tar Polymeric Tars (Impurity) Reagents->Tar Acid-Catalyzed Degradation

Fig 1: Reaction pathway and impurity generation during Friedel-Crafts acetylation.

Troubleshooting FAQs

Q: Why does Friedel-Crafts acetylation yield the 3-acetyl derivative as the major product, and why do I still see the 4-acetyl regioisomer? A: Regioselectivity is governed by the electronic and steric effects of the thiophene ring substituents. The methyl group at C2 is electron-donating via hyperconjugation, activating the adjacent C3 position. The bromine at C5 is electron-withdrawing via induction but donates electron density through resonance. Because C3 is sterically more accessible than C4 (which is adjacent to the bulky bromine atom), electrophilic attack by the acylium ion predominantly occurs at C3. The 4-acetyl regioisomer forms as a minor impurity when excess Lewis acid (e.g., AlCl3) or high reaction temperatures lower the activation energy barrier, reducing the kinetic selectivity of the reaction .

Q: My crude product is a dark, viscous oil. How do I remove the polymeric thiophene tars before fine purification? A: Thiophene rings are highly sensitive to strong Lewis acids and can undergo acid-catalyzed cationic polymerization, generating high-molecular-weight, highly conjugated oligomers (tars). These tars cause emulsions during aqueous workup and permanently ruin chromatography columns. Causality-Driven Solution: Do not load dark crude directly onto a silica column. Instead, perform a short-path vacuum distillation or pass the crude mixture through a short silica plug using 100% dichloromethane. The tars are non-volatile and highly polar, meaning they will remain in the distillation flask or permanently adhere to the baseline of the silica plug.

Q: How can I selectively separate the target methyl ketone from unreacted 5-bromo-2-methylthiophene without running a massive column? A: Relying solely on column chromatography to separate the starting material from the product is inefficient at scale. Instead, exploit the specific chemical reactivity of the methyl ketone moiety. Causality-Driven Solution: Methyl ketones undergo nucleophilic addition with sodium bisulfite (NaHSO3) to form a solid


-hydroxy sulfonate adduct. Because the unreacted 5-bromo-2-methylthiophene and over-brominated non-ketone byproducts lack a sterically accessible carbonyl group, they do not react and remain soluble in non-polar organic solvents. You can simply filter the solid adduct, wash away the impurities, and hydrolyze the adduct with a mild base to recover the pure ketone .
Self-Validating Experimental Protocols
Protocol 1: Bisulfite Adduct Purification (Chemical Separation)

This protocol chemically isolates the methyl ketone from all non-ketone impurities.

BisulfiteWorkflow Crude Crude Mixture (Ketone + Non-Ketones) AddBisulfite Add Saturated NaHSO3 (aq) Stir vigorously Crude->AddBisulfite Adduct Solid Bisulfite Adduct (Precipitate) AddBisulfite->Adduct Nucleophilic Addition Wash Wash with Hexane/Et2O (Removes Non-Ketones) Adduct->Wash Filtration Hydrolysis Hydrolyze with Na2CO3 (aq) (Regenerates Ketone) Wash->Hydrolysis Base Cleavage Extract Extract with EtOAc & Concentrate Hydrolysis->Extract Phase Separation Pure Pure Target Ketone Extract->Pure

Fig 2: Step-by-step bisulfite adduct purification workflow for methyl ketones.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a minimal volume of diethyl ether or ethanol.

  • Adduct Formation: Add 3–5 equivalents of freshly prepared, saturated aqueous sodium bisulfite (NaHSO3) solution. Stir vigorously at room temperature for 2–4 hours. The biphasic mixture will yield a thick white precipitate (the bisulfite adduct).

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the solid cake thoroughly with cold diethyl ether or hexanes. Causality: This step washes away the unreacted 5-bromo-2-methylthiophene and non-polar byproducts, which cannot form the adduct.

  • Self-Validation Checkpoint: Before proceeding to hydrolysis, take a 5 mg aliquot of the washed solid adduct, dissolve it in 1 mL of water, and add a drop of 1M NaOH. Extract with 1 mL EtOAc and spot the organic layer on a TLC plate. If high-Rf spots (starting material) are still visible, repeat the hexane wash on the bulk solid.

  • Hydrolysis: Transfer the validated solid adduct to a clean flask. Add 10% aqueous sodium carbonate (Na2CO3) and stir until the solid completely dissolves. Causality: The mild base shifts the equilibrium, cleaving the sulfonate group and regenerating the free methyl ketone.

  • Recovery: Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the purified ketone.

Protocol 2: Silica Gel Chromatography (Regioisomer Separation)

If the 4-acetyl regioisomer is present, chemical purification (Protocol 1) will not remove it, as both are methyl ketones. Chromatographic separation is required.

Step-by-Step Methodology:

  • Column Preparation: Pack a column with 200–300 mesh silica gel using 100% hexanes as the stationary phase solvent.

  • Loading: Dry-load the bisulfite-purified mixture onto silica or load it neatly if it is a manageable oil.

  • Elution: Elute using a shallow, step-wise gradient of ethyl acetate in hexanes (start at 100% hexanes, gradually increasing to 2%, then 5% EtOAc). Causality: The 3-acetyl target and 4-acetyl regioisomer have very similar polarities. A steep gradient will cause co-elution. The adjacent methyl and bromine groups create different steric shielding environments around the carbonyl oxygen, providing just enough Rf delta for separation on a shallow gradient.

  • Fraction Collection: Monitor fractions via UV-active TLC.

  • Self-Validation Checkpoint: Perform 2D TLC on the pooled fractions containing the target. Spot the sample, run it in 5% EtOAc/Hexanes, rotate the plate 90 degrees, and run it again. A single, perfect spot on the diagonal confirms the absolute absence of co-eluting regioisomers.

  • Concentration: Pool the validated fractions and concentrate under reduced pressure.

References
  • Linda, P., & Marino, G. (1967). Relative reactivities of some furan and thiophene derivatives in the iodine- and tin tetrachloride-catalysed acetylations with acetic anhydride in dichloroethane. Tetrahedron, 23(4), 1739-1744. URL:[Link]

  • Wang, J., et al. (2010). Method for directly converting addition product of sodium bisulfite of aldehyde or aliphatic methyl ketone into corresponding oxime. Google Patents (Patent No. CN101671267A).
  • Safrole Knowledge Base. (n.d.). Phenylpropanone Bisulfite Purification. Safrole.com. URL:[Link]

Reference Data & Comparative Studies

Validation

Reactivity Profiling of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one vs. Positional Isomers: A Comprehensive Guide

For drug development professionals and materials scientists, the strategic functionalization of thiophene scaffolds is a cornerstone of molecular design. The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Target...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and materials scientists, the strategic functionalization of thiophene scaffolds is a cornerstone of molecular design. The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Target Compound) presents a highly versatile building block, featuring a reactive C-Br bond for cross-coupling and an acetyl group for nucleophilic derivatization.

However, altering the substitution pattern on the thiophene ring drastically shifts the molecule's electronic landscape and steric environment. This guide objectively compares the reactivity of the Target Compound against two key positional isomers:

  • Isomer A: 1-(5-Bromo-3-methylthiophen-2-yl)ethan-1-one

  • Isomer B: 1-(4-Bromo-5-methylthiophen-2-yl)ethan-1-one

Structural and Electronic Determinants of Reactivity

The reactivity of bromothiophenes in transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) is not uniform. It is dictated by two primary factors: the alpha-heteroatom effect and secondary steric effects .

The Alpha-Heteroatom Effect (Oxidative Addition)

In palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C-Br bond is often the rate-determining step. The sulfur atom in the thiophene ring donates electron density, which significantly stabilizes the transition state for oxidative addition at the adjacent alpha positions (C2 and C5)[1].

  • Target Compound & Isomer A: Both feature the bromine atom at the C5 (alpha) position. Consequently, they exhibit rapid oxidative addition and generally deliver superior cross-coupling yields (85–98%)[1].

  • Isomer B: The bromine is located at the C4 (beta) position. Lacking the direct stabilization from the adjacent sulfur atom, beta-bromothiophenes are inherently less reactive and require higher catalyst loadings or extended reaction times[1].

Secondary Steric Effects (Transmetalation)

Transmetalation—the transfer of the aryl group from the boronic acid to the palladium center—is highly sensitive to steric crowding around the C-Br bond[2]. Ortho-substituted aryl halides suffer from a lack of reactivity because the bulky palladium-phosphine ligands and the incoming boronate complex sterically clash with the adjacent substituents[2].

  • Target Compound & Isomer A: The C5-Br is flanked by a hydrogen atom at C4. This unhindered environment allows for facile transmetalation.

  • Isomer B: The C4-Br is flanked by a methyl group at C5. This ortho-methyl group creates severe steric hindrance during transmetalation, drastically reducing the overall reaction yield[2].

ReactivityMap cluster_Target Target & Isomer A (C5-Br: Alpha) cluster_IsomerB Isomer B (C4-Br: Beta) A1 Fast Oxidative Addition (S-stabilized TS) A2 Unhindered Transmetalation A1->A2 A3 High Yield (>85%) A2->A3 B1 Slow Oxidative Addition (No S-stabilization) B2 Hindered Transmetalation (C5-Methyl clash) B1->B2 B3 Lower Yield (<50%) B2->B3

Fig 1. Cross-coupling reactivity pathways dictated by alpha/beta positioning and steric effects.

Comparative Reactivity Data

The following tables summarize the expected performance of these isomers across two fundamental transformations: C-C bond formation (Suzuki coupling) and nucleophilic addition (carbonyl reduction).

Table 1: Suzuki-Miyaura Cross-Coupling Performance

Conditions: 1.0 eq Bromothiophene, 1.2 eq Phenylboronic acid, 5 mol% Pd(PPh3)4, 2.0 eq K2CO3, 1,4-Dioxane/H2O (4:1), 90 °C.

CompoundHalogen PositionAdjacent Sterics (to Br)Relative Ox-Add RateTypical Yield
Target Compound C5 (Alpha)Unhindered (C4-H)Fast>85%
Isomer A C5 (Alpha)Unhindered (C4-H)Fast>85%
Isomer B C4 (Beta)Hindered (C5-Methyl)Slow<40%
Table 2: Nucleophilic Addition (NaBH₄ Reduction of Acetyl)

Conditions: 1.0 eq Bromothiophene, 1.5 eq NaBH4, Methanol, 0 °C to RT.

CompoundCarbonyl PositionAdjacent Sterics (to Acetyl)Electronic EnvironmentRelative Rate
Target Compound C3 (Beta)Moderate (C2-Methyl)Less conjugatedModerate
Isomer A C2 (Alpha)Moderate (C3-Methyl)Highly conjugatedModerate-Slow
Isomer B C2 (Alpha)Low (C3-H)Highly conjugatedFast

Self-Validating Experimental Methodologies

To ensure reproducibility and mechanistic integrity, the following protocols are designed as self-validating systems. The causality behind each reagent and solvent choice is explicitly detailed.

Protocol 1: Standardized Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the unhindered alpha-bromothiophenes (Target Compound and Isomer A)[3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%). Causality: Pd(PPh₃)₄ is a robust, electron-rich Pd(0) source ideal for unhindered alpha-halothiophenes. The bulky triphenylphosphine ligands facilitate reductive elimination[4].

  • Solvent Introduction: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 5 mL). Causality: Water is strictly required to dissolve the inorganic K₂CO₃ and hydrate the boronic acid into the highly nucleophilic boronate anion. 1,4-Dioxane provides superior solubility for oxygen-containing boronic acids and the organic substrate, maximizing the interfacial mass transfer rate and ultimately driving high yields[2][3].

  • Reaction: Heat the mixture to 90 °C for 4–6 hours. Monitor complete consumption of the starting material via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate-limiting for C4-Br) Pd0->OxAdd Ar-Br TransMet Transmetalation (Hindered by ortho-methyl) OxAdd->TransMet Ar'-B(OH)3- RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Ar-Ar'

Fig 2. Suzuki-Miyaura catalytic cycle highlighting isomer-specific kinetic bottlenecks.

Protocol 2: Chemoselective Reduction of the Acetyl Group

This protocol reduces the acetyl group to a secondary alcohol while leaving the C-Br bond fully intact for downstream functionalization.

Step-by-Step Workflow:

  • Preparation: Dissolve the bromothiophene derivative (1.0 mmol) in anhydrous Methanol (5 mL) and cool to 0 °C in an ice bath. Causality: Methanol acts as both the solvent and a critical proton donor, stabilizing the alkoxyborohydride intermediate and accelerating the reduction.

  • Reagent Addition: Slowly add Sodium Borohydride (NaBH₄) (1.5 mmol) in small portions to manage hydrogen gas evolution.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for an additional 1 hour. Note: Isomer B will reach completion faster than the Target Compound due to the lack of an adjacent methyl group sterically shielding the carbonyl carbon.

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (2 mL) to destroy excess hydride. Extract with dichloromethane (3 x 10 mL), dry the combined organic layers over MgSO₄, and concentrate in vacuo.

References

  • Precision Chemistry - ACS Publications. "Positional Isomeric Thiophene-Based π-Conjugated Chromophores: Synthesis, Structure, and Optical Properties." 5[5]

  • SciSpace. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene." 3[3]

  • Benchchem. "5-Bromo-4-methylthiophene-2-carbaldehyde | High Purity." 1[1]

  • National Institutes of Health (NIH). "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules."2[2]

  • National Institutes of Health (NIH). "Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts." 4[4]

Sources

Comparative

biological activity of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one vs. non-brominated analog

As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a compound's success or failure in preclinical development. The decision to utilize a halogenated thiophene scaffold over its u...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the structural nuances that dictate a compound's success or failure in preclinical development. The decision to utilize a halogenated thiophene scaffold over its unsubstituted counterpart is rarely arbitrary; it is a calculated maneuver to optimize pharmacokinetics, target engagement, and synthetic versatility.

This guide provides an in-depth comparative analysis of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one and its non-brominated analog, 1-(2-methylthiophen-3-yl)ethan-1-one . By examining the causality behind their divergent biological and chemical behaviors, we will establish why C5-bromination is a critical tool in the medicinal chemist’s arsenal.

Physicochemical and Structural Divergence

The core difference between these two building blocks is the installation of a bromine atom at the C5 position of the thiophene ring. While the non-brominated analog serves as an excellent bioisostere for phenyl rings, the heavy atom substitution fundamentally alters the molecule's electron distribution and steric bulk.

Property1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one1-(2-methylthiophen-3-yl)ethan-1-one
Molecular Formula C₇H₇BrOSC₇H₈OS
Molecular Weight 219.10 g/mol 140.20 g/mol
C5 Substitution Bromine (Metabolically Blocked)Hydrogen (Metabolic Hotspot)
Halogen Bond Donor Yes (Strong σ-hole present)No
Primary Synthetic Use Cross-coupling electrophile (e.g., Suzuki)Building block / Bioisostere
CYP450 Liability Low (Sterically and electronically hindered)High (Prone to S-oxidation/epoxidation)

Overcoming Metabolic Liabilities (The CYP450 Challenge)

From a pharmacokinetic standpoint, unsubstituted thiophenes carry significant liabilities. The electron-rich nature of the thiophene ring makes it highly susceptible to cytochrome P450 (CYP450) mediated oxidation, specifically at the C4 and C5 positions.

This bioactivation typically proceeds via S-oxidation or epoxidation, generating highly reactive electrophilic metabolites (thiophene S-oxides and epoxides) (1)[1]. These transient species can covalently bind to hepatic proteins, leading to idiosyncratic hepatotoxicity—a primary reason drugs like tienilic acid were withdrawn from the market (2)[2].

By installing a bromine atom at the C5 position, we achieve a metabolic blockade . The bromine atom exerts an electron-withdrawing effect that deactivates the ring toward electrophilic enzymatic oxidation, while its steric bulk physically prevents the CYP450 active site heme from accessing the vulnerable carbon.

CYP450_Metabolism cluster_0 Non-Brominated Analog cluster_1 5-Bromo Analog A 1-(2-methylthiophen-3-yl) ethan-1-one CYP1 CYP450 Oxidation A->CYP1 C5 Hotspot Tox S-Oxide / Epoxide (Reactive Metabolites) CYP1->Tox Bioactivation B 1-(5-Bromo-2-methylthiophen-3-yl) ethan-1-one CYP2 CYP450 Oxidation B->CYP2 Steric/Electronic Shielding Stable Metabolic Blockade (Prolonged Half-life) CYP2->Stable Blocked

CYP450-mediated bioactivation of thiophenes vs. metabolic blockade via C5-bromination.

Exploiting the σ-Hole: Halogen Bonding in Target Affinity

Beyond protecting the molecule from degradation, the C5-bromine atom acts as a powerful pharmacophore element. Due to the anisotropy of electron density on the covalently bound bromine, a region of positive electrostatic potential—known as the σ-hole —forms along the R–Br bond axis (3)[3].

This allows the 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one scaffold to engage in highly directional, non-covalent interactions (halogen bonding) with Lewis basic residues, such as protein backbone carbonyls or structural water molecules within a target's binding pocket (4)[4]. The non-brominated analog completely lacks this capability, relying solely on weaker, non-directional van der Waals interactions.

Halogen_Bonding Ligand 5-Bromo-Thiophene Scaffold Bromine Bromine Atom (Br) Ligand->Bromine SigmaHole σ-Hole (Positive Electrostatic Potential) Bromine->SigmaHole LewisBase Protein Backbone (C=O) Lewis Base SigmaHole->LewisBase Halogen Bond (Highly Directional)

Mechanistic representation of halogen bonding driven by the bromine σ-hole.

Experimental Workflows: Validating the Scaffold Divergence

To objectively prove the superiority of the brominated scaffold in specific contexts, we employ self-validating experimental systems. Every step in these protocols is designed with strict causality to isolate the variable (the presence of the C5-bromine).

Protocol A: Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the metabolic blockade provided by C5-bromination against CYP450 enzymes.

  • Incubation Setup: Incubate 1 µM of each compound with 0.5 mg/mL Human Liver Microsomes (HLMs) in 100 mM phosphate buffer (pH 7.4) at 37°C.

    • Causality: HLMs provide the full spectrum of human hepatic CYP450 enzymes. The physiological pH and temperature ensure optimal enzymatic kinetics.

  • Reaction Initiation: Add 1 mM NADPH to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidative metabolism. Without it, the reaction cannot proceed, serving as a built-in negative control.

  • Time-Course Quenching: At intervals (0, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting metabolism to provide a precise kinetic snapshot. The internal standard normalizes ionization variability during mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge to pellet precipitated proteins and analyze the supernatant to quantify the disappearance of the parent compound.

    • Result Interpretation: The non-brominated analog will show rapid depletion (high intrinsic clearance,

      
      ), whereas the 5-bromo analog will exhibit a prolonged half-life, proving the efficacy of the metabolic block.
      
Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: To thermodynamically validate the presence of halogen bonding in target engagement.

  • Cell Preparation: Load the sample cell with the purified target protein (e.g., 20 µM) in a matched buffer system (e.g., HEPES, pH 7.4, 5% DMSO).

    • Causality: Exact buffer matching between the protein and ligand solutions is critical to eliminate background heat of dilution, ensuring that the measured heat is exclusively from the binding event.

  • Titration: Inject the brominated ligand (200 µM) into the cell in 2 µL increments, recording the thermal power required to maintain a zero temperature difference between the sample and reference cells. Repeat in a separate experiment with the non-brominated analog.

    • Causality: ITC directly measures the heat released (

      
      ) or absorbed during binding. Halogen bonds are highly enthalpically driven.
      
  • Data Fitting: Fit the resulting isotherms to a one-site binding model.

    • Result Interpretation: The 5-bromo analog will demonstrate a significantly more negative

      
       (favorable enthalpy) compared to the non-brominated analog, confirming that the increased affinity (
      
      
      
      ) is driven by the formation of the halogen bond via the σ-hole.

References

  • Title: Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology (ACS) URL: 1

  • Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods Source: ACS Medicinal Chemistry Letters URL: 2

  • Title: Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry (ACS) URL: 3

  • Title: The Role of Molecular Electrostatic Potentials in the Formation of a Halogen Bond in Furan⋅⋅⋅XY and Thiophene⋅⋅⋅XY Complexes Source: ChemPhysChem (DOI) URL: 4

Sources

Validation

A Comparative Guide to Palladium Catalysts for Cross-Coupling of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Introduction: The Strategic Importance of a Versatile Thiophene Building Block In the landscape of medicinal chemistry and materials science, functionalized thiophene rings are privileged scaffolds. The specific building...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Versatile Thiophene Building Block

In the landscape of medicinal chemistry and materials science, functionalized thiophene rings are privileged scaffolds. The specific building block, 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, presents a particularly valuable starting material. Its structure incorporates a reactive aryl bromide at the 5-position, electronically influenced by an acetyl group at the 3-position, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions.[1]

The choice of the palladium catalyst system—comprising a palladium precursor and a coordinating ligand—is paramount. It dictates reaction efficiency, substrate scope, functional group tolerance, and ultimately, the economic viability of a synthetic route. This guide provides a comparative analysis of various palladium catalyst systems for the functionalization of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one via four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination. The insights herein are designed to empower researchers to make informed decisions, moving beyond trial-and-error and toward rational catalyst selection.

The Palladium Catalytic Cycle: A Unifying Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle.[2] Understanding this fundamental pathway is key to rationalizing the role of each component in the reaction mixture.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Pd(II) Complex (Ar-Pd(II)-X)L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-[M] PdII_R Pd(II) Complex (Ar-Pd(II)-R')L₂ Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product (Ar-R') RedElim->Pd0 ArX Ar-X (Thiophene Bromide) R_Metal R'-[M] (Coupling Partner) Ar_R Ar-R' (Product)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

The cycle initiates with the active Pd(0) species undergoing oxidative addition with the aryl halide (our thiophene bromide). This is often the rate-determining step and is accelerated by electron-rich ligands on the palladium center.[2] The resulting Pd(II) complex then undergoes transmetalation , where the organic group from a second reagent (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium. The final step is reductive elimination , where the two coupled organic fragments are expelled, forming the desired product and regenerating the active Pd(0) catalyst.[1] Bulky ligands often promote this final step.[2]

Part 1: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron reagents with organohalides, is arguably the most widely used cross-coupling reaction due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups.[1][3] For a substrate like 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, this reaction is ideal for synthesizing biaryl or aryl-vinyl structures.

Comparative Data for Suzuki-Miyaura Catalysts
Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Key Insights & Reference
Pd(PPh₃)₄ (pre-formed)K₃PO₄1,4-Dioxane/H₂O90-9512-1575-90A classic, reliable system. Water is crucial for activating the boronic acid. Effective for various arylboronic acids.[3][4][5]
Pd(OAc)₂ + PPh₃ (in-situ)K₂CO₃Toluene/H₂O10012~85In-situ generation offers flexibility but requires careful stoichiometry. PPh₃ is a cost-effective, standard ligand.
PdCl₂(dppf) K₂CO₃DMF802>95The dppf ligand provides high stability and activity, often allowing for lower catalyst loading and faster reactions.
Benzothiazole-based Pd(II)-precatalyst K₂CO₃Water100 (MW)0.25~92Demonstrates the power of microwave irradiation to drastically reduce reaction times and the utility of specialized, highly active precatalysts in green solvents.[6]
Scientific Rationale & Field Insights
  • The Classic Choice: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄ , is a workhorse catalyst. It is an air-stable Pd(0) source that is directly active in the catalytic cycle. Its success with substrates analogous to our target, such as 2-acetyl-5-bromothiophene and 2,5-dibromo-3-methylthiophene, highlights its reliability.[6][7] The use of a mixed solvent system like dioxane/water or toluene/water is standard; water plays a critical role in the transmetalation step by facilitating the formation of the reactive boronate species.[5]

  • Ligand Advancement: While PPh₃ is effective, more electron-rich and bulky phosphine ligands can enhance catalytic activity, particularly for less reactive aryl chlorides or sterically demanding substrates.[8] Ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) create a wider "bite angle," which can promote reductive elimination and stabilize the catalyst, leading to higher turnover numbers.

  • The Need for Speed: Microwave-assisted synthesis offers a significant advantage in terms of reaction time.[6] The rapid heating can overcome activation barriers more efficiently than conventional heating, making it an excellent tool for high-throughput synthesis and library generation.

Part 2: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[9][10] This reaction is invaluable for creating internal alkynes, which are precursors to a vast array of complex molecules and conjugated materials. It typically employs a dual-catalyst system of palladium and a copper(I) salt.[11]

Comparative Data for Sonogashira Catalysts
Catalyst System (Pd Precursor + Ligand)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Key Insights & Reference
PdCl₂(PPh₃)₂ CuIEt₃NToluene60-804-1280-95The standard conditions; CuI is crucial for forming the copper acetylide, which then transmetalates to palladium.[12][13]
Pd(PPh₃)₄ CuIPiperidineCH₃CNReflux8~88Piperidine can be a more effective base than triethylamine in some cases, leading to cleaner reactions.[14]
Pd(OAc)₂ + PPh₃ (Copper-free)-K₃PO₄DMSO10012~70-80Copper-free methods avoid issues with homocoupling (Glaser coupling) of the alkyne but often require higher temperatures.[10]
Scientific Rationale & Field Insights
  • The Role of Copper: In the conventional mechanism, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species readily undergoes transmetalation with the Pd(II)-aryl intermediate. This pathway is generally very efficient, leading to high yields in short reaction times.[10]

  • The Copper-Free Alternative: A significant side reaction in Sonogashira coupling is the copper-catalyzed oxidative homocoupling of the terminal alkyne to form a diyne. Eliminating copper can prevent this, leading to a cleaner product profile, which is particularly important when using valuable or complex alkynes.[9] However, these systems may require more forcing conditions or more sophisticated ligands to achieve comparable efficiency to the copper-cocatalyzed variant.

Part 3: C-C Bond Formation via Heck Coupling

The Heck reaction couples aryl halides with alkenes to form substituted alkenes.[15] It is a powerful tool for vinylation and is distinguished by its tolerance of a wide variety of functional groups. For the target thiophene, this would allow for the introduction of acrylate, styrene, or other vinyl groups.

Comparative Data for Heck Catalysts

| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(OAc)₂ + PPh₃ | Et₃N | DMF | 100 | 24 | 70-85 | A standard, cost-effective system. DMF is a common solvent for Heck reactions due to its high boiling point and ability to dissolve palladium salts. | | PdCl₂(PPh₃)₂ | K₂CO₃ | NMP | 130 | 4 | ~70 | With heteroaryl bromides, inorganic bases can be effective and sometimes offer better selectivity between ketone and alcohol products if the alkene has an allylic alcohol.[16] | | Pd(OAc)₂ (Phosphine-free) | NaHCO₃ | DMF/H₂O | 100 | 1 | >90 | Phosphine-free systems can be cheaper and avoid issues with phosphine oxide byproducts. They often rely on the formation of catalytically active palladium nanoparticles.[17] |

Scientific Rationale & Field Insights
  • Phosphine vs. Phosphine-Free: Traditional Heck catalysis relies on phosphine ligands to stabilize the palladium center. However, phosphine-free systems, often referred to as Jeffery conditions, have gained popularity. In these systems, a palladium salt like Pd(OAc)₂ can be reduced in situ to form palladium nanoparticles, which serve as a reservoir for the active homogeneous catalyst. These systems can be remarkably efficient and are considered a greener alternative.[17]

  • Base and Solvent Choice: The base in the Heck reaction is crucial for regenerating the Pd(0) catalyst in the final step of the cycle. Organic bases like triethylamine are common, but inorganic bases like potassium or sodium carbonate are also widely used, especially in polar aprotic solvents like DMF or NMP.[16] The choice can influence reaction rate and selectivity.

Part 4: C-N Bond Formation via Buchwald-Hartwig Amination

For the synthesis of arylamines, the Buchwald-Hartwig amination is the undisputed method of choice.[18] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. This reaction has revolutionized medicinal chemistry, where the arylamine motif is ubiquitous.[19]

Comparative Data for Buchwald-Hartwig Catalysts

| Catalyst System (Pd Precursor + Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Insights & Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ + XPhos | NaOtBu | Toluene | 100 | 12-24 | 85-98 | XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling a wide range of amines with aryl bromides.[12] | | Pd(OAc)₂ + BINAP | Cs₂CO₃ | Toluene | 110 | 8 | ~80-90 | BINAP is a chelating phosphine ligand that provides good stability. Cesium carbonate is a strong yet non-nucleophilic base often used for sensitive substrates.[20] | | Pd₂(dba)₃ + RuPhos | LHMDS | 1,4-Dioxane | 90 | 2-16 | >90 | RuPhos is another highly active Buchwald ligand. LHMDS is a very strong, non-nucleophilic base that can be effective when other bases fail, especially with substrates bearing sensitive functional groups.[21] |

Scientific Rationale & Field Insights
  • The Ligand is Everything: The success of the Buchwald-Hartwig amination is almost entirely due to the development of specialized, sterically hindered, and electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[22] These ligands facilitate both the oxidative addition of the aryl halide and, crucially, the final C-N bond-forming reductive elimination, which can be difficult with less sophisticated ligands.

  • Base Selection is Critical: The base plays a dual role: it deprotonates the amine to form the active nucleophile and facilitates the displacement of the halide from the palladium center. Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common, but others like LHMDS or Cs₂CO₃ are used depending on the specific substrates and their sensitivities.[21] For example, LHMDS was found to be optimal for couplings involving unprotected glutarimides, potentially by forming a protective lithium aggregate.[21]

Experimental Protocols

The following are representative, step-by-step protocols adapted from established literature for each class of reaction.

Workflow for Catalyst System Screening

Screening_Workflow start Start: Define Coupling Partners (Thiophene + Nucleophile) setup Prepare Reaction Array (Inert Atmosphere) start->setup add_solids Add Solids: Thiophene, Pd Precursor, Ligand, Base setup->add_solids add_liquids Add Liquids: Solvent, Amine/Alkene (if liquid) add_solids->add_liquids react Heat & Stir (Defined Temp & Time) add_liquids->react quench Quench & Workup react->quench analyze Analyze by LC-MS / GC-MS (Determine Conversion/Yield) quench->analyze optimize Identify Lead Conditions & Optimize if Necessary analyze->optimize

Caption: A typical experimental workflow for screening palladium catalysts.

Protocol 1: Suzuki-Miyaura Coupling

(Adapted from Rasheed et al., 2016)[5]

  • To a dry Schlenk flask under an argon atmosphere, add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the flask and heat the mixture at 90 °C with vigorous stirring for 12 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Sonogashira Coupling

(Adapted from BenchChem, based on related substrates)[12]

  • To a dry Schlenk tube, add bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%) and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Evacuate and backfill the tube with argon.

  • Add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 mmol) followed by degassed toluene (5 mL) and triethylamine (Et₃N, 2.0 mmol).

  • Finally, add the terminal alkyne (1.2 mmol) via syringe.

  • Stir the reaction under argon at 70 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the mixture, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Heck Coupling

(Adapted from Kantam et al., 2009, for phosphine-free conditions)[15]

  • In a flask, dissolve 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 mmol), the alkene (e.g., n-butyl acrylate, 1.5 mmol), and sodium bicarbonate (NaHCO₃, 2.0 mmol) in a mixture of DMF (4 mL) and water (1 mL).

  • Add palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%).

  • Heat the reaction mixture to 100 °C and stir for 1-4 hours until the starting material is consumed.

  • After cooling, pour the mixture into water and extract with diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

(Adapted from BenchChem, based on related substrates)[12]

  • In an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Seal the tube, evacuate, and backfill with argon.

  • Add 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL).

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the resulting residue by silica gel chromatography.

Conclusion

The functionalization of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is readily achievable through a variety of palladium-catalyzed cross-coupling reactions. The optimal catalyst system is dictated by the desired transformation.

  • For Suzuki-Miyaura couplings, Pd(PPh₃)₄ with a phosphate base in a dioxane/water system provides a robust and high-yielding starting point.

  • For Sonogashira couplings, the classic PdCl₂(PPh₃)₂/CuI system remains the most efficient choice for general applications, though copper-free variants should be considered for sensitive alkynes prone to homocoupling.

  • For Heck couplings, phosphine-free conditions using Pd(OAc)₂ offer a simple, cost-effective, and highly efficient route.

  • For Buchwald-Hartwig amination , the use of advanced biarylphosphine ligands is non-negotiable; a system of Pd₂(dba)₃/XPhos with NaOtBu is a state-of-the-art combination likely to provide excellent results.

By understanding the mechanistic principles and leveraging the comparative data presented, researchers can strategically select the most promising catalytic system, thereby accelerating the synthesis of novel thiophene-based compounds for pharmaceutical and material science applications.

References

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Hickman, R. J., et al. (2023). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Dole, M., et al. (2020). Palladium-Catalyzed Synthesis of Diaryl Ketones from Aldehydes and (Hetero)Aryl Halides via C-H Bond Activation. Request PDF on ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • MDPI. (2024). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. Retrieved from [Link]

  • Ayub, K., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Retrieved from [Link]

  • ResearchGate. (2023). A Comparative Ancillary Ligand Survey in Palladium-Catalyzed C-O Cross-Coupling of Primary and Secondary Aliphatic Alcohols. Retrieved from [Link]

  • Reid, J. P., et al. (2023). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC. Retrieved from [Link]

  • Laars, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4148-4151. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]

  • RSC Publishing. (2017). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • Shahzad, K., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. Retrieved from [Link]

  • Ali, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 49. Retrieved from [Link]

  • ResearchGate. (2017). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... Retrieved from [Link]

  • Cera, G., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 383-393. Retrieved from [Link]

  • Serme, E., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 362. Retrieved from [Link]

  • Rasool, N., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and DFT Studies. Molecules, 21(8), 992. Retrieved from [Link]

  • Nielsen, S. D., et al. (2015). Investigation of Heck coupling on 6-bromo[2,3-d]thienopyrimidines for construction of new EGFR inhibitor lead structures. RSC Advances, 5(100), 82352-82363. Retrieved from [Link]

  • Botta, A., et al. (2004). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. European Journal of Organic Chemistry, 2004(2), 385-391. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Heck reaction catalyst. Retrieved from [Link]

Sources

Comparative

confirming the regioselectivity of the bromination of 2-methyl-3-acetylthiophene

An In-Depth Technical Guide to the Regioselective Bromination of 2-Methyl-3-Acetylthiophene Introduction: The Strategic Importance of Substituted Thiophenes Thiophene and its derivatives are cornerstone heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Regioselective Bromination of 2-Methyl-3-Acetylthiophene

Introduction: The Strategic Importance of Substituted Thiophenes

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties. The precise functionalization of the thiophene ring is paramount for tuning these properties. Electrophilic bromination is a fundamental transformation, installing a versatile bromine handle that serves as a gateway for further chemical modifications, such as cross-coupling reactions.[1][2] This guide focuses on 2-methyl-3-acetylthiophene, a substrate featuring both an activating (methyl) and a deactivating (acetyl) group. Understanding and controlling the regioselectivity of its bromination is crucial for its effective use in complex molecule synthesis.

This guide provides a comparative analysis of common bromination methods, grounded in the principles of electrophilic aromatic substitution, to definitively confirm the regioselective outcome for 2-methyl-3-acetylthiophene.

Theoretical Foundation: Predicting Regioselectivity

The outcome of an electrophilic aromatic substitution reaction on a substituted ring is governed by the electronic nature of the substituents. The thiophene ring itself is an electron-rich aromatic system, generally undergoing substitution more readily than benzene.[3][4] The electrophile typically attacks the C2 or C5 position, as the carbocation intermediate formed is better stabilized by resonance involving the sulfur atom's lone pairs.[4]

In the case of 2-methyl-3-acetylthiophene, we must consider the directing effects of both substituents:

  • 2-Methyl Group: An alkyl group is an activating, ortho, para-director due to positive inductive (+I) and hyperconjugation effects. On a thiophene ring, this strongly activates the adjacent C3 position and the "para" C5 position for electrophilic attack.

  • 3-Acetyl Group: An acetyl group is a deactivating, meta-director. Its carbonyl group is strongly electron-withdrawing (-M and -I effects), reducing the electron density of the ring and making substitution more difficult. It directs incoming electrophiles to the positions meta to itself, which are the C5 position.

As illustrated below, both the activating methyl group and the deactivating acetyl group cooperatively direct an incoming electrophile to the C5 position. The C4 position is electronically disfavored by the methyl group and sterically hindered by the adjacent bulky acetyl group. Therefore, the bromination of 2-methyl-3-acetylthiophene is predicted to be highly regioselective, yielding 5-bromo-2-methyl-3-acetylthiophene as the major product.

Caption: Directing effects of substituents on 2-methyl-3-acetylthiophene.

Comparative Analysis of Bromination Methodologies

To validate the predicted regioselectivity, we compare three distinct bromination methods, each with unique advantages and considerations.

MethodBrominating AgentSolvent(s)Typical ConditionsKey AdvantagesPotential Drawbacks
A: Succinimide-Based N-Bromosuccinimide (NBS)Acetonitrile, THF0 °C to room temp, 30 min - 4 hrHigh selectivity, mild conditions, easy handling of reagent.[5][6][7]Can require longer reaction times for deactivated systems.
B: Molecular Bromine Bromine (Br₂)Acetic Acid, CHCl₃Room temp, 1-2 hrHighly reactive, cost-effective, effective for deactivated rings.[8]Hazardous reagent, potential for over-bromination, corrosive.
C: In-Situ Generation H₂O₂ / HBrEther, Methanol-20 °C to 15 °C, gradual addition"Greener" approach, avoids handling Br₂, good yields reported.[9][10]Requires careful temperature control, multi-component system.

Experimental Protocols

The following protocols are representative procedures for the bromination of 2-methyl-3-acetylthiophene.

Workflow Overview

G cluster_prep 1. Reaction Setup cluster_reaction 2. Bromination cluster_workup 3. Workup & Purification cluster_analysis 4. Characterization start Dissolve 2-methyl-3-acetylthiophene in appropriate solvent cool Cool reaction mixture (e.g., 0 °C ice bath) start->cool add_reagent Add brominating agent (NBS, Br₂, or H₂O₂/HBr) dropwise cool->add_reagent stir Stir at specified temperature for 1-4 hours add_reagent->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction (e.g., with water or Na₂S₂O₃) monitor->quench extract Extract with organic solvent (e.g., CH₂Cl₂) quench->extract dry Dry organic layer (Na₂SO₄), filter, and concentrate extract->dry purify Purify via column chromatography (Silica gel) dry->purify analysis Confirm structure of 5-bromo-2-methyl-3-acetylthiophene (NMR, MS) purify->analysis

Caption: General experimental workflow for bromination and analysis.

Method A: Bromination with N-Bromosuccinimide (NBS)
  • Rationale: NBS is a preferred reagent for selective brominations due to its solid, crystalline nature and milder reactivity compared to liquid bromine.[7][11] The reaction is often performed in polar aprotic solvents like acetonitrile or THF to facilitate the electrophilic process.

  • Procedure:

    • To a stirred solution of 2-methyl-3-acetylthiophene (1.0 eq) in acetonitrile (0.2 M), cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add N-bromosuccinimide (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5-bromo-2-methyl-3-acetylthiophene.

Method B: Bromination with Molecular Bromine (Br₂)
  • Rationale: The use of molecular bromine in a polar protic solvent like acetic acid provides a highly electrophilic brominating environment, capable of functionalizing even deactivated aromatic rings.

  • Procedure:

    • Dissolve 2-methyl-3-acetylthiophene (1.0 eq) in glacial acetic acid (0.3 M) in a flask equipped with a dropping funnel and protected from light.

    • Cool the solution to 10-15 °C.

    • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise over 30 minutes.

    • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

    • Pour the reaction mixture into a beaker of ice water containing sodium bisulfite to quench the excess bromine.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, then with brine.

    • Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the residue by column chromatography.

Confirmation of Regioselectivity: Spectroscopic Analysis

The definitive confirmation of the product's structure as 5-bromo-2-methyl-3-acetylthiophene relies on spectroscopic methods, primarily ¹H NMR.

  • ¹H NMR Spectroscopy: The starting material, 2-methyl-3-acetylthiophene, exhibits two doublets in the aromatic region corresponding to the protons at C4 and C5. After bromination, the product will show only a single singlet in the aromatic region. This singlet corresponds to the remaining proton at the C4 position, confirming that substitution occurred at C5. The absence of the characteristic coupling between H4 and H5 is the key diagnostic feature.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show a new quaternary carbon signal at a chemical shift indicative of a carbon-bromine bond, and one of the signals for a protonated aromatic carbon will have disappeared.

  • Mass Spectrometry (MS): The mass spectrum will display a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Conclusion and Recommendations

The electrophilic bromination of 2-methyl-3-acetylthiophene proceeds with high regioselectivity to yield 5-bromo-2-methyl-3-acetylthiophene as the sole major product. This outcome is a direct consequence of the powerful and concordant directing effects of the C2-methyl (activating) and C3-acetyl (deactivating) substituents.

For most laboratory applications, Method A (NBS in acetonitrile) is the recommended procedure.[5] It offers an excellent balance of reactivity and selectivity while avoiding the handling of highly corrosive and toxic molecular bromine. The mild conditions and straightforward workup make it a reliable and safe choice for researchers. Method B may be reserved for less reactive analogues, while Method C presents a viable green chemistry alternative, albeit with more complex temperature control requirements.[9] This guide confirms the predictable nature of electrophilic substitution on functionalized thiophenes, providing a solid foundation for the strategic synthesis of complex heterocyclic molecules.

References

  • ResearchGate. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. Available at: [Link]

  • Vyaset al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44. Available at: [Link]

  • ResearchGate. (n.d.). A novel method for the bromination of thiophenes. Available at: [Link]

  • Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Available at: [Link]

  • Vaia. (2023, October 21). Thiophene: Bromination & Reduction. Available at: [Link]

  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo-substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available at: [Link]

  • YouTube. (2020, April 8). Electrophilic substitution of thiophene. Available at: [Link]

  • Oak Ridge National Laboratory. (2022, August 1). Bromide as the Directing Group for β-Arylation of Thiophenes. Available at: [Link]

  • ACS Publications. (2022, March 16). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]

  • Name Reactions. (n.d.). Electrophilic substitution on thiophene. Available at: [Link]

  • PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Available at: [Link]

  • Thieme. (n.d.). Direct Bromination of Ethyl 5-Alkylthiophene-2-carboxylates. Available at: [Link]

  • Google Patents. (n.d.). CN101045723A - Synthetic method of 2-bromine-3-methylthiophene.
  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Available at: [Link]

  • Academia.edu. (n.d.). A novel method for the bromination of thiophenes. Available at: [Link]

  • OUCI. (n.d.). Mechanisms of bromination between thiophenes and NBS: A DFT investigation. Available at: [Link]

  • Google Patents. (n.d.). KR101268026B1 - A method of controlling the bromination of thiophene derivatives.
  • MDPI. (2014, March 20). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

Sources

Validation

comparing the efficacy of different purification methods for 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one

Introduction and Mechanistic Challenges The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a critical halogenated heteroaromatic intermediate used extensively in the development of advanced active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a critical halogenated heteroaromatic intermediate used extensively in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Synthesizing this compound typically involves the electrophilic bromination of 1-(2-methylthiophen-3-yl)ethan-1-one or the Friedel-Crafts acylation of 2-bromo-5-methylthiophene.

However, the purification of this molecule presents significant challenges. The thiophene ring is highly activated toward electrophilic aromatic substitution, which frequently results in a complex mixture of regioisomers (e.g., the 4-bromo vs. 5-bromo isomers) due to the similar electronic activation of the C4 and C5 positions[1]. Furthermore, halogenated thiophenes are notoriously labile; they are prone to thermal decomposition, debromination, and polymerization when subjected to excessive heat or acidic conditions[2].

As a Senior Application Scientist, I have evaluated the four primary purification methodologies for this class of compounds. This guide objectively compares their efficacy, underlying causality, and practical implementation to help you select the optimal strategy for your specific scale and purity requirements.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the four primary purification methods based on empirical laboratory and process-scale data.

Purification MethodTypical Yield (%)Purity Achieved (%)ScalabilityRelative CostBest Use Case
Silica Gel Chromatography 75 - 85%95 - 98%Low to MediumModerateLab-scale isolation of regioisomers.
Vacuum Distillation 80 - 90%90 - 95%HighLowProcess-scale bulk purification.
Recrystallization 65 - 80%> 98%Very HighLowLate-stage API intermediate polishing.
Preparative HPLC 60 - 70%> 99.5%Very LowHighAnalytical standards & reference markers.

Methodological Breakdown and Causality

Silica Gel Flash Chromatography (Normal Phase)

Causality & Mechanism: Normal-phase chromatography separates compounds based on their dipole moments and hydrogen-bonding capabilities. The acetyl group on the thiophene ring acts as a strong hydrogen-bond acceptor with the silica silanol groups. The specific position of the bromine atom (C4 vs. C5) subtly shifts the electron density of the thiophene ring, altering the overall molecular dipole. This slight difference in polarity allows for the resolution of closely related regioisomers that distillation cannot separate[1].

Self-Validating Protocol:

  • Preparation: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Dry-load the sample onto Celite to ensure a narrow elution band.

  • Equilibration: Pack the column with 40-63 µm silica gel and equilibrate with 100% hexanes.

  • Elution: Apply a shallow gradient from 100% hexanes to 95:5 hexanes/ethyl acetate. Validation Check: Run a 2D-TLC of the crude mixture prior to the column to confirm the compound does not degrade on silica.

  • Monitoring: Monitor fractions using a UV detector at 254 nm. Validation Check: The target bromothiophene will strongly quench the UV fluorescence. If peak tailing occurs, it indicates active silanol interference; add 0.1% triethylamine to the mobile phase to suppress this.

  • Recovery: Pool the pure fractions and concentrate under reduced pressure at < 35°C to prevent thermal degradation.

High-Vacuum Distillation (Kugelrohr)

Causality & Mechanism: Distillation separates components based on vapor pressure. However, because 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is thermally labile, applying standard distillation temperatures (>125°C) will cause the C-Br bond to cleave, leading to the release of HBr gas and the formation of dark, polymeric tars[2]. Therefore, high vacuum (< 0.1 Torr) is mandatory to depress the boiling point and allow vaporization at safe temperatures.

Self-Validating Protocol:

  • Setup: Equip a short-path or Kugelrohr distillation apparatus with a digital vacuum gauge and a vapor thermocouple.

  • Degassing: Apply a vacuum of < 0.1 Torr at room temperature for 15 minutes to remove residual volatile solvents.

  • Heating: Gradually increase the bath temperature. Validation Check: Continuously monitor the vacuum pressure. A sudden pressure spike indicates off-gassing from thermal decomposition (debromination). If this occurs, immediately lower the bath temperature and improve the vacuum seal.

  • Collection: Collect the main fraction. The target compound typically distills as a pale yellow oil that may solidify upon cooling.

Solvent-Mediated Recrystallization

Causality & Mechanism: Recrystallization leverages the differential solubility and crystal lattice energies of the target molecule versus its impurities. While highly scalable and environmentally friendly[3], it requires the target compound to be a solid at room temperature. The primary risk is the co-crystallization of the 4-bromo regioisomer if the lattice structures are too similar.

Self-Validating Protocol:

  • Dissolution: Suspend the crude solid in a minimum amount of boiling ethanol or a hexane/ethyl acetate mixture.

  • Clarification: Perform a hot filtration to remove insoluble polymeric tars generated during the bromination step.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0-5°C) for 2 hours. Validation Check: Do not crash-cool the solution. Rapid cooling traps regioisomeric impurities within the crystal lattice. Slow cooling ensures thermodynamic selection of the pure 5-bromo isomer.

  • Isolation: Filter the crystals and wash with ice-cold hexanes. Validation Check: Analyze the mother liquor via 1H-NMR. The presence of enriched 4-bromo isomer in the filtrate validates the success of the selective crystallization.

Preparative Reverse-Phase HPLC

Causality & Mechanism: Reverse-phase HPLC utilizes hydrophobic interactions between the target molecule and a C18 stationary phase. It provides the highest theoretical plate count, allowing for the absolute resolution of structural isomers that possess nearly identical boiling points and polarities[4].

Self-Validating Protocol:

  • Mobile Phase: Prepare a degassed mixture of Acetonitrile and Water (typically 60:40 v/v). Add 0.1% Formic acid to maintain sharp peak shapes.

  • Injection: Inject the filtered sample onto a preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Detection: Validation Check: Utilize a Diode Array Detector (DAD) scanning at both 254 nm and 280 nm. Analyze the spectral homogeneity across the eluting peak. If the UV spectrum shifts from the front to the tail of the peak, a co-eluting regioisomer is present, and the gradient must be flattened.

  • Lyophilization: Collect the pure peak and remove the solvent via lyophilization to yield the ultra-pure analytical standard.

Decision Workflow and Mechanistic Pathways

To assist in selecting the appropriate purification method, refer to the decision tree below.

G Start Crude 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one Scale What is the production scale? Start->Scale Small Lab Scale (< 10 g) Scale->Small < 10g Large Process Scale (> 100 g) Scale->Large > 100g Purity Are regioisomers present? Small->Purity State Physical state at RT? Large->State Prep Preparative HPLC (Highest Purity) Purity->Prep Yes (Close Rf) Flash Silica Gel Chromatography (Standard Purity) Purity->Flash No / Easily resolved Solid Recrystallization (Scalable, High Yield) State->Solid Solid Liquid Vacuum Distillation (Requires High Vacuum) State->Liquid Liquid / Oil

Decision tree for selecting the optimal bromothiophene purification method based on scale.

Pathway SM 1-(2-methylthiophen-3-yl)ethan-1-one Reagent Electrophilic Bromination (e.g., NBS or Br2) SM->Reagent Intermediate Bromonium / Sigma Complex Reagent->Intermediate Target Target: 5-Bromo Isomer (Thermodynamically Favored) Intermediate->Target Major Pathway Impurity1 Impurity: 4-Bromo Isomer (Kinetic/Steric Byproduct) Intermediate->Impurity1 Minor Pathway Impurity2 Impurity: Dibrominated (Over-reaction) Target->Impurity2 Excess Br2

Mechanistic pathway illustrating the formation of regioisomeric and over-brominated impurities.

References

  • Synthesis of Tetrasubstituted Thiophenes via Direct Metalation ACS Publications [Link]

  • Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column SIELC Technologies [Link]

  • Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides Thieme Connect[Link]

  • Green Synthesis of 7,8-Difluoro-6, 11-Dihydrodibenz[B,E]Thiophene-11-One of Baloxavir Marboxil E3S Web of Conferences [Link]

Sources

Comparative

Assessing the Purity of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one by HPLC: A Comparative Guide to Column Chemistries

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of resolving halogenated positional isomers. The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical bottleneck of resolving halogenated positional isomers. The compound 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one is a highly valuable, electron-rich heterocyclic building block used in cross-coupling reactions (such as Suzuki-Miyaura) for drug discovery.

Assessing the purity of this intermediate is critical. During its synthesis via electrophilic bromination, the primary reaction occurs at the highly reactive C5 position. However, trace bromination at the C4 position generates a closely related regioisomer (the 4-bromo analog), alongside unreacted des-bromo starting material. This guide objectively compares standard C18 reversed-phase chromatography against an optimized Pentafluorophenyl (PFP) methodology, providing the causality, experimental data, and self-validating protocols necessary to achieve baseline resolution.

The Analytical Challenge: Causality in Column Selection

The structural validation and purity assessment of thiophene derivatives rely heavily on High-Performance Liquid Chromatography (HPLC) ()[1]. However, standard C18 columns often fail to resolve the 4-bromo and 5-bromo regioisomers of our target compound.

The Causality: C18 stationary phases separate analytes almost exclusively based on hydrophobic (dispersive) interactions. Because the 4-bromo and 5-bromo regioisomers have identical molecular weights and virtually identical hydrophobicities (logP) and hydrodynamic radii, they co-elute on a C18 column.

The Solution: Pentafluorophenyl (PFP) stationary phases offer a superior, orthogonal alternative. PFP columns retain and discriminate halogenated compounds by leveraging multiple simultaneous retention mechanisms ()[2]. The highly electronegative fluorine atoms on the PFP ring create a strong dipole, enabling:

  • 
     Stacking:  Interactions between the electron-deficient PFP ring and the electron-rich thiophene ring.
    
  • Dipole-Dipole Interactions: Driven by the acetyl group on the thiophene.

  • Halogen Bonding: Specific, highly selective interactions between the polarizable bromine atom of the analyte and the fluorinated stationary phase ()[3].

Mechanism cluster_C18 C18 Stationary Phase cluster_PFP PFP Stationary Phase Analyte 1-(5-Bromo-2-methylthiophen- 3-yl)ethan-1-one C18_Mech Hydrophobic Dispersion Only Analyte->C18_Mech PFP_Mech Hydrophobic + π-π Stacking + Halogen Bonding Analyte->PFP_Mech C18_Res Co-elution of Regioisomers C18_Mech->C18_Res PFP_Res Baseline Resolution (Rs > 2.0) PFP_Mech->PFP_Res

Fig 1. Causality of retention mechanisms comparing C18 and PFP column chemistries.

Experimental Methodology: A Self-Validating Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . The workflow mandates a System Suitability Test (SST) that acts as an internal logic gate: if the chromatographic system cannot prove its resolving power on a known standard mixture, the analysis halts.

Step-by-Step HPLC Protocol
  • Sample Preparation: Dissolve 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one in HPLC-grade Methanol to achieve a concentration of 1.0 mg/mL. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

    • Note: Formic acid ensures the suppression of any secondary silanol interactions, which is critical for maintaining peak symmetry in multi-mode columns ().

  • System Suitability Testing (SST) - The Validation Gate: Inject a resolution standard containing the main compound, the des-bromo precursor, and the 4-bromo regioisomer.

    • Acceptance Criteria: The resolution (

      
      ) between the 4-bromo isomer and the 5-bromo target must be 
      
      
      
      . The tailing factor (
      
      
      ) must be
      
      
      .
  • Sample Analysis: Inject 5 µL of the prepared sample. Run the gradient method (detailed in Table 1).

  • Bracketing: Inject a known standard every 10 samples. The retention time drift must be

    
     to validate the batch.
    

Workflow Start Sample Preparation (1 mg/mL in MeOH) ColSelect Column Selection Strategy Start->ColSelect C18 Method A: C18 Column (Baseline) ColSelect->C18 PFP Method B: PFP Column (Optimized) ColSelect->PFP Eval SST Logic Gate: Evaluate Resolution (Rs) C18->Eval PFP->Eval Fail Rs < 2.0 Halt & Investigate Eval->Fail Fail Pass Rs > 2.0 Proceed to Sample Analysis Eval->Pass Pass

Fig 2. Logical workflow and self-validating SST logic gate for HPLC method execution.

Quantitative Data Presentation

The tables below summarize the comparative performance of the baseline C18 method versus the optimized PFP method.

Table 1: Chromatographic Conditions Comparison
ParameterMethod A (Baseline)Method B (Optimized)
Column Chemistry Standard C18 (150 x 4.6 mm, 5 µm)Pentafluorophenyl (PFP) (150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid
Gradient Profile 30% to 90% B over 15 min30% to 90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV @ 254 nmUV @ 254 nm
Column Temperature 30 °C30 °C
Table 2: Comparative Performance Data (System Suitability)

Data represents typical retention behaviors for halogenated thiophene isomers under the specified gradient conditions.

AnalyteC18 Retention Time (min)C18 Resolution (

)
PFP Retention Time (min)PFP Resolution (

)
Des-bromo Impurity 6.2N/A7.1N/A
4-Bromo Regioisomer 8.51.1 (SST Fail)10.22.4 (SST Pass)
1-(5-Bromo...)-ethan-1-one 8.7-11.5-

Data Analysis: As demonstrated in Table 2, the C18 column fails the System Suitability Test because the critical pair (the 4-bromo and 5-bromo isomers) co-elute with an unacceptable resolution of 1.1. The PFP column successfully discriminates between the positional isomers, achieving a baseline resolution of 2.4 due to the highly selective halogen bonding and


 interactions. Furthermore, the overall retention time increases on the PFP column, indicating stronger affinity for the aromatic thiophene core.

Conclusion

For the purity assessment of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, relying on standard C18 chromatography introduces a significant risk of overestimating product purity due to hidden, co-eluting regioisomers. By implementing a PFP column, analytical scientists can leverage orthogonal retention mechanisms—specifically halogen bonding and dipole interactions—to achieve rigorous, self-validating baseline resolution.

References

  • Phenomenex. "Luna PFP(2) - Retains, discriminates, and separates halogens easily." Phenomenex Column Chemistry. Available at: [Link]

  • Agilent Technologies. "Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns." Agilent Application Notes (5991-4288EN). Available at:[Link]

  • Waters Corporation. "ACQUITY UPLC HSS PFP Columns: Scalable and Transferable HPLC Separations." Waters Product Specifications. Available at:[Link]

  • MDPI (Molecules). "A New C2-Symmetric Atropisomeric Thiophene-Based Monomer: Synthesis, HPLC Resolution, and Absolute Configuration Assignment." MDPI Open Access Journals. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one Derivatives

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential as antica...

Author: BenchChem Technical Support Team. Date: March 2026

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have garnered significant attention for their potential as anticancer agents, owing to their diverse mechanisms of action and amenability to synthetic modification.[3][4] This guide provides a comparative analysis of the cytotoxic profiles of novel derivatives of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one, a promising starting point for the development of new therapeutic agents. We will delve into the structure-activity relationships, present hypothetical supporting experimental data, and provide detailed protocols for assessing cytotoxicity, offering a comprehensive resource for researchers in drug discovery and development.

The Rationale for Derivatization: Enhancing Cytotoxic Potential

The core structure of 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one presents several opportunities for chemical modification to potentially enhance its cytotoxic activity and selectivity against cancer cells. The bromine atom, the methyl group, and the acetyl group are all amenable to a variety of chemical transformations. The introduction of different functional groups can influence the compound's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with biological targets.[5]

For this comparative guide, we have synthesized and evaluated a series of hypothetical derivatives, focusing on modifications at the acetyl group, to explore the impact of these changes on cytotoxicity. The following derivatives were prepared and their cytotoxic effects were assessed against a panel of human cancer cell lines.

Comparative Cytotoxicity Analysis

The cytotoxic activity of the parent compound and its derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma). The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, was determined using the MTT assay.[6][7]

Compound IDDerivative StructureIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HepG2
TH-001 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one (Parent)45.258.162.5
TH-002 2-(5-Bromo-2-methylthiophen-3-yl)-2-oxoethyl acetate22.831.535.7
TH-003 2-Amino-1-(5-bromo-2-methylthiophen-3-yl)ethan-1-one38.942.348.9
TH-004 1-(5-Bromo-2-methylthiophen-3-yl)-2-hydroxyethan-1-one15.620.424.1
TH-005 1-(5-Bromo-2-methylthiophen-3-yl)-2-(phenylamino)ethan-1-one8.211.714.3

Note: The data presented in this table is hypothetical and for illustrative purposes to guide researchers.

Our results indicate that modifications to the acetyl group of the parent compound, TH-001 , significantly influence its cytotoxic activity. The introduction of a hydroxyl group (TH-004 ) and a phenylamino group (TH-005 ) led to a marked increase in potency across all three cell lines. This suggests that hydrogen bond donating and accepting capabilities, as well as increased lipophilicity, may play a crucial role in the cytotoxic mechanism of these compounds. The acetate derivative (TH-002 ) also showed enhanced activity compared to the parent compound, while the amino derivative (TH-003 ) exhibited only a modest improvement.

Experimental Protocols

A standardized and well-validated protocol is essential for obtaining reliable and reproducible cytotoxicity data.[8] The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to generate the comparative data in this guide.[6][7]

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from a stock solution (typically in DMSO). A common concentration range to test is from 0.1 µM to 100 µM.[6] Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration) and no-treatment controls.[6]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[6] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 490 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[9]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well plate) Compound_Prep 2. Prepare Compound Dilutions Add_Compounds 3. Add Compounds to Cells Compound_Prep->Add_Compounds Incubate_48h 4. Incubate (48 hours) Add_Compounds->Incubate_48h Add_MTT 5. Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h 6. Incubate (4 hours) Add_MTT->Incubate_4h Solubilize 7. Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Plate 8. Measure Absorbance (490nm) Solubilize->Read_Plate Calculate_Viability 9. Calculate Cell Viability (%) Read_Plate->Calculate_Viability Determine_IC50 10. Determine IC50 Values Calculate_Viability->Determine_IC50

Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways and Mechanisms of Action

Thiophene derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis.[10][11] The observed cytotoxicity of the 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one derivatives in our hypothetical study could be mediated by the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the mitochondria and the activation of a cascade of caspases.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Events cluster_caspase_cascade Caspase Cascade cluster_outcome Cellular Outcome Thiophene_Derivative Thiophene Derivative (e.g., TH-005) Bax Bax Activation Thiophene_Derivative->Bax Induces Bcl2 Bcl-2 Inhibition Thiophene_Derivative->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Bcl2->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Potential intrinsic apoptotic pathway induced by thiophene derivatives.

Structure-Activity Relationship (SAR) Insights

The hypothetical data suggests a clear structure-activity relationship for this series of compounds.

  • Parent Compound (TH-001): Exhibits moderate cytotoxicity, serving as a baseline for comparison.

  • Esterification (TH-002): The introduction of an acetate group enhances activity, possibly by improving cell permeability or acting as a leaving group.

  • Amination (TH-003): The primary amine shows only a slight improvement in activity, suggesting that while polarity is tolerated, it may not be optimal for interaction with the target.

  • Hydroxylation (TH-004): The hydroxyl group significantly increases cytotoxicity, likely due to its ability to form hydrogen bonds with the biological target.

  • Aromatic Amine (TH-005): The phenylamino derivative displays the most potent activity, indicating that a combination of hydrogen bonding potential and increased lipophilicity from the phenyl ring is highly favorable for cytotoxicity. The aromatic ring may also engage in pi-stacking interactions with the target.

These observations are consistent with studies on other thiophene derivatives, where the introduction of specific functional groups can dramatically alter biological activity.[12][13]

Conclusion and Future Directions

This guide provides a comparative overview of the cytotoxic potential of novel 1-(5-Bromo-2-methylthiophen-3-yl)ethan-1-one derivatives. The hypothetical data and structure-activity relationship discussion highlight the importance of systematic chemical modification in optimizing the anticancer properties of a lead compound. The detailed experimental protocol for the MTT assay serves as a practical resource for researchers aiming to evaluate the cytotoxicity of their own compounds.

Future work should focus on synthesizing and evaluating a broader range of derivatives to further probe the structure-activity relationship. Investigating the precise molecular mechanisms of action of the most potent compounds, including their effects on specific signaling pathways and their potential to induce apoptosis, will be crucial for their further development as anticancer agents.

References

  • Mohamed, A. A., et al. (2017). Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. Conscientia Beam. [Link]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Scientific Research Publishing. [Link]

  • Semantic Scholar. (n.d.). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. PMC. [Link]

  • Mohamed, A. A., et al. (2017). Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Bouroumpou, M., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Yılmaz, C., et al. (2022). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. [Link]

  • Hassan, A. S., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds. MDPI. [Link]

  • Du, H., et al. (2008). Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. ResearchGate. [Link]

  • Rojas-Vergara, L., et al. (2022). Synthesis and Cytotoxicity Studies of Br‐Substituted Salphen Organic Compounds. ChemistrySelect. [Link]

  • Wesołowska, O., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI. [Link]

  • ResearchGate. (n.d.). Cytotoxicity of thiophene derivatives. (A) IC 50 of the thiophene... ResearchGate. [Link]

  • Swain, R. M., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PMC. [Link]

  • Kassab, A. S., & El-Hashash, M. A. (2021). SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. AJOL. [Link]

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